molecular formula C16H20N6O B1680491 Tofacitinib CAS No. 1259404-17-5

Tofacitinib

货号: B1680491
CAS 编号: 1259404-17-5
分子量: 312.37 g/mol
InChI 键: UJLAWZDWDVHWOW-YPMHNXCESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tofacitinib is an orally available inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon administration, this compound binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha and -beta, and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
This compound is an oral, small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has yet to be linked to cases of clinically apparent acute liver injury.
This compound is a pyrrolopyrimidine that is pyrrolo[2,3-d]pyrimidine substituted at position 4 by an N-methyl,N-(1-cyanoacetyl-4-methylpiperidin-3-yl)amino moiety. Used as its citrate salt to treat moderately to severely active rheumatoid arthritis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antirheumatic drug. It is a pyrrolopyrimidine, a N-acylpiperidine, a nitrile and a tertiary amino compound.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197271
Record name Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Yellow foam

CAS No.

477600-75-2
Record name Tofacitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477600-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tofacitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/
Record name Tofacitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Tofacitinib's Mechanism of Action in Autoimmune Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent, orally administered Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent in the management of several autoimmune diseases, most notably rheumatoid arthritis (RA).[1][2] As a targeted synthetic disease-modifying antirheumatic drug (DMARD), its mechanism of action centers on the modulation of intracellular signaling pathways that are crucial for the inflammatory cascade. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a focus on its interaction with the JAK-STAT pathway, its effects on various immune cells, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Janus kinases, a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are critical for signal transduction initiated by a wide array of cytokines and growth factors that are central to the pathogenesis of autoimmune diseases.

Cytokine binding to their cognate receptors on the cell surface triggers the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to modulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.

This compound exerts its therapeutic effects by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This compound exhibits a degree of selectivity for different JAK isoforms, with a more potent inhibition of JAK1 and JAK3 compared to JAK2, and significantly less activity against TYK2.[2][3] This selective inhibition of JAK1 and JAK3 preferentially disrupts the signaling of cytokines that utilize the common gamma chain (γc), including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for lymphocyte function.[3] Additionally, by inhibiting JAK1, this compound also interferes with the signaling of other pro-inflammatory cytokines such as IL-6 and interferons (IFNs).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT DNA Gene Transcription pSTAT->DNA Translocates and Initiates This compound This compound This compound->JAK Inhibits

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Quantitative Data on this compound's Activity

The inhibitory activity of this compound against JAK kinases has been quantified in various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

KinaseEnzymatic Assay IC50 (nM)Cellular Assay IC50 (nM)
JAK1 1.7 - 6.1[3][4]-
JAK2 1.8 - 12[3][4]-
JAK3 0.75 - 8.0[3][4]-
TYK2 16 - 176[3][4]-
Table 1: In vitro inhibitory activity of this compound against JAK kinases.

The clinical efficacy of this compound has been extensively evaluated in phase II and phase III clinical trials for rheumatoid arthritis. A common endpoint in these trials is the American College of Rheumatology (ACR) response criteria, which measure improvements in tender and swollen joint counts, as well as other patient and physician assessments.

Study PhaseThis compound DoseACR20 Response RateACR50 Response RateACR70 Response Rate
Phase II 5 mg BID59.2%--
10 mg BID70.5%--
Phase III (Pooled) 5 mg BIDSimilar to 10 mg BIDSimilar to 10 mg BIDSimilar to 10 mg BID
10 mg BIDStatistically significant vs. placeboStatistically significant vs. placeboStatistically significant vs. placebo
Table 2: Clinical efficacy of this compound in rheumatoid arthritis patients (ACR response rates at Month 3).[5][6]

Effects on Immune Cell Subsets

This compound's modulation of the JAK-STAT pathway has profound effects on the differentiation and function of various immune cells implicated in autoimmune pathogenesis.

T-Lymphocytes
  • T Helper (Th) Cell Differentiation: this compound strongly suppresses the differentiation of pro-inflammatory Th1 and Th17 cells.[7] This is achieved by inhibiting the signaling of key cytokines such as IL-12 (for Th1) and IL-21/IL-23 (for Th17). In vitro studies have shown a dose-dependent reduction in IFN-γ (a hallmark of Th1 cells) and IL-17 production.[7][8]

  • Regulatory T cells (Tregs): The effect of this compound on Tregs, which are crucial for maintaining immune tolerance, is more nuanced. While some studies suggest a minor impact on Treg biology, others indicate that this compound may promote Treg differentiation by increasing STAT5 phosphorylation.[7][9]

B-Lymphocytes

This compound directly impacts B-cell function by impairing their development into plasma cells and subsequent immunoglobulin secretion.[10] In vitro studies demonstrate that this compound inhibits the differentiation of naive B cells into plasmablasts, a process dependent on JAK1/JAK3 signaling from cytokines like IL-2 and IL-21.[10][11] However, its effect on memory B cells appears to be less profound.[10]

Other Immune Cells
  • Natural Killer (NK) Cells: this compound has been shown to suppress NK cell function, which is largely dependent on IL-15 signaling via JAK1/JAK3.

  • Monocytes and Macrophages: this compound can skew the function of monocytes and macrophages towards a more regulatory M2 phenotype.[7]

Impact on Synovial Fibroblasts in Rheumatoid Arthritis

In the context of rheumatoid arthritis, fibroblast-like synoviocytes (RA-FLS) are key contributors to joint destruction. This compound has been shown to modulate the pathogenic behavior of these cells. It can inhibit the production of pro-inflammatory cytokines, such as IL-6, by RA-FLS when stimulated with cytokines like oncostatin M.[12] Furthermore, this compound may reduce the expression of collagen I and α-smooth muscle actin (α-SMA) in RA-FLS, suggesting an inhibitory effect on myofibroblast differentiation.[13] this compound has also been found to decrease autophagy in RA-FLS, which may contribute to a better understanding of its therapeutic role.[14]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

start Start reagent_prep Prepare Reagents: - Purified JAK enzyme - Kinase buffer - Peptide substrate - ATP - this compound (serial dilutions) start->reagent_prep plate_setup Plate Setup: - Add kinase, substrate, and this compound to microplate wells reagent_prep->plate_setup pre_incubation Pre-incubate to allow inhibitor binding plate_setup->pre_incubation reaction_init Initiate reaction by adding ATP pre_incubation->reaction_init incubation Incubate at controlled temperature reaction_init->incubation reaction_term Terminate reaction incubation->reaction_term detection Quantify product formation (e.g., ADP-Glo™ assay) reaction_term->detection data_analysis Calculate % inhibition and determine IC50 detection->data_analysis end End data_analysis->end

Figure 2: Workflow for an in vitro JAK kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO.

    • Dilute purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3) in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[4]

    • Prepare a solution of a specific peptide substrate and ATP in the kinase buffer.[4]

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the diluted JAK enzyme to each well.

    • Pre-incubate the plate to allow for the binding of this compound to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 60 minutes).[4]

    • Terminate the reaction using a stop solution.

  • Detection and Analysis:

    • Quantify the amount of product formed (e.g., ADP) using a detection reagent such as the ADP-Glo™ Kinase Assay.[4]

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Flow Cytometry Analysis of STAT Phosphorylation

This method assesses the inhibitory effect of this compound on cytokine-induced STAT phosphorylation at the single-cell level.

start Start cell_prep Prepare whole blood or isolated PBMCs start->cell_prep tofa_incubation Incubate cells with this compound or vehicle cell_prep->tofa_incubation cytokine_stim Stimulate cells with a specific cytokine (e.g., IL-2, IL-6) tofa_incubation->cytokine_stim fixation Fix cells to preserve phosphorylation state cytokine_stim->fixation permeabilization Permeabilize cells to allow antibody entry fixation->permeabilization staining Stain with fluorochrome-conjugated antibodies: - Anti-phospho-STAT - Cell surface markers (e.g., CD3, CD4) permeabilization->staining acquisition Acquire data on a flow cytometer staining->acquisition analysis Analyze data: - Gate on cell populations - Quantify phospho-STAT MFI acquisition->analysis end End analysis->end

Figure 3: Experimental workflow for STAT phosphorylation analysis by flow cytometry.

Detailed Methodology:

  • Cell Preparation and Treatment:

    • Use fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs).[15]

    • Incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).[16]

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., 100 ng/ml of IL-2, IL-6, or IFN-α) for a short period (e.g., 15 minutes) at 37°C.[15][16]

  • Fixation and Permeabilization:

    • Immediately fix the cells to preserve the phosphorylation state of STAT proteins using a fixation buffer (e.g., Cytofix™ Buffer).[17][18]

    • Permeabilize the cells using a permeabilization buffer (e.g., Perm Buffer III) to allow intracellular antibody staining.[17][18]

  • Antibody Staining:

    • Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).[17]

    • Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD19) to identify specific immune cell populations.

  • Flow Cytometry and Data Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the specific cell populations based on their surface markers.

    • Quantify the level of STAT phosphorylation by measuring the median fluorescence intensity (MFI) of the anti-phospho-STAT antibody in the gated populations.

    • Determine the inhibitory effect of this compound by comparing the pSTAT MFI in treated versus untreated cells.

Conclusion

This compound represents a significant advancement in the treatment of autoimmune diseases, offering a targeted approach to inhibiting the inflammatory cascade. Its primary mechanism of action, the inhibition of the JAK-STAT signaling pathway, leads to a broad range of effects on key immune cells and inflammatory processes. A thorough understanding of its molecular interactions, quantitative activity, and cellular consequences, as outlined in this guide, is essential for researchers and drug development professionals working to further refine and expand the therapeutic applications of JAK inhibitors. The detailed experimental protocols provided serve as a foundation for continued investigation into the intricate mechanisms of this compound and the development of next-generation immunomodulatory therapies.

References

The Journey of Tofacitinib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib (Xeljanz®) stands as a landmark achievement in the therapeutic landscape of inflammatory diseases. As the first oral Janus kinase (JAK) inhibitor to gain regulatory approval, its discovery and development have paved the way for a new class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs). This in-depth technical guide chronicles the journey of this compound from its conceptualization to its established role in the clinic. It provides a detailed timeline of key milestones, a comprehensive overview of its mechanism of action, and a summary of the critical preclinical and clinical studies that defined its efficacy and safety profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the multifaceted process of bringing a novel therapeutic agent from the laboratory to patients in need.

A Timeline of Innovation: Key Milestones in this compound's Development

The path of this compound from a novel concept to a globally approved medication spanned several decades of dedicated research and clinical investigation.

YearMilestoneDescription
1993 Project InceptionPfizer initiates a research program to discover a novel immunosuppressive agent for the prevention of organ transplant rejection[1].
2000 Lead Candidate NominationAfter extensive screening and optimization, CP-690,550 (later named this compound) is identified as a promising JAK inhibitor and nominated for clinical development[1].
Pre-2012 Preclinical EvaluationThis compound undergoes rigorous preclinical testing, including studies in a primate model of kidney transplantation where it demonstrated superior efficacy compared to the standard of care at the time, cyclosporine[1].
2012 First FDA Approval (Rheumatoid Arthritis)The U.S. Food and Drug Administration (FDA) grants its first approval for this compound for the treatment of adults with moderately to severely active rheumatoid arthritis (RA) who have had an inadequate response to or are intolerant of methotrexate[2][3].
2016 Extended-Release Formulation ApprovalThe FDA approves an extended-release formulation of this compound (Xeljanz XR) for the treatment of RA[2][4].
2017 Indication Expansion (Psoriatic Arthritis)This compound receives FDA approval for the treatment of adult patients with active psoriatic arthritis (PsA)[5][6].
2018 Indication Expansion (Ulcerative Colitis)The FDA expands the approved use of this compound to include the treatment of adult patients with moderately to severely active ulcerative colitis (UC)[2][5].
2020 Pediatric Approval (Juvenile Idiopathic Arthritis)This compound is approved by the FDA for the treatment of children and adolescents aged two years and older with active polyarticular course juvenile idiopathic arthritis (pcJIA)[2][7].
2021 Indication Expansion (Ankylosing Spondylitis)The FDA approves this compound for the treatment of adults with active ankylosing spondylitis (AS)[2].

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the intracellular signaling cascade for numerous cytokines and growth factors involved in inflammation and immune response.

The JAK-STAT Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of these extracellular ligands to their specific receptors on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in cellular proliferation, differentiation, and immune responses.

This compound's Inhibitory Action

This compound is an oral, small-molecule inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2[8][9][10]. By binding to the ATP-binding site of these enzymes, this compound prevents the phosphorylation and activation of STATs, thereby disrupting the downstream signaling of pro-inflammatory cytokines such as interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21[8]. This interruption of the inflammatory cascade leads to a reduction in immune cell activation and the production of inflammatory mediators[8].

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 6. Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical Development: Establishing the Foundation

The preclinical evaluation of this compound provided the initial evidence of its potential as a potent and selective immunosuppressive agent. These studies were crucial in understanding its pharmacokinetic and pharmacodynamic properties.

In Vitro Studies
  • Enzyme Assays: Early in vitro studies focused on determining the inhibitory activity of this compound against the different JAK isoforms. These assays were essential for establishing its selectivity profile.

In Vivo Studies
  • Animal Models of Arthritis: this compound was evaluated in various animal models of arthritis, including the mouse collagen-induced arthritis (mCIA) model. In these models, this compound demonstrated a dose-dependent reduction in disease severity. The primary driver of efficacy was identified as the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers[11][12].

  • Organ Transplant Models: As the initial impetus for its development was in transplantation, this compound was tested in a rigorous monkey model for kidney transplantation. The results were highly promising, showing that this compound was more effective than the standard of care at the time, cyclosporine, and was associated with less tissue injury[1].

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Preclinical PK/PD modeling was instrumental in translating the findings from animal models to potential human dosing regimens. These studies indicated that the average steady-state plasma concentration (Cave) was a key driver of efficacy, rather than the maximum (Cmax) or minimum (Cmin) plasma concentrations[11][13].

Clinical Development: A Multi-Indication Journey

The clinical development program for this compound has been extensive, encompassing numerous Phase II and Phase III trials across a range of inflammatory conditions.

Rheumatoid Arthritis (RA)

The ORAL (Oral Rheumatoid Arthritis triaL) program was a series of Phase III studies that evaluated the efficacy and safety of this compound in patients with moderately to severely active RA.

  • ORAL Solo: This study demonstrated the superiority of this compound monotherapy (5 mg and 10 mg twice daily) over placebo in achieving ACR20 responses at 3 months[14].

  • ORAL Step: In this trial, this compound (5 mg and 10 mg twice daily) added to background methotrexate showed significantly higher ACR20 response rates compared to placebo at 3 months[14].

  • ORAL Start: This study compared this compound monotherapy (5 mg and 10 mg twice daily) to methotrexate monotherapy in methotrexate-naïve patients, showing that this compound led to less progression of structural joint damage at 6 months[14].

  • ORAL Strategy: This trial compared this compound plus methotrexate, this compound monotherapy, and adalimumab plus methotrexate. The combination of this compound and methotrexate was found to be non-inferior to adalimumab plus methotrexate in achieving ACR50 at 6 months[14].

Ulcerative Colitis (UC)

The OCTAVE (Oral Clinical Trials for this compound in Ulcerative Colitis) program established the efficacy of this compound for the treatment of moderately to severely active UC.

  • OCTAVE Induction 1 & 2: These identical induction trials demonstrated that a significantly greater proportion of patients receiving this compound 10 mg twice daily achieved remission at week 8 compared to placebo[5].

  • OCTAVE Sustain: This maintenance trial showed that this compound was effective in maintaining remission in patients who had responded to induction therapy[5].

Psoriatic Arthritis (PsA)

The OPAL (Oral Psoriatic Arthritis TriaL) program evaluated this compound in patients with active PsA.

  • OPAL Broaden and OPAL Beyond: These Phase III trials demonstrated the efficacy of this compound 5 mg twice daily in patients with an inadequate response to conventional synthetic DMARDs or TNF inhibitors[7].

Ankylosing Spondylitis (AS)

A Phase 3 study (NCT03502616) was initiated to evaluate the efficacy and safety of this compound 5 mg twice daily in adult patients with active AS who had an inadequate response to nonsteroidal anti-inflammatory drugs (NSAIDs)[15]. The primary endpoint was the proportion of patients achieving an ASAS20 response at Week 16[15].

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical and Pharmacokinetic Parameters

ParameterValueSource
Primary Targets JAK1, JAK3[8][9]
Bioavailability ~74%[8]
Time to Peak (Tmax) ~1 hour[8]
Protein Binding ~40%[8]
Metabolism Hepatic (CYP3A4, CYP2C19)[8]
Half-life ~3 hours[8]
Excretion ~70% renal, ~30% fecal[8]
mCIA Model Efficacy Driver Inhibition of JAK1 heterodimer signaling[11][12]
mCIA Model Cave50 ~100 nM[11]
Clinical RA ED50 ~3.5 mg BID[11][13]
Clinical RA Cave50 ~40 nM[11][13]

Table 2: Key Phase III Clinical Trial Efficacy Data for Rheumatoid Arthritis

TrialTreatment ArmACR20 Response Rate at 3 Months
ORAL Solo This compound 5 mg BID59.8%
This compound 10 mg BID65.7%
Placebo26.7%
ORAL Step This compound 5 mg BID + MTX41.7%
This compound 10 mg BID + MTX48.1%
Placebo + MTX24.4%

BID: twice daily; MTX: methotrexate

Table 3: Key Phase III Clinical Trial Efficacy Data for Ulcerative Colitis (Induction)

TrialTreatment ArmRemission Rate at Week 8
OCTAVE Induction 1 This compound 10 mg BID18%
Placebo8%
OCTAVE Induction 2 This compound 10 mg BID17%
Placebo4%

BID: twice daily

Experimental Protocols: A Closer Look at the Methodology

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of the methodologies used in key studies of this compound.

In Vitro JAK Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each JAK enzyme.

  • Methodology:

    • Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are used.

    • A sub-saturating concentration of ATP and a specific peptide substrate are incubated with each enzyme in the presence of varying concentrations of this compound.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated peptide product is quantified, typically using a fluorescence-based detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

experimental_workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Enzyme Recombinant JAK Enzyme Incubation Incubation at Controlled Temp. Enzyme->Incubation Substrate Peptide Substrate & ATP Substrate->Incubation Inhibitor This compound (Varying Conc.) Inhibitor->Incubation Detection Quantification of Phosphorylated Product Incubation->Detection Calculation Calculation of IC50 Value Detection->Calculation

Caption: Generalized workflow for an in vitro JAK enzyme inhibition assay.

Mouse Collagen-Induced Arthritis (mCIA) Model
  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

    • A booster injection is administered 21 days after the initial immunization to induce arthritis.

    • Once arthritis develops, mice are randomized to receive vehicle control or this compound at various doses, administered orally or via continuous subcutaneous infusion.

    • Clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) are scored regularly.

    • At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

Phase III Clinical Trial Design for Rheumatoid Arthritis (General)
  • Objective: To assess the efficacy and safety of this compound in adult patients with moderately to severely active RA.

  • Methodology:

    • Patient Population: Patients meeting the American College of Rheumatology (ACR) criteria for RA with active disease despite prior treatment with conventional or biologic DMARDs.

    • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator-controlled trial.

    • Intervention: Patients are randomized to receive this compound (e.g., 5 mg or 10 mg twice daily) or a control (placebo or an active comparator like adalimumab), often in combination with a stable background dose of methotrexate.

    • Primary Endpoint: The proportion of patients achieving an ACR20 response (a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and C-reactive protein or erythrocyte sedimentation rate) at a prespecified time point (e.g., 3 or 6 months).

    • Secondary Endpoints: Include higher levels of response (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and assessments of physical function and radiographic progression.

    • Safety Monitoring: Regular monitoring of adverse events, laboratory parameters, and vital signs.

Conclusion

The discovery and development of this compound represent a significant advancement in the treatment of chronic inflammatory diseases. Its journey from a targeted research program to a multi-indication therapeutic agent highlights the power of a deep understanding of disease pathophysiology and a commitment to rigorous preclinical and clinical evaluation. As the first-in-class oral JAK inhibitor, this compound has not only provided a valuable treatment option for patients but has also opened the door for the development of a new generation of targeted oral therapies for immune-mediated disorders. The comprehensive data gathered throughout its development continue to inform its clinical use and provide a rich resource for ongoing research in the field.

References

Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tofacitinib is an oral, small-molecule drug that acts as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] It has been approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[1][4][5] The therapeutic efficacy of this compound stems from its ability to modulate the immune response by disrupting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6][7] This pathway is a critical communication route for numerous cytokines and growth factors that drive inflammation and immune cell function.[8][9][10] This guide provides an in-depth technical overview of the JAK-STAT pathway, the mechanism of this compound's inhibitory action, and the experimental methodologies used to characterize its effects.

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of over 50 cytokines and growth factors, essential for processes like hematopoiesis, immune cell development, and inflammation.[7][9] The cascade consists of three primary components: cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[8][10]

The signaling process unfolds through a series of sequential events:

  • Ligand Binding and Receptor Dimerization: The process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or oligomerization.[11][12]

  • JAK Activation: The receptors lack intrinsic kinase activity and are constitutively associated with JAKs.[6][11] Receptor dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9][11][13]

  • Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[11][12]

  • STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites serve as docking stations for the SH2 domains of latent STAT proteins present in the cytoplasm.[10][11] Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs.[11][12]

  • STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STATs to dissociate from the receptor and form homo- or heterodimers.[11][12] This dimerization unmasks a nuclear localization signal.

  • Gene Transcription: The activated STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[8][11][12]

The mammalian JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The STAT family has seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[9] Different cytokine receptors pair with specific JAKs, leading to the activation of distinct STAT proteins and a tailored transcriptional response.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_R Receptor Cytokine->Receptor_R Receptor_L Receptor JAK_L JAK Receptor_L->JAK_L JAK_R JAK Receptor_R->JAK_R STAT_1 STAT Receptor_R->STAT_1 4. Recruitment JAK_L->JAK_R 2. Activation JAK_R->Receptor_R 3. Phosphorylation JAK_R->STAT_1 5. Phosphorylation STAT_2 STAT STAT_Dimer STAT Dimer STAT_1->STAT_Dimer STAT_2->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Regulation

Caption: The canonical JAK-STAT signaling cascade.

This compound: Mechanism of Inhibition

This compound exerts its therapeutic effect by directly interfering with the JAK-STAT pathway. It functions as a competitive inhibitor, occupying the adenosine triphosphate (ATP) binding site on the catalytic domain of JAK enzymes.[1] By blocking ATP from binding, this compound prevents the phosphorylation and subsequent activation of the JAKs, thereby halting the downstream signaling cascade.[1]

The key consequences of this inhibition are:

  • Disruption of STAT Phosphorylation: Without activated JAKs, STAT transcription factors cannot be phosphorylated.[1]

  • Prevention of Gene Transcription: The lack of STAT phosphorylation prevents their dimerization and translocation to the nucleus, which in turn leads to the downregulation of genes encoding inflammatory mediators, including cytokines like IL-2, IL-6, IL-7, IL-15, IL-21, and interferons.[1][14]

  • Dampening of Immune Cell Activity: This reduction in pro-inflammatory cytokine signaling results in decreased activation and proliferation of immune cells such as T-cells, B-cells, and Natural Killer (NK) cells.[1]

This compound exhibits a degree of selectivity for different JAK isoforms. In vitro enzymatic assays show that it potently inhibits JAK1 and JAK3, with moderate activity against JAK2 and lower potency against TYK2.[1][2][6] This profile suggests that this compound preferentially blocks signaling from cytokines that utilize JAK1 and/or JAK3, which are critical for lymphocyte activation, proliferation, and function.[15][16]

Tofacitinib_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation DNA DNA STAT->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibits ATP Binding Gene Inflammatory Gene Transcription DNA->Gene Activation block2 X block3 X

Caption: this compound's mechanism of action in the JAK-STAT pathway.

Quantitative Data

The characterization of this compound relies on precise quantitative data from in vitro assays, pharmacokinetic studies, and clinical trials.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in enzymatic assays.[17]

KinaseThis compound IC50 (nM)Data Source
JAK11.6 - 3.2Enzymatic Assay[17][18]
JAK24.1Enzymatic Assay[17]
JAK31.6Enzymatic Assay[17]
TYK234Enzymatic Assay[17][18]
Note: IC50 values can vary between different studies due to variations in experimental conditions.[17]
Table 2: Pharmacokinetic Properties of this compound in Humans
ParameterValueReference(s)
Route of Administration Oral[1]
Bioavailability ~74%[1][2]
Time to Peak (Tmax) 0.5 - 1 hour[1][16][19]
Plasma Protein Binding ~40% (primarily to albumin)[1][2]
Elimination Half-life (t½) ~3 hours[1][16][19]
Metabolism ~70% Hepatic (primarily via CYP3A4, minor contribution from CYP2C19)[2][3][19][20]
Excretion ~70% via urine (as metabolites), ~30% via renal excretion of parent drug[1][19][20]
Table 3: Clinical Efficacy in Rheumatoid Arthritis (RA)

The American College of Rheumatology 20 (ACR20) response indicates a 20% improvement in tender or swollen joint counts as well as 20% improvement in at least three of five other criteria.

Study PopulationThis compound DoseACR20 Response RatePlacebo Response RateReference(s)
Active RA (DMARD-IR)5 mg twice dailySignificantly higher than placebo-[4]
Active RA (DMARD-IR)10 mg twice dailySignificantly higher than placebo-[4]
Active RA (MTX combination)5 mg twice dailyMost effective therapy-[4]
Active RA (MTX combination)10 mg twice dailyMost effective therapy-[4]
Table 4: Clinical Efficacy in Psoriatic Arthritis (PsA)

This table summarizes pooled data from two Phase 3 studies (OPAL Broaden and OPAL Beyond).[21]

Endpoint (at Month 3)This compound 5 mg BID (n=238)This compound 10 mg BID (n=236)Placebo (n=236)Reference(s)
ACR20 Response Rate 50%61%33%[21]
HAQ-DI LS Mean Change -0.35-0.46-0.18[21]
*P < 0.0001 vs. placebo. BID = twice daily. HAQ-DI = Health Assessment Questionnaire-Disability Index. LS = Least Squares.

Key Experimental Protocols

Reproducible and standardized protocols are crucial for evaluating and comparing JAK inhibitors.

Protocol 1: Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.[17]

Objective: To determine the IC50 value of this compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of recombinant human JAK enzymes, a suitable peptide substrate (e.g., derived from a known JAK substrate), and ATP in a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).[17][22]

    • Perform serial dilutions of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations.[22]

  • Kinase Reaction:

    • In a microplate, pre-incubate the JAK enzyme and peptide substrate with the varying concentrations of this compound.[17][22]

    • Initiate the kinase reaction by adding ATP. The reaction is typically run at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[23]

  • Detection:

    • Terminate the reaction.

    • Quantify the amount of product formed (e.g., phosphorylated peptide or ADP). This can be achieved using various detection methods, such as fluorescence-based assays (e.g., Transcreener® ADP² Assay) or radiolabeling with ³²P-ATP.[17][23]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to a control (DMSO only).[22]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][22]

Enzymatic_Assay_Workflow Start Start Reagents 1. Prepare Reagents (JAK Enzyme, Substrate, ATP, This compound Dilutions) Start->Reagents Incubation 2. Pre-incubate (Enzyme + Substrate + this compound) Reagents->Incubation Reaction 3. Initiate Reaction (Add ATP) Incubation->Reaction Detection 4. Terminate & Detect (Quantify Product/ADP) Reaction->Detection Analysis 5. Data Analysis (Calculate % Inhibition) Detection->Analysis End Determine IC50 Analysis->End

Caption: Workflow for an in vitro enzymatic kinase inhibition assay.
Protocol 2: Cellular STAT Phosphorylation Assay (Phospho-flow Cytometry)

This assay evaluates the inhibitor's effect on JAK-mediated signaling within a cellular context by measuring the phosphorylation of STAT proteins.[17]

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in immune cells.

Methodology:

  • Cell Preparation and Stimulation:

    • Isolate target cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.[24]

    • Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Stimulate the cells with a specific cytokine (e.g., IL-2 to assess pSTAT5, IL-6 to assess pSTAT3) to activate the target JAK-STAT pathway.[25][26]

  • Fixation and Permeabilization:

    • Immediately after stimulation, rapidly fix the cells using a fixative like paraformaldehyde to preserve the phosphorylation state.[24][27]

    • Permeabilize the cell membranes (e.g., with ice-cold methanol) to allow intracellular antibody access.[24][27]

  • Immunostaining:

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).[17][27]

    • Co-stain with antibodies against cell surface markers (e.g., CD4 for T-helper cells) to analyze specific cell populations.[26]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer. The fluorescence intensity of the phospho-specific antibody is proportional to the level of STAT phosphorylation in individual cells.[27][28]

  • Data Analysis:

    • Gate on the cell population of interest.

    • Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

Phosphoflow_Workflow Start Start Cells 1. Isolate Cells (e.g., PBMCs) Start->Cells Treatment 2. Treat with this compound Cells->Treatment Stimulation 3. Stimulate with Cytokine (e.g., IL-6) Treatment->Stimulation FixPerm 4. Fix and Permeabilize Stimulation->FixPerm Staining 5. Stain with Antibodies (anti-pSTAT, anti-CD4) FixPerm->Staining Flow 6. Analyze by Flow Cytometry Staining->Flow End Determine IC50 Flow->End

Caption: Workflow for a cellular STAT phosphorylation assay.

Conclusion

This compound is a targeted synthetic molecule that effectively treats several inflammatory diseases by inhibiting the JAK-STAT signaling pathway. Its mechanism of action, centered on the competitive blockade of ATP binding to JAK enzymes, prevents the phosphorylation and activation of STAT proteins.[1][19] This disruption of a key cytokine signaling cascade leads to a broad dampening of the inflammatory response. The characterization of its kinase selectivity, pharmacokinetic profile, and clinical efficacy provides a robust foundation for its use in clinical practice and for the ongoing development of next-generation JAK inhibitors.

References

Tofacitinib's Selectivity for JAK1 and JAK3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of tofacitinib, a first-in-class Janus kinase (JAK) inhibitor, with a specific focus on its activity against JAK1 and JAK3. This compound is a pivotal therapeutic agent for various autoimmune diseases, and understanding its nuanced interactions with the JAK family of enzymes is critical for ongoing research and development in this field. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Concept: The JAK-STAT Signaling Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, thereby influencing gene expression. This signaling cascade, known as the JAK-STAT pathway, is fundamental to cellular processes of hematopoiesis and immune cell function.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These kinases act in pairs to phosphorylate cytokine receptors upon ligand binding, which in turn recruit and activate Signal Transducers and Activators of Transcription (STATs).[3][4] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[1][5] this compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAKs, thus preventing the phosphorylation and activation of STATs.[1][6]

Caption: Simplified JAK-STAT Signaling Pathway Inhibition by this compound.

Quantitative Data: this compound's Inhibitory Profile

This compound was initially developed as a selective JAK3 inhibitor, but subsequent studies revealed it potently inhibits both JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[7][8][9] This profile has led to its classification as a pan-JAK inhibitor by some, though it exhibits functional selectivity for pathways involving JAK1 and JAK3 over those solely dependent on JAK2.[7][10] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The tables below summarize the reported IC50 values for this compound against the JAK family members from various in vitro assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the assay format (biochemical vs. cellular).

Table 1: Biochemical Assay IC50 Values for this compound

KinaseIC50 (nM) RangeRepresentative Values (nM)Reference(s)
JAK1 1.7 - 1123.2, 112[7][11][12]
JAK2 1.8 - 204.1, 20[7][11][12]
JAK3 0.75 - 1.61, 1.6[7][11][12]
TYK2 16 - 34-[11]

Table 2: Cellular Assay IC50 Values for this compound

Pathway (JAKs Involved)Cytokine StimulusPhosphorylated STAT (Readout)IC50 (nM)Reference(s)
JAK1/JAK3 IL-2pSTAT530[7]
JAK1/JAK2 IL-6pSTAT373[7]
JAK2/JAK2 GM-CSFpSTAT5659[7]
JAK1/JAK3 IL-15pSTAT556[1]
JAK1/JAK2 --406[1]
JAK2/JAK2 --1377[1]

The data consistently demonstrates that this compound is most potent against JAK3, followed closely by JAK1. The selectivity for JAK1/JAK3 over JAK2 is more pronounced in cellular assays, which reflects the more complex intracellular environment.

Tofacitinib_Selectivity cluster_JAKs JAK Family Kinases This compound This compound JAK3 JAK3 (IC50: ~1 nM) This compound->JAK3 High Potency JAK1 JAK1 (IC50: ~3-112 nM) This compound->JAK1 High Potency JAK2 JAK2 (IC50: ~4-20 nM) This compound->JAK2 Moderate Potency TYK2 TYK2 (IC50: >16 nM) This compound->TYK2 Low Potency

Caption: this compound's Relative Potency Against JAK Family Members.

Experimental Protocols

To ensure standardized and objective comparison of JAK inhibitors, specific experimental protocols are employed. Below are outlines of key methodologies used to generate the data presented in this guide.[13]

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified, isolated JAK enzyme.

  • Objective: To determine the IC50 value of a test compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Principle: The assay quantifies the phosphorylation of a peptide substrate by a JAK enzyme in the presence of varying concentrations of the inhibitor. The amount of ADP produced is proportional to kinase activity.

  • General Protocol:

    • Reagents and Materials: Recombinant human JAK enzymes, a generic peptide substrate (e.g., poly(Glu, Tyr)), ATP, this compound, and an assay buffer are required. A detection kit such as the ADP-Glo™ Kinase Assay is commonly used.[14]

    • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

    • Reaction Setup: In a microplate, the JAK enzyme (e.g., 2.5 ng/µL), substrate (e.g., 2 ng/µL poly(Glu,Tyr)), and varying concentrations of this compound are pre-incubated.[13][14]

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 5 µM).[13][14]

    • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).[13][14]

    • Detection: The reaction is stopped, and the amount of ADP generated is quantified by adding a detection reagent. The resulting luminescence is measured with a plate reader.[13]

    • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a control (DMSO only). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[13]

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of a compound on the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of potency.

  • Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Principle: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The level of phosphorylated STAT is then measured, typically by flow cytometry, in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Cell Preparation: Freshly isolated human PBMCs or whole blood are used.

    • Compound Incubation: Cells are pre-incubated with serially diluted this compound for a specified time.

    • Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate distinct JAK pathways (e.g., IL-2 or IL-15 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).[7]

    • Cell Lysis and Staining: Cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific to the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5, anti-pSTAT3).

    • Flow Cytometry: The level of STAT phosphorylation is quantified by measuring the fluorescence intensity of individual cells using a flow cytometer.

    • Data Analysis: The concentration of this compound that reduces the cytokine-induced pSTAT signal by 50% is calculated to determine the cellular IC50 value.[13]

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular pSTAT Assay Recombinant_JAK Recombinant JAK Enzyme Incubate_B Incubate Recombinant_JAK->Incubate_B Substrate_ATP Substrate + ATP Substrate_ATP->Incubate_B Tofacitinib_Dilutions_B This compound Dilutions Tofacitinib_Dilutions_B->Incubate_B Detect_ADP Detect Product (ADP) Incubate_B->Detect_ADP IC50_Calc_B Calculate Biochemical IC50 Detect_ADP->IC50_Calc_B Cells Immune Cells (e.g., PBMCs) Incubate_C Pre-incubate Cells->Incubate_C Tofacitinib_Dilutions_C This compound Dilutions Tofacitinib_Dilutions_C->Incubate_C Cytokine_Stim Cytokine Stimulation Fix_Stain Fix, Permeabilize, Stain for pSTAT Cytokine_Stim->Fix_Stain Incubate_C->Cytokine_Stim Flow_Cytometry Analyze by Flow Cytometry Fix_Stain->Flow_Cytometry IC50_Calc_C Calculate Cellular IC50 Flow_Cytometry->IC50_Calc_C

Caption: Workflow for In Vitro Characterization of this compound.

Conclusion

This compound demonstrates a distinct selectivity profile, with potent inhibition of JAK1 and JAK3 and comparatively less activity against JAK2. This profile is consistent across both biochemical and cellular assays, although the selectivity against JAK2-dependent signaling is often more pronounced in cellular contexts. The preferential inhibition of JAK1 and JAK3 underpins its efficacy in treating autoimmune conditions by blocking the signaling of numerous pro-inflammatory cytokines that utilize these kinases. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of JAK inhibitors, which is essential for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Tofacitinib's Impact on Cytokine Signaling Networks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several autoimmune and inflammatory diseases. Its primary mechanism of action involves the modulation of cytokine signaling networks, which are central to the pathogenesis of these conditions. This technical guide provides a comprehensive overview of the impact of this compound on these intricate signaling cascades. We will delve into the specific molecular interactions of this compound with JAK isoforms, detail its downstream effects on Signal Transducer and Activator of Transcription (STAT) proteins, and present quantitative data on its influence on various cytokine pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays used to elucidate the effects of this compound, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction: The Central Role of Cytokine Signaling in Inflammation

Cytokines are a broad and diverse category of small proteins that are crucial for cell signaling. In the context of the immune system, they act as messengers, orchestrating the complex interplay between different immune cells and modulating the inflammatory response. Dysregulation of cytokine production and signaling is a hallmark of many autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in transducing cytokine-mediated signals from cell membrane receptors to the nucleus. This signaling cascade, known as the JAK-STAT pathway, is a primary target for therapeutic intervention in inflammatory diseases.

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding site on the kinase domain of JAKs.[1] It exhibits a degree of selectivity, primarily targeting JAK1 and JAK3, with a lesser effect on JAK2 and minimal impact on TYK2.[2][3][4] This inhibition prevents the phosphorylation and activation of JAKs, thereby blocking the subsequent phosphorylation and activation of STAT proteins.[1] Activated STATs typically dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[1][5] By interrupting this cascade, this compound effectively dampens the cellular response to a wide array of pro-inflammatory cytokines.

Impact on Key Cytokine Signaling Pathways

This compound's inhibitory action on specific JAK isoforms translates to the modulation of several critical cytokine signaling pathways.

Common Gamma Chain (γc) Cytokine Signaling (JAK1/JAK3)

Cytokines that utilize the common gamma chain (γc) receptor subunit, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are crucial for lymphocyte development, activation, and function.[2][6][7] These cytokines predominantly signal through JAK1 and JAK3.[2] this compound potently inhibits this pathway, leading to a reduction in T-cell and Natural Killer (NK) cell proliferation and function.[2]

Interleukin-6 (IL-6) Signaling (JAK1/JAK2/TYK2)

IL-6 is a pleiotropic cytokine with a significant pro-inflammatory role in many autoimmune diseases. It signals through a receptor complex associated with JAK1, JAK2, and TYK2.[8] this compound, by inhibiting JAK1 and to a lesser extent JAK2, effectively blocks IL-6-mediated signaling, leading to a reduction in the production of acute-phase reactants and other inflammatory mediators.[9][10]

Interferon (IFN) Signaling (JAK1/TYK2 and JAK1/JAK2)

Interferons, including type I (IFN-α, IFN-β) and type II (IFN-γ), are critical for antiviral defense but also contribute to the inflammatory milieu in autoimmune conditions. Type I IFNs signal through JAK1 and TYK2, while IFN-γ signals through JAK1 and JAK2.[9] this compound has been shown to inhibit IFN-γ-induced STAT1 phosphorylation, thereby modulating the expression of IFN-regulated genes.[9][11]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on cytokine signaling and inflammatory markers.

Table 1: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation by this compound

CytokineSTAT ProteinCell TypeIC50 (nM)Reference
IL-2STAT5T-lymphocytes1.7 - 3.7[12]
IL-4STAT6T-lymphocytesNot specified[8]
IL-6STAT3CD3+ cellsNot specified[13]
IL-15STAT5LymphocytesNot specified[13]
IL-21STAT3LymphocytesNot specified[13]
IFN-αSTAT1LymphocytesNot specified[13]
IFN-γSTAT1LymphocytesNot specified[13]

Table 2: In Vivo Inhibition of Cytokine-Induced STAT Phosphorylation in Rheumatoid Arthritis Patients Treated with this compound (5 mg twice daily for 3 months)

CytokineSTAT PathwayCell TypeMean Inhibition (%)Reference
IL-2pSTAT5CD4+ T cells50-60[8][14]
IL-4pSTAT6CD4+ T cells50-60[8][14]
IL-15pSTAT5CD4+ T cells50-60[8][14]
IL-21pSTAT3CD4+ T cells50-60[8][14]
IFN-αpSTAT4CD4+ T cells50[8][14]
IFN-γpSTAT1Monocytes34[8]
IFN-γpSTAT1CD4+ T cells49[8]
IL-6pSTAT1MonocytesNot specified[8]
IL-6pSTAT3CD4+ T cellsComparable to pSTAT1 inhibition[8]
IL-10pSTAT3Monocytes10[8][14]

Table 3: Changes in Serum Cytokine and Chemokine Levels in Rheumatoid Arthritis Patients Treated with this compound

AnalyteTreatment DurationChangeReference
IL-64 weeksSignificantly reduced[10]
IL-624 weeksSignificantly reduced[15]
IL-1724 weeksSignificantly reduced[15]
IFN-γ24 weeksSignificantly reduced[15]
TNF-α24 weeksSignificantly reduced[15]
IL-3524 weeksSignificantly increased[15]
CXCL1028 daysSignificantly decreased[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Phosphorylated STAT Levels by Flow Cytometry

Objective: To quantify the intracellular levels of phosphorylated STAT proteins in specific immune cell populations following cytokine stimulation and this compound treatment.

Materials:

  • Whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • This compound

  • Recombinant cytokines (e.g., IL-2, IL-6, IFN-γ)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., Cytofix™ Buffer)

  • Permeabilization Buffer (e.g., Phosflow™ Perm Buffer III)

  • Wash Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)

  • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Preparation and this compound Treatment:

    • If using whole blood, aliquot 100 µL into flow cytometry tubes.

    • If using PBMCs, resuspend cells in complete medium.

    • Prepare serial dilutions of this compound in complete medium.

    • Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Prepare working solutions of recombinant cytokines in complete medium.

    • Add the cytokine solution to the cells to achieve the desired final concentration.

    • Include an unstimulated control for each condition.

    • Incubate for 15-20 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately after stimulation, add Fixation Buffer and incubate for 10-15 minutes at 37°C.

    • Centrifuge the cells and discard the supernatant.

    • Wash the cells with Wash Buffer.

    • Resuspend the cell pellet in cold Permeabilization Buffer and incubate on ice for 30 minutes.

    • Wash the cells twice with Wash Buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in Wash Buffer containing the fluorochrome-conjugated anti-pSTAT antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Wash Buffer.

  • Surface Marker Staining:

    • Resuspend the cells in Wash Buffer containing the fluorochrome-conjugated antibodies against cell surface markers.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Wash Buffer for analysis on a flow cytometer.

    • Acquire data and analyze the mean fluorescence intensity (MFI) of the pSTAT signal within the gated immune cell populations.

Quantitative PCR (qPCR) for JAK-STAT Pathway Components

Objective: To measure the mRNA expression levels of JAKs, STATs, and other signaling molecules in response to this compound treatment.

Materials:

  • Isolated PBMCs or synovial tissue

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., JAK1, JAK3, STAT1, STAT3, SOCS1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell/Tissue Treatment and RNA Extraction:

    • Treat isolated cells with this compound at desired concentrations and for a specified duration.

    • For tissue samples, obtain biopsies from treated and untreated subjects.

    • Extract total RNA from the cells or tissue using a suitable RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its purity.

    • Synthesize cDNA from the RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific forward and reverse primers, and cDNA template.

    • Include a no-template control (NTC) for each primer set.

    • Set up the reactions in a qPCR plate.

  • qPCR Amplification:

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines

Objective: To measure the concentration of specific cytokines in the serum of patients treated with this compound.

Materials:

  • Serum samples from patients

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Stop Solution

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well microplate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate with Wash Buffer.

  • Blocking:

    • Add Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the cytokine standard.

    • Add the standards and serum samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Enzyme Conjugate Incubation:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

  • Substrate Development and Measurement:

    • Add the substrate solution (e.g., TMB) to each well.

    • Incubate until a color change is observed.

    • Add Stop Solution to stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the serum samples by interpolating their absorbance values from the standard curve.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by this compound and the experimental workflows described above.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT This compound This compound This compound->JAK Inhibition STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow start Start: Whole Blood or PBMCs treatment This compound Treatment (1-2 hours) start->treatment stimulation Cytokine Stimulation (15-20 min) treatment->stimulation fix_perm Fixation & Permeabilization stimulation->fix_perm staining Intracellular (pSTAT) & Surface Marker Staining fix_perm->staining analysis Flow Cytometry Analysis staining->analysis end End: Quantification of pSTAT analysis->end

Caption: Experimental workflow for measuring phosphorylated STAT levels by flow cytometry.

qPCR_Workflow start Start: PBMCs or Synovial Tissue treatment This compound Treatment start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with Gene-Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt method) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Experimental workflow for quantitative PCR (qPCR) analysis.

Conclusion

This compound represents a significant advancement in the targeted therapy of inflammatory and autoimmune diseases. Its ability to potently and selectively inhibit JAK1 and JAK3 allows for the effective modulation of multiple pro-inflammatory cytokine signaling pathways. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms underlying this compound's action, supported by quantitative data from both in vitro and in vivo studies. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate the intricate interplay between this compound and cytokine signaling networks. A thorough understanding of these mechanisms is paramount for the continued development and optimal clinical application of JAK inhibitors in a growing number of indications.

References

Tofacitinib Preclinical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research and findings for tofacitinib, a Janus kinase (JAK) inhibitor. The information presented herein is intended to serve as a detailed resource for professionals in the fields of pharmaceutical research and development. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal preclinical studies, and visualizes critical signaling pathways and experimental workflows.

Mechanism of Action: Targeting the JAK-STAT Pathway

This compound is a small molecule inhibitor of the Janus kinase family of enzymes.[1][2] JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[3][4] The binding of these extracellular ligands to their receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Subsequently, JAKs phosphorylate and activate STATs, leading to their dimerization, translocation to the nucleus, and modulation of gene expression, including the transcription of pro-inflammatory genes.[4][6]

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site on JAK enzymes, thereby preventing the phosphorylation and activation of STATs and disrupting the downstream signaling cascade.[6] This modulation of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.[1][6] While initially designed as a selective JAK3 inhibitor, further studies have shown that this compound inhibits JAK1, JAK2, and JAK3 with varying degrees of potency.[3][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK P-JAK (Active) JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Gene_Transcription Gene Transcription (e.g., Pro-inflammatory Cytokines) pSTAT_dimer->Gene_Transcription 6. Nuclear Translocation & Gene Regulation This compound This compound This compound->pJAK Inhibition

Caption: this compound's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and safety. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase/Signaling PathwayAssay TypeIC50 (nM)Reference
JAK1/JAK3In vitro activity56[3]
JAK1/JAK2In vitro activity406[3]
JAK2/JAK2In vitro activity1377[3]
IL-2, IL-4, IL-15, IL-21 (JAK1/JAK3 dependent)CD4+ T cells11 - 22[5]
IL-2, IL-4, IL-15, IL-21 (JAK1/JAK3 dependent)NK cells8 - 22[5]
IL-6 (JAK1/2 dependent)Human whole blood54 - 406[8]
IFN-γ (JAK1/2 dependent)Human whole blood54 - 406[8]
IL-10 (JAK1/Tyk2 dependent)Human whole blood44 - 206[8]
IFNα (JAK1/Tyk2 dependent)Human whole blood44 - 206[8]
GM-CSF (JAK2 dependent)Human whole blood1377[8]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)AUC (ng·h/mL)Reference
RatOral101189.38 ± 300.08~0.25~3.23747.19 ± 993.86[9]
RatIV10---73.5% higher in PHL* vs control[10]
Monkey (Cynomolgus)Oral---0.6 - 2.8-[11]

*PHL: Partial Hepatectomy Liver

Table 3: Efficacy of this compound in Preclinical Arthritis Models
ModelSpeciesThis compound DoseKey FindingsReference
Collagen-Induced Arthritis (CIA)Mouse1, 3, 10, 30, 100 mg/kg (oral, q.d. & b.i.d.)Dose-dependent reduction in joint inflammation. Cave50 of ~100 nM for efficacy.[12][13]
Collagen-Induced Arthritis (CIA)Mouse50 mg/kg (oral gavage)Amelioration of psoriasis-like plaques and ankle joint inflammation.[14]
Adjuvant-Induced Arthritis (AIA)Rat10 mg/kg (oral, b.i.d.)Significant reduction in arthritis and radiographic scores.[15]
Adjuvant-Induced Arthritis (AIA)Rat3 mg/kgComparable efficacy to peficitinib (10 mg/kg) in reducing arthritis scores and paw swelling.[16]
Table 4: Preclinical Toxicology Findings for this compound
Study TypeSpeciesNOAELKey ObservationsReference
Embryo-fetal DevelopmentRat30 mg/kg/dayExternal and skeletal malformations at higher doses.[11][14]
Embryo-fetal DevelopmentRabbit-External, skeletal, and visceral malformations. NOAEL exposure within 10 times human exposure.[11]
39-week studyMonkey (Cynomolgus)-Lymphoma observed in 3 high-dose (10 mg/kg/day) animals (also positive for lymphocryptovirus).[11]
Acute Oral ToxicityRat300 mg/kgNo observed toxicity.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this compound's preclinical evaluation.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK enzymes.

Protocol:

  • Reaction Setup: In a microplate, a purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3) is combined with a specific peptide substrate and an assay buffer.[10]

  • Compound Addition: this compound, serially diluted in DMSO, or a vehicle control is added to the wells.[10]

  • Pre-incubation: The plate is incubated for a defined period to allow for the binding of this compound to the kinase.[10]

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).[10]

  • Incubation: The plate is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.[10]

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.[10]

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactive assays (measuring captured radiolabeled phosphate on a filter) or non-radioactive methods like fluorescence or luminescence-based assays (e.g., HTRF).[10]

  • Data Analysis: The percentage of kinase inhibition is plotted against the concentration of this compound. The data is then fitted to a dose-response curve to calculate the IC50 value.[10]

In_Vitro_Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start Reaction_Setup 1. Reaction Setup (JAK Enzyme + Substrate + Buffer) Start->Reaction_Setup Compound_Addition 2. Compound Addition (this compound or Vehicle) Reaction_Setup->Compound_Addition Pre_incubation 3. Pre-incubation Compound_Addition->Pre_incubation Reaction_Initiation 4. Reaction Initiation (Add ATP) Pre_incubation->Reaction_Initiation Incubation 5. Incubation Reaction_Initiation->Incubation Reaction_Termination 6. Reaction Termination Incubation->Reaction_Termination Detection 7. Detection of Phosphorylated Substrate Reaction_Termination->Detection Data_Analysis 8. Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End CIA_Model_Workflow cluster_workflow Collagen-Induced Arthritis (CIA) Model Workflow Start Start Primary_Immunization Day 0: Primary Immunization (Collagen + CFA) Start->Primary_Immunization Booster_Immunization Day 21: Booster Immunization Primary_Immunization->Booster_Immunization Treatment_Initiation Treatment Initiation (this compound or Vehicle) Booster_Immunization->Treatment_Initiation Monitoring Regular Monitoring: - Clinical Score - Paw Swelling Treatment_Initiation->Monitoring Termination Study Termination Monitoring->Termination Endpoint_Analysis Endpoint Analysis: - Histopathology - Biomarkers Termination->Endpoint_Analysis End End Endpoint_Analysis->End

References

Tofacitinib's Impact on Innate and Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofacitinib, an oral inhibitor of Janus kinases (JAKs), has emerged as a significant therapeutic agent in the management of several autoimmune and inflammatory diseases. Its primary mechanism of action involves the modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine signaling that governs a vast array of cellular responses in both the innate and adaptive immune systems. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound, with a focus on its differential impact on various immune cell populations and their effector functions. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound primarily targets JAK1 and JAK3, with a lesser effect on JAK2, thereby interfering with the signaling of numerous cytokines crucial for immune cell development, activation, and function.[1][2] Cytokine binding to their cognate receptors triggers the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Activated STATs then dimerize and translocate to the nucleus to regulate the transcription of target genes.[2] By blocking JAK activity, this compound effectively curtails this signaling cascade, leading to a broad dampening of inflammatory responses.[1][2]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation This compound This compound This compound->jak Inhibition gene_transcription Gene Transcription (Inflammatory Response) dna->gene_transcription 6. Transcription Regulation cytokine Cytokine cytokine->receptor T_Cell_Differentiation_Workflow cluster_analysis Analysis Methods start Isolate Naive CD4+ T Cells activate Activate with anti-CD3/CD28 start->activate culture Culture with Cytokine Cocktails (Th1, Th17 conditions) activate->culture treat Add this compound (various concentrations) culture->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze Differentiation incubate->analyze flow Flow Cytometry (T-bet, RORγt, IFN-γ, IL-17) analyze->flow elisa ELISA/CBA (Cytokine Secretion) analyze->elisa

References

Tofacitinib: A Technical Guide to its Mechanism and Modulation of Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Tofacitinib is an oral, small-molecule Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent in the management of several chronic inflammatory and autoimmune diseases.[1] By targeting the intracellular JAK-signal transducer and activator of transcription (STAT) signaling pathway, this compound effectively modulates the complex cytokine network that drives aberrant immune responses.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, its impact on inflammatory mediators, and a summary of its clinical efficacy. Detailed experimental protocols for assessing its activity are also presented to aid in further research and development.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signal transduction initiated by a wide array of cytokines, growth factors, and hormones.[4] These signaling pathways are pivotal in hematopoiesis and immune cell function.[4] The primary mechanism of this compound involves the inhibition of this JAK-STAT pathway.[3][4]

The JAK-STAT Signaling Cascade:

  • Cytokine Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.[5]

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[4]

  • STAT Recruitment and Phosphorylation: The activated JAKs then create docking sites by phosphorylating tyrosine residues on the intracellular domain of the cytokine receptor.[5] This recruits STAT proteins, which are subsequently phosphorylated by the JAKs.[4][5]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[4][5]

  • Gene Transcription: Within the nucleus, STAT dimers bind to specific DNA response elements in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak associated with receptor->jak 2. JAK Activation (Phosphorylation) stat STAT (inactive) jak->stat 3. STAT Recruitment & Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization stat_dimer_n pSTAT Dimer stat->stat_dimer_n 4. Dimerization & 5. Nuclear Translocation atp ATP atp->jak provides P dna Target Gene DNA stat_dimer_n->dna 6. Binds to DNA rna mRNA dna->rna 7. Gene Transcription protein Inflammatory Proteins rna->protein Translation

Caption: The canonical JAK-STAT signaling pathway.

This compound's Inhibitory Action:

This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the JAK enzymes.[5] By occupying this site, it prevents the phosphorylation and subsequent activation of JAKs, thereby halting the downstream signaling cascade.[5] this compound exhibits functional selectivity, primarily inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.[4] This inhibition prevents the phosphorylation and activation of STATs, leading to a downregulation in the production of inflammatory mediators.[4]

Tofacitinib_Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak receptor->jak Activation Blocked stat STAT (inactive) jak->stat Phosphorylation Blocked cytokine Cytokine cytokine->receptor Binding stat_dimer_n pSTAT Dimer stat->stat_dimer_n Translocation Blocked atp ATP atp->jak Competitively Blocked This compound This compound This compound->jak Inhibits dna Target Gene DNA stat_dimer_n->dna Binding Blocked

Caption: this compound's inhibition of the JAK-STAT pathway.

Quantitative Data on Inflammatory Modulation

The inhibition of JAK-STAT signaling by this compound leads to a significant reduction in the levels of numerous pro-inflammatory cytokines and other inflammation-related proteins. This modulation is central to its therapeutic effect in diseases like rheumatoid arthritis (RA).

Table 1: Effect of this compound on Plasma Protein Levels in RA Patients Data from a study of 16 RA patients treated with this compound 5 mg twice daily for 3 months.[6]

ProteinMean Change from BaselineFunction
Interleukin-6 (IL-6)>50% decreasePro-inflammatory cytokine, acute phase response
C-X-C motif chemokine 1 (CXCL1)>50% decreaseChemokine (neutrophil chemoattractant)
Matrix Metalloproteinase-1 (MMP-1)>50% decreaseEnzyme involved in tissue degradation
AXIN1>50% decreaseRegulator of Wnt signaling pathway
C-X-C motif chemokine 10 (CXCL10)>20% decreaseChemokine involved in T-cell trafficking
Matrix Metalloproteinase-3 (MMP-3)>20% decreaseEnzyme involved in cartilage degradation

Table 2: Dose-Dependent Inhibition of Cytokines by this compound In Vitro Data from co-cultures of peripheral blood mononuclear cells (PBMCs) and RA synoviocytes stimulated with PHA for 48 hours.[7][8]

Cytokine% Inhibition at 0.1 µM% Inhibition at 1 µM% Inhibition at 10 µM% Inhibition at 100 µM
Interferon-gamma (IFNγ)~50%~90%~98%~99%
Interleukin-17A (IL-17A)~20%~40%~60%~75%
Tumor Necrosis Factor (TNF)~25%~50%~65%~70%
Interleukin-6 (IL-6)~20%~50%~70%~80%
Interleukin-10 (IL-10)~40%~75%~90%~95%

Clinical Efficacy Data

This compound has demonstrated significant efficacy in numerous clinical trials across several inflammatory conditions. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70, indicating ≥20%, ≥50%, and ≥70% improvement, respectively) and the Disease Activity Score in 28 joints (DAS28) are standard measures of efficacy in RA.

Table 3: Efficacy of this compound Monotherapy in RA (ORAL Solo Study) Results at 3 months in patients with an inadequate response to conventional synthetic DMARDs.[9][10]

OutcomeThis compound 5 mg BID (n=243)Placebo (n=122)
ACR20 Response 59%25%
ACR50 Response 31%8%
ACR70 Response 15%2%
DAS28-4(ESR) < 2.6 6%1%

Table 4: Efficacy of this compound in Combination with Methotrexate in RA (ORAL Step Study) Results at 3 months in patients with an inadequate response to TNF-α inhibitors.[1]

OutcomeThis compound 5 mg BID + MTX (n=132)Placebo + MTX (n=131)
ACR20 Response 41.7%24.4%
DAS28 < 2.6 (Remission) 6.7%1.7%

Table 5: Efficacy of this compound in Ulcerative Colitis (UC) Maintenance Results at 1 year (52 weeks) in patients who responded to induction therapy.[11]

OutcomeThis compound 5 mg BID (n=198)This compound 10 mg BID (n=197)Placebo (n=198)
Remission 34%41%11%

Experimental Protocols

Protocol: Quantification of this compound in Plasma via LC-MS/MS

Accurate quantification of this compound in plasma is essential for pharmacokinetic and therapeutic drug monitoring studies.[12] This protocol outlines a common method using liquid-liquid extraction (LLE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

Methodology:

  • Sample Preparation: Spike plasma samples (calibration standards, quality controls, and unknown samples) with a known concentration of a stable isotope-labeled internal standard (e.g., this compound-13C3).[12]

  • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the plasma sample. Vortex vigorously to facilitate the transfer of this compound from the aqueous plasma phase to the organic phase. Centrifuge to separate the layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. This compound and its internal standard are separated chromatographically and detected by the mass spectrometer using multiple reaction monitoring (MRM) for sensitive and specific quantification.

LCMS_Workflow start Plasma Sample step1 Spike with Internal Standard (this compound-13C3) start->step1 step2 Add Organic Solvent (LLE) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Organic Layer & Evaporate step3->step4 step5 Reconstitute in Mobile Phase step4->step5 end LC-MS/MS Analysis step5->end

Caption: Experimental workflow for this compound quantification.
Protocol: Assessment of JAK-STAT Pathway Inhibition by Flow Cytometry

This method assesses the direct inhibitory effect of this compound on cytokine-induced STAT phosphorylation in immune cells.[14][15]

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • This compound Incubation: Pre-incubate PBMCs with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., IL-6 to activate STAT3, or IL-2 to activate STAT5) for a short duration (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization (e.g., with methanol) to allow intracellular antibody staining.

  • Immunostaining: Stain the cells with fluorescently-labeled antibodies against specific cell surface markers (e.g., CD3 for T-cells, CD14 for monocytes) and an antibody against the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific cell populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT antibody to measure the level of STAT phosphorylation. The reduction in MFI in this compound-treated samples compared to the vehicle control indicates the degree of inhibition.

Protocol: Measurement of Cytokine Production by ELISA

This protocol quantifies the downstream effect of this compound on the production and secretion of inflammatory cytokines by immune cells.[8][16]

Methodology:

  • Cell Culture: Culture relevant cells (e.g., PBMCs, synoviocytes) in appropriate media.

  • Treatment and Stimulation: Treat the cells with various concentrations of this compound or a vehicle control. After a pre-incubation period, add a stimulus (e.g., anti-CD3/CD28 for T-cells, lipopolysaccharide for monocytes) to induce cytokine production.

  • Supernatant Collection: Culture the cells for a defined period (e.g., 24-48 hours). After incubation, centrifuge the culture plates/tubes and collect the cell-free supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of specific cytokines (e.g., IL-6, TNF, IL-17A) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the vehicle control to determine the inhibitory effect.

Conclusion

This compound represents a targeted synthetic DMARD that modulates the inflammatory cascade at a critical intracellular checkpoint.[2] Its mechanism of action, centered on the inhibition of the JAK-STAT pathway, effectively reduces the production of key pro-inflammatory cytokines and leads to significant clinical improvement in patients with rheumatoid arthritis, ulcerative colitis, and other immune-mediated inflammatory diseases.[4][11][17] The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working to further understand and expand upon the therapeutic potential of JAK inhibition.

References

An In-Depth Technical Guide to the In-Vitro Pharmacodynamics of Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (formerly CP-690,550) is a potent, orally available Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of several autoimmune and inflammatory diseases.[1][2] Understanding its in-vitro pharmacodynamics is crucial for researchers and drug development professionals seeking to characterize its mechanism of action, evaluate its potency and selectivity, and develop novel therapeutic applications. This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of this compound, including detailed experimental protocols, quantitative data on its inhibitory activity, and visual representations of the signaling pathways it modulates.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These intracellular tyrosine kinases are critical for signal transduction downstream of numerous cytokine and growth factor receptors.[3] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor itself and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK enzymes and preventing the phosphorylation and activation of STATs. While it is often referred to as a pan-JAK inhibitor, it exhibits a degree of selectivity, with a primary inhibitory activity against JAK1 and JAK3, and to a lesser extent, JAK2.[4] This inhibition of the JAK-STAT pathway ultimately leads to the suppression of pro-inflammatory cytokine signaling.

Below is a diagram illustrating the JAK-STAT signaling pathway and the mechanism of action of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's In-Vitro Activity

The potency of this compound has been extensively characterized through various in-vitro assays. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against JAK kinases, as well as its effects on cytokine-induced STAT phosphorylation.

Table 1: In-Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM) RangeReference(s)
JAK11.7 - 81[5][6]
JAK21.8 - 80[5][6]
JAK30.75 - 34[5][6]
TYK216 - 34[5]

Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

CytokineSignaling PathwayMeasured pSTATCell TypeIC50 (nM)Reference(s)
IL-2JAK1/JAK3pSTAT5CD4+ T cells11 - 22[2]
IL-4JAK1/JAK3pSTAT6CD4+ T cells11 - 22[2]
IL-6JAK1/JAK2/TYK2pSTAT3CD4+ T cells~7.3-14.8 (Time above IC50)[7]
IL-15JAK1/JAK3pSTAT5NK cells8 - 22[2]
IL-21JAK1/JAK3pSTAT3CD4+ T cells11 - 22[2]
IFN-αJAK1/TYK2pSTAT1/3/5VariousPotent Inhibition[8][9]
IFN-γJAK1/JAK2pSTAT1MonocytesHigher IC50 than JAK1/3 pathways[8][10]
GM-CSFJAK2/JAK2pSTAT5MonocytesReduced potency[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the pharmacodynamics of this compound.

In-Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A terbium-labeled anti-phospho-specific antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. This compound inhibits the kinase, leading to a decrease in the FRET signal.[11][12][13][14]

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Fluorescein-labeled peptide substrate specific for each kinase

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Terbium-labeled anti-phospho-specific antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase and fluorescein-labeled substrate to the wells of a 384-well plate.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the terbium-labeled anti-phospho-specific antibody.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare this compound Dilutions start->compound_prep add_compound Add this compound/Vehicle compound_prep->add_compound kinase_reaction Set up Kinase Reaction (Kinase, Substrate, ATP) kinase_reaction->add_compound incubation1 Incubate (e.g., 60 min) add_compound->incubation1 stop_reaction Stop Reaction with EDTA incubation1->stop_reaction add_antibody Add Tb-labeled Antibody stop_reaction->add_antibody incubation2 Incubate (e.g., 30-60 min) add_antibody->incubation2 read_plate Read Plate (TR-FRET) incubation2->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for an in-vitro kinase inhibition assay.

Phospho-STAT Flow Cytometry Assay

This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation by this compound.

Principle: Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are pre-treated with this compound and then stimulated with a cytokine. The level of phosphorylated STAT proteins within individual cells is then quantified by flow cytometry using phospho-specific antibodies.[15][16][17][18][19][20]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ)

  • Fixation buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56)

  • Fluorochrome-conjugated phospho-specific STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well U-bottom plates

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells in culture medium.

  • Compound Treatment: Plate the cells in a 96-well plate and add serial dilutions of this compound or vehicle control. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells by adding paraformaldehyde.

    • Permeabilize the cells by adding ice-cold methanol. This step is crucial for allowing the intracellular phospho-specific antibodies to access their targets.

  • Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Stain the cells with a cocktail of antibodies against cell surface markers and intracellular phospho-STAT proteins.

    • Incubate in the dark at room temperature.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T cells, NK cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

pSTAT_Flow_Workflow start Start isolate_cells Isolate PBMCs start->isolate_cells treat_compound Treat with this compound isolate_cells->treat_compound stimulate_cytokine Stimulate with Cytokine treat_compound->stimulate_cytokine fix_perm Fix and Permeabilize Cells stimulate_cytokine->fix_perm stain_antibodies Stain with Antibodies (Surface & pSTAT) fix_perm->stain_antibodies acquire_data Acquire Data (Flow Cytometry) stain_antibodies->acquire_data analyze_data Analyze Data (Gating, MFI) acquire_data->analyze_data calculate_ic50 Calculate IC50 analyze_data->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a phospho-STAT flow cytometry assay.

T-Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on T-cell proliferation, a key function regulated by cytokine signaling.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[21][22] A decrease in ATP levels in this compound-treated cells, following stimulation that induces proliferation, indicates an anti-proliferative effect.

Materials:

  • Purified human T-cells or PBMCs

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Plating: Seed the T-cells in an opaque-walled 96-well plate at a desired density.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • Stimulation: Add T-cell activators to the wells to induce proliferation.

  • Incubation: Incubate the plate for a period that allows for significant cell proliferation (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the this compound concentration and determine the IC50 value for the inhibition of proliferation.

Conclusion

This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of this compound, a potent JAK inhibitor. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental workflows. A thorough understanding of this compound's in-vitro profile is essential for its continued investigation and the development of next-generation JAK inhibitors with improved selectivity and therapeutic indices.

References

Methodological & Application

Application Notes & Protocols: Tofacitinib Experimental Design for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tofacitinib is an orally administered, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] It is approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[1] this compound functions by modulating the signaling of numerous cytokines that are pivotal in the pathogenesis of these inflammatory conditions.[2] Its primary mechanism involves the inhibition of the JAK-STAT signaling pathway, which is crucial for immune cell function and inflammatory responses.[3][4] These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in preclinical animal models of inflammatory diseases.

Mechanism of Action: JAK-STAT Signaling

This compound preferentially inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the signaling cascade of various cytokines.[3][5] When cytokines bind to their receptors, associated JAKs are activated, leading to the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] In the nucleus, STAT dimers act as transcription factors, promoting the expression of genes involved in inflammation and immune responses.[4] By blocking JAK phosphorylation, this compound effectively curtails this pro-inflammatory gene expression.[4] This inhibition reduces the production of inflammatory mediators like IL-6, IL-17, and IFN-γ, and modulates immune cell activity.[2][5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Pro-inflammatory Gene Transcription DNA->Gene 6. Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

In Vivo Experimental Design

The most common animal models for studying this compound's efficacy in arthritis are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models, which share pathological features with human rheumatoid arthritis.[7][8] For psoriasis and psoriatic arthritis, imiquimod (IMQ)-induced or IL-23-driven models are frequently used.[9][10] For inflammatory bowel disease (IBD), models like dextran sulfate sodium (DSS)-induced colitis or T-cell transfer colitis are standard.[11][12][13]

Animal Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used due to its pathological and immunological resemblance to human RA, including synovitis, cartilage degradation, and bone erosion.[7]

  • Strain: DBA/1J mice are high responders and commonly used.[8][14] C57BL/6 mice can also be used but are considered low responders and may require protocol modifications.[8][14]

  • Induction: Arthritis is typically induced by an initial immunization of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster injection 18-21 days later.[8][15] Arthritis symptoms usually appear 28-35 days after the primary immunization.[8][14]

Dosing and Administration

This compound is typically administered orally via gavage, which mimics the clinical route of administration.

  • Vehicle: A common vehicle for suspending this compound is 0.5% (w/v) carboxymethylcellulose or methylcellulose with 0.025% (v/v) Tween-20 in water.[16][17]

  • Dosing Regimen: Treatment can be prophylactic (starting before or at the time of disease induction) or therapeutic (starting after the onset of clinical signs). Therapeutic administration starting around day 19-21 (after the booster) is common to assess the drug's effect on established disease.[15][18]

Table 1: Example this compound Dosing Regimens in Murine Models

Animal Model Mouse Strain This compound Dose (mg/kg/day) Administration Route Study Type Reference(s)
Collagen-Induced Arthritis DBA/1J 15 - 30 Oral Gavage Therapeutic [15][16][18]
IL-23-Induced PsA B10.RIII 50 Oral Gavage Therapeutic [10]
Imiquimod-Induced Psoriasis BALB/c Topical (0.5 - 10 mM) Topical Application Therapeutic [19][20]

| DSS-Induced Colitis | C57BL/6 | 10 - 40 | Oral Gavage | Therapeutic |[13][21] |

Experimental Workflow

A typical therapeutic study workflow in a CIA model involves acclimatization, disease induction, grouping based on initial disease severity, treatment administration, continuous monitoring, and endpoint analysis.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Analysis Phase Acclimatization 1. Acclimatization (1-2 Weeks) Induction 2. Disease Induction (Day 0 & Day 21) Acclimatization->Induction Onset 3. Onset of Arthritis (~Day 28) Induction->Onset Grouping 4. Grouping & Baseline Scoring Onset->Grouping Treatment 5. This compound/Vehicle Administration (Daily) Grouping->Treatment Monitoring 6. Clinical Monitoring (2-3x per Week) Treatment->Monitoring Termination 7. Study Termination (~Day 35-45) Monitoring->Termination Analysis 8. Endpoint Analysis (Histology, Biomarkers) Termination->Analysis

Caption: General experimental workflow for a therapeutic in vivo study.

Experimental Protocols

Protocol 1: this compound Formulation and Oral Administration
  • Preparation of Vehicle:

    • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring.

    • Add 25 µL of Tween-20 to the solution (final concentration 0.025% v/v) and continue stirring until fully dissolved.

  • This compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice.

    • Weigh the appropriate amount of this compound powder and suspend it in the prepared vehicle to the desired final concentration (e.g., 3 mg/mL for a 10 mL/kg dosing volume).

    • Vortex thoroughly before each use to ensure a uniform suspension.

  • Administration:

    • Administer the suspension to mice once or twice daily via oral gavage using a proper gauge gavage needle.

    • The volume is typically 100-200 µL per mouse.

    • The control group should receive an equivalent volume of the vehicle alone.

Protocol 2: Assessment of Collagen-Induced Arthritis
  • Clinical Scoring:

    • Monitor mice 2-3 times per week for signs of arthritis after the booster injection.

    • Score each of the four paws based on a scale of 0-4, assessing erythema (redness) and swelling.[7][8][22] The maximum score per mouse is 16.[22]

  • Paw Thickness Measurement:

    • Use a digital caliper to measure the thickness of the hind paws at each scoring time point. This provides a quantitative measure of inflammation.[18]

  • Endpoint Histopathology:

    • At the end of the study, euthanize the mice and collect the ankle and knee joints.

    • Fix joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

Table 2: Clinical Scoring System for Arthritis in Mice

Score Description of Paw
0 Normal, no evidence of erythema or swelling.[7][8]
1 Mild, definite redness and swelling of the ankle, wrist, or individual digits.[7][8]
2 Moderate redness and swelling extending from the ankle/wrist to the tarsals/carpals.[7][8]
3 Severe redness and swelling of the entire paw, including digits.[7][8]
4 Maximally inflamed limb with joint ankylosis and dysfunction.[7]

Source: Adapted from multiple sources.[7][8][14][22]

Data Analysis and Expected Outcomes

This compound treatment is expected to significantly reduce the clinical signs of arthritis compared to the vehicle-treated group.

  • Primary Endpoints: Reduction in mean arthritis score, decreased paw thickness.

  • Secondary Endpoints: Lower histological scores for inflammation and joint damage, reduced serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL10).[6][15]

Table 3: Representative Quantitative Data from a this compound CIA Study

Treatment Group Mean Arthritis Score (Day 35) Mean Paw Thickness (mm, Day 35) Synovial Inflammation Score (0-3) Bone Erosion Score (0-3)
Control (No Disease) 0.0 ± 0.0 2.1 ± 0.2 0.1 ± 0.1 0.0 ± 0.0
Vehicle (CIA) 8.5 ± 1.2 4.2 ± 0.4 2.8 ± 0.3 2.5 ± 0.4
This compound (15 mg/kg) 4.1 ± 0.8* 3.0 ± 0.3* 1.5 ± 0.4* 1.2 ± 0.3*
This compound (30 mg/kg) 2.5 ± 0.6* 2.6 ± 0.2* 0.9 ± 0.2* 0.7 ± 0.2*

*Data are representative and expressed as Mean ± SD. *p < 0.01 vs. Vehicle group.

References

Application Notes and Protocols: Tofacitinib Dosage for Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib is an oral inhibitor of Janus kinases (JAKs) used in the treatment of rheumatoid arthritis (RA). It modulates the signaling of various cytokines that are critical to the pathogenesis of inflammatory and autoimmune diseases.[1][2] Preclinical evaluation of this compound's efficacy and mechanism of action relies heavily on rodent models of arthritis, which mimic key aspects of human RA pathology.[3][4] These application notes provide a comprehensive guide to this compound dosage and administration in common mouse models of arthritis, along with detailed protocols for disease induction and assessment.

This compound functions by inhibiting the activity of JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[5] This pathway is crucial for transducing signals from numerous cytokines and growth factors involved in inflammation and immune response.[6] In RA, the continuous activation of the JAK-STAT pathway in synovial joints contributes to inflammation, pannus formation, and joint destruction.[1]

This compound Dosage and Administration in Mouse Models

The effective dosage of this compound in mice can vary depending on the arthritis model, the administration route, and the treatment regimen (prophylactic vs. therapeutic). Doses are typically administered via oral gavage or continuous delivery via subcutaneous osmotic pumps.

Summary of this compound Dosages in Murine Arthritis Models

The following table summarizes dosages and administration routes reported in various studies.

Mouse ModelStrainThis compound DoseAdministration RouteKey FindingsReference(s)
Collagen-Induced Arthritis (CIA)DBA/115 mg/kg/daySubcutaneous osmotic pumpSignificantly attenuated the development of arthritis.[7]
Collagen-Induced Arthritis (CIA)Not Specified30 mg/kg/dayOral gavageSignificantly prevented the development of arthritis and reduced paw thickness and synovial vessel density.[8]
SKG Arthritis ModelSKG15 mg/kg/day (once daily at 5:00)Oral gavageArthritis-suppressing effect was equivalent to 30 mg/kg/day given twice daily.[9]
SKG Arthritis ModelSKG30 mg/kg/day (once daily at 5:00)Oral gavageSignificantly inhibited arthritis scores compared to control and 17:00 dosing time.[9]
IL-23 Induced Psoriasis and ArthritisB10.RIII50 mg/kg/dayOral gavageSignificantly decreased psoriatic plaques, joint swelling, and ankle thickness.[10]
Collagen-Induced Arthritis (CIA)DBA/1120 ng/day (oral)Oral gavageReduced clinical score, paw swelling, and histological score in a dose-dependent manner.[11]
Protocol for this compound Preparation and Administration

2.2.1 Preparation of this compound for Oral Gavage

  • Vehicle Selection: A common vehicle is 0.5% methylcellulose with 0.025% Tween-20 in sterile water.[9] Another option is Polyethylene glycol 300 (PEG300).[7]

  • Calculation: Determine the required concentration of this compound based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice. Assume a standard gavage volume of 100-200 µL per mouse.

    • Example: For a 25g mouse at 30 mg/kg, the dose is 0.75 mg. If the gavage volume is 150 µL (0.15 mL), the required concentration is 5 mg/mL.

  • Preparation: Weigh the required amount of this compound powder. Create a homogenous suspension in the chosen vehicle by vortexing or sonicating until no clumps are visible. Prepare fresh daily.

2.2.2 Administration by Oral Gavage

  • Gently restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle.

  • Carefully insert the needle into the esophagus, avoiding the trachea.

  • Slowly dispense the calculated volume of the this compound suspension.

  • Monitor the mouse briefly after administration to ensure no adverse effects.

2.2.3 Administration by Subcutaneous Osmotic Pump

  • Select an osmotic pump with the appropriate flow rate and duration for the study.

  • Under sterile conditions, fill the pump with the calculated concentration of this compound solution (vehicle is often PEG300[7]) according to the manufacturer's instructions.

  • Anesthetize the mouse.

  • Make a small subcutaneous incision on the back of the mouse.

  • Create a subcutaneous pocket and insert the filled osmotic pump.

  • Close the incision with sutures or wound clips.

  • Provide appropriate post-operative care and analgesia.

Experimental Protocols for Arthritis Induction

Collagen-Induced Arthritis (CIA) Model

The CIA model is widely used as it shares immunological and pathological features with human RA.[4] Susceptibility is linked to MHC class II molecules, with the DBA/1 mouse strain being highly susceptible.[3]

Materials:

  • Bovine or Chick Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles

Protocol:

  • Primary Immunization (Day 0):

    • Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the CII solution with an equal volume of CFA. Emulsify using two Luer-lock syringes connected by an emulsifying needle until a stable emulsion is formed (a drop does not disperse in water).

    • Anesthetize 8-10 week old male DBA/1J mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.[12]

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing the CII solution (2 mg/mL) with an equal volume of IFA.

    • Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.[12]

  • Disease Onset: Arthritis typically develops between day 26 and 35 post-primary immunization.[12]

Adjuvant-Induced Arthritis (AIA) Model

The AIA model is induced by a single injection of Complete Freund's Adjuvant and is characterized by rapid onset of inflammation.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Syringes and needles

Protocol:

  • Induction:

    • Thoroughly suspend the CFA by vortexing.

    • Anesthetize the mouse (e.g., BALB/c strain).

    • Inject 20 µL of CFA into the intra-articular space of the ankle joint.[13]

    • Alternatively, inject CFA into the footpad.[14][15]

  • Disease Onset: Joint swelling and inflammation typically become apparent within a few days and peak around 3-4 weeks post-injection.

Visualizations

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Tofacitinib_CIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Terminal Analysis acclimatize Animal Acclimatization (DBA/1 Mice, 7-8 weeks) day0 Day 0: Primary Immunization (Collagen + CFA) acclimatize->day0 day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 treatment_start Day 25-28: Treatment Initiation (this compound vs. Vehicle) day21->treatment_start monitoring Ongoing Monitoring (2-3 times/week) treatment_start->monitoring scoring Clinical Scoring (0-4 scale per paw) monitoring->scoring weight Body Weight monitoring->weight paw Paw Thickness (Caliper Measurement) monitoring->paw endpoint Day 42-56: Study Endpoint monitoring->endpoint histology Histopathology (Joints: H&E, Safranin O) endpoint->histology biomarkers Biomarker Analysis (Serum Cytokines) endpoint->biomarkers

Caption: Experimental workflow for a this compound efficacy study in a CIA mouse model.

Assessment of Arthritic Disease

Consistent and standardized assessment is crucial for evaluating the efficacy of therapeutic interventions like this compound.

Protocol for Clinical Scoring of Arthritis

Disease severity is commonly assessed by a semi-quantitative clinical scoring system.[16]

Procedure:

  • Observe each of the four paws of the mouse individually.

  • Assign a score to each paw based on the degree of erythema (redness) and swelling, using a standardized scale.

  • The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score is typically 12 or 16, depending on the scale).

  • Scoring should be performed 2-3 times per week after the booster immunization by an observer blinded to the treatment groups.

Example Scoring System: [12][17]

  • 0: Normal paw, no signs of inflammation.

  • 1: Mild swelling and/or redness confined to one or two digits.

  • 2: Moderate swelling and redness in multiple digits or mild swelling of the entire paw.

  • 3: Severe swelling and redness of the entire paw.

  • 4: Maximal inflammation with ankylosis (fused, immobile joint).

Note: A simpler 0-3 scale is also frequently used.[18]

Protocol for Histological Analysis of Joints

Histological examination provides a detailed assessment of joint inflammation, cartilage degradation, and bone erosion.[19][20]

Procedure:

  • Tissue Collection: At the study endpoint, euthanize the mice. Dissect the hind paws and/or knee joints.

  • Fixation: Fix the joints in 10% neutral buffered formalin for 24-48 hours.

  • Decalcification: Decalcify the tissues using a suitable decalcifying solution (e.g., EDTA solution) until the bones are pliable. This process can take several days to weeks and is critical for obtaining good sections.[19]

  • Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess general morphology, synovial inflammation (inflammatory cell infiltration), and pannus formation.[21]

    • Safranin O/Fast Green: To assess cartilage integrity. Safranin O stains proteoglycans in cartilage red; loss of staining indicates cartilage degradation.

    • Tartrate-Resistant Acid Phosphatase (TRAP): To identify and quantify osteoclasts, which are involved in bone erosion.[19]

  • Scoring: Evaluate the stained sections under a microscope using a semi-quantitative scoring system for inflammation, pannus formation, cartilage damage, and bone erosion.[22]

References

Application Notes and Protocols for Tofacitinib in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent inhibitor of Janus kinases (JAKs), is a pivotal tool for researchers investigating immune cell function and inflammatory pathways. By primarily targeting JAK1 and JAK3, this compound effectively blocks the signaling of numerous cytokines crucial for immune cell activation, proliferation, and differentiation.[1][2] These application notes provide detailed protocols for utilizing this compound in various in-vitro immunological assays, enabling the study of its effects on immune cell responses.

Mechanism of Action: this compound modulates the JAK-STAT signaling pathway, a critical cascade in mediating cellular responses to cytokines.[3] Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[1][4] These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[1][4] this compound competitively blocks the ATP-binding sites of JAK1 and JAK3, preventing this phosphorylation cascade and thereby downregulating the inflammatory response.[2]

Data Presentation: this compound Activity

The following tables summarize the inhibitory activity of this compound against various JAKs and its effects on different cytokine signaling pathways.

Table 1: this compound IC50 Values for JAK Kinases

Kinase TargetIC50 (nM)Reference(s)
JAK11.7 - 6.1[5][6]
JAK21.8 - 12[5][6]
JAK30.75 - 8.0[5][6]
TYK2176[6]
JAK1/JAK2 combination406[3]
JAK1/JAK3 combination56[3]
JAK2/JAK2 combination1377[3]

Table 2: this compound IC50 Values for Cytokine-Induced STAT Phosphorylation in Human Whole Blood

CytokineSTAT PathwayCell TypeIC50 (nM)Reference(s)
IL-2pSTAT5T-cellsVaries by study[7]
IL-4pSTAT6T-cellsVaries by study[7]
IL-6pSTAT3CD3+ cellsVaries by study[8]
IL-15pSTAT5NK cellsVaries by study[7]
IL-21pSTAT3T-cellsVaries by study[7]
IFN-αpSTAT1/3/5MonocytesVaries by study[7]
IFN-γpSTAT1B-cellsVaries by study[7]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a powder. For in-vitro experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent.

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[6][9]

  • Procedure:

    • To prepare a 50 mM stock solution, reconstitute 10 mg of this compound powder in 640.27 µL of DMSO.[6]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

T-Cell Proliferation Assay (CFSE-based)

This protocol assesses the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

  • Materials:

    • Peripheral Blood Mononuclear Cells (PBMCs)

    • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

    • CFSE dye

    • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

    • This compound stock solution

    • FACS buffer (PBS with 2% FBS)

    • Flow cytometer

  • Protocol:

    • Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • CFSE Staining:

      • Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS.

      • Add CFSE to a final concentration of 1-5 µM.

      • Incubate for 10 minutes at 37°C, protected from light.

      • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

      • Wash the cells three times with complete RPMI-1640 medium.

    • Cell Seeding and Treatment:

      • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

      • Seed 100 µL of the cell suspension per well in a 96-well round-bottom plate.

      • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test is 10 nM to 1000 nM.[10][11]

      • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

      • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Stimulation:

      • Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the wells.

      • Include an unstimulated control (media only).

    • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

    • Flow Cytometry Analysis:

      • Harvest the cells and wash with FACS buffer.

      • Analyze the cells on a flow cytometer, measuring the CFSE fluorescence (typically in the FITC channel). Proliferation is indicated by a decrease in CFSE intensity as the dye is diluted with each cell division.

Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of specific cytokines by activated immune cells.

  • Materials:

    • Immune cells (e.g., PBMCs, purified CD4+ T-cells)

    • Complete cell culture medium

    • Stimulating agent (e.g., anti-CD3/CD28 antibodies, LPS)

    • This compound stock solution

    • ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α)

  • Protocol:

    • Cell Seeding and Treatment:

      • Seed the immune cells in a 96-well flat-bottom plate at an appropriate density (e.g., 2 x 10^5 cells/well).

      • Add various concentrations of this compound (e.g., 100 nM, 1000 nM) and a vehicle control.[10]

      • Pre-incubate for 1 hour at 37°C.

    • Stimulation:

      • Add the stimulating agent to the wells. For T-cells, anti-CD3/CD28 stimulation is common.[10]

    • Incubation: Culture the cells for 24-72 hours, depending on the cytokine being measured.

    • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.

    • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

STAT Phosphorylation Assay (Flow Cytometry)

This protocol assesses the direct inhibitory effect of this compound on the phosphorylation of STAT proteins following cytokine stimulation.

  • Materials:

    • Whole blood or isolated immune cells

    • Cytokine for stimulation (e.g., IL-2, IL-6, IFN-α)

    • This compound stock solution

    • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)

    • Fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins (e.g., anti-CD4-PE, anti-pSTAT5-Alexa Fluor 647)

    • Flow cytometer

  • Protocol:

    • Cell Preparation and Treatment:

      • Aliquot 100 µL of whole blood or isolated cells into flow cytometry tubes.

      • Add this compound at the desired concentrations (e.g., 100 nM, 1 µM) or a vehicle control.[12]

      • Incubate for 1 hour at 37°C.[12]

    • Cytokine Stimulation:

      • Add the specific cytokine to the tubes (e.g., IL-6 at 100 ng/mL).[12]

      • Incubate for 15 minutes at 37°C.[12]

    • Fixation and Lysis:

      • Immediately add pre-warmed fixation buffer to stop the stimulation and fix the cells.

      • Incubate for 10-15 minutes at 37°C.

      • If using whole blood, lyse the red blood cells according to the buffer manufacturer's protocol.

    • Permeabilization:

      • Centrifuge the cells and aspirate the supernatant.

      • Resuspend the cell pellet in ice-cold permeabilization buffer.

      • Incubate on ice for 30 minutes.

    • Staining:

      • Wash the cells with FACS buffer.

      • Add the antibody cocktail containing antibodies against cell surface markers and the phosphorylated STAT protein of interest.

      • Incubate for 30-60 minutes at room temperature in the dark.

    • Flow Cytometry Analysis:

      • Wash the cells and resuspend in FACS buffer.

      • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated cell populations.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->JAK Inhibition GeneExpression Gene Expression DNA->GeneExpression 7. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis IsolateCells Isolate Immune Cells (e.g., PBMCs) SeedCells Seed Cells in Plate IsolateCells->SeedCells PrepareTofa Prepare this compound Stock Solution AddTofa Add this compound (and vehicle control) PrepareTofa->AddTofa SeedCells->AddTofa PreIncubate Pre-incubate (1 hr) AddTofa->PreIncubate Stimulate Add Stimulus (e.g., Cytokine, Mitogen) PreIncubate->Stimulate IncubateAssay Incubate (24-72 hrs) Stimulate->IncubateAssay Collect Collect Supernatant (ELISA) or Cells (Flow Cytometry) IncubateAssay->Collect Analyze Perform Analysis (ELISA or Flow Cytometry) Collect->Analyze Data Data Interpretation Analyze->Data

Caption: A general experimental workflow for using this compound in cell culture assays.

References

Tofacitinib Application in Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Tofacitinib is an oral small molecule that acts as a pan-Janus kinase (JAK) inhibitor, targeting JAK1 and JAK3 with functional inhibition of JAK2.[1][2] It plays a crucial role in interrupting the signaling of cytokines that are pivotal in the inflammatory and immune responses.[3][4] The emergence of organoid technology, which utilizes three-dimensional (3D) cell cultures derived from stem cells to form micro-tissues, offers a sophisticated platform for disease modeling and drug screening.[5][6]

The application of this compound in organoid culture systems, particularly patient-derived intestinal organoids, has proven to be a valuable tool for predicting individual clinical responsiveness to therapy, especially in inflammatory bowel diseases (IBD) like ulcerative colitis (UC).[7][8] Studies have demonstrated that the sensitivity of patient-derived organoids to this compound-mediated rescue from cytokine-induced cell death correlates with the clinical outcomes of the patients themselves.[9][10] This approach allows for a personalized medicine strategy, identifying potential responders and non-responders before initiating treatment.[1] The mechanism for differential sensitivity has been linked to the expression levels of the drug transporter MATE1, which mediates this compound uptake into epithelial cells.[8][9]

Beyond predicting therapeutic response, this compound is used in organoid models to study the molecular mechanisms of inflammation, epithelial barrier function, and cellular plasticity.[11][12][13] In lung organoid models, this compound has been shown to ameliorate disease phenotypes by modulating immune cell populations, indicating its potential for studying and developing treatments for inflammatory lung conditions.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving this compound in intestinal organoid cultures.

Table 1: this compound and Cytokine Concentrations in Intestinal Organoid Viability Assays

ParameterConcentrationApplicationSource
This compound1 µMUsed to differentiate between this compound-sensitive (UC-S) and insensitive (UC-IS) organoids.[9] Rescued viability in sensitive organoids.[7][7][9]
This compound10 µMSignificantly rescued decreased viability in both healthy and UC-derived organoids under cytokine stimulation.[7][7]
human TNFα20 ng/mlCo-stimulated with IFNβ or IFNγ to induce STAT1-dependent cell death.[7][9][7][9]
human IFNβ1,000 IU/mlCo-stimulated with TNFα to induce cell death.[7][7]
human IFNγ20 ng/mlCo-stimulated with TNFα to induce cell death.[7][7]
Y-27632 (ROCK Inhibitor)10 µMSupplemented in media for the first 2 days of culture to prevent anoikis after dissociation.[7][7]

Table 2: Effect of this compound on Cytokine-Induced Events in Organoids

Experimental ModelCytokine StimulusThis compound ConcentrationObserved EffectSource
Healthy & UC Colonic OrganoidsTNFα + IFNβ/IFNγ1 µM & 10 µMSignificantly rescued decreased organoid viability.[7][7]
This compound-Sensitive (UC-S) OrganoidsTNFα + IFNβ/IFNγ1 µMInhibited cytokine-induced STAT1 phosphorylation.[1][9][1][9]
This compound-Insensitive (UC-IS) OrganoidsTNFα + IFNβ/IFNγ1 µMFailed to inhibit STAT1 phosphorylation and rescue viability.[1][9][1][9]
Human Colonic OrganoidsTNF-α500 nMSuppressed the production of proinflammatory cytokines.[11][11]
Human Colonic Organoids (Colonoids)IFN-γNot SpecifiedFully rescued IFN-γ-induced permeability (measured by FD4).[12][12]

Signaling Pathways and Mechanisms

The JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[4][16] As illustrated below, cytokine binding to its receptor induces the activation of receptor-associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[17] STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target inflammatory genes.[18] this compound exerts its effect by competitively inhibiting the ATP-binding site on JAKs, primarily JAK1 and JAK3, thereby preventing the phosphorylation and activation of STATs and blocking downstream inflammatory signaling.[18][19]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene 8. Transcription Regulation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Mechanism of Differential this compound Sensitivity in Organoids

Patient-derived organoids can predict clinical response to this compound. This variability is linked to the expression of the multidrug and toxin extrusion protein 1 (MATE1), a cationic transporter responsible for this compound uptake into intestinal epithelial cells.[9] Organoids with lower MATE1 expression exhibit reduced this compound uptake, leading to insufficient intracellular drug concentration to inhibit JAK-STAT signaling, resulting in this compound insensitivity and continued cytokine-induced cell death.[8][9] This mechanism highlights the importance of drug transporter expression in therapeutic efficacy.

MATE1_Mechanism cluster_sensitive This compound-Sensitive Patient cluster_insensitive This compound-Insensitive Patient MATE1_high High MATE1 Expression Uptake_high Effective this compound Uptake MATE1_high->Uptake_high JAK_inhibit_S JAK-STAT Pathway Inhibited Uptake_high->JAK_inhibit_S Viability_S Organoid Viability Rescued JAK_inhibit_S->Viability_S Response_S Positive Clinical Response Viability_S->Response_S MATE1_low Low MATE1 Expression Uptake_low Poor this compound Uptake MATE1_low->Uptake_low JAK_active_IS JAK-STAT Pathway Remains Active Uptake_low->JAK_active_IS Viability_IS Organoid Cell Death JAK_active_IS->Viability_IS Response_IS Clinical Non-Response Viability_IS->Response_IS Experimental_Workflow Biopsy 1. Patient Biopsy Collection Crypt_Isolation 2. Crypt Isolation Biopsy->Crypt_Isolation Culture 3. 3D Organoid Culture in ECM Crypt_Isolation->Culture Plating 4. Dissociate and Plate in 96-well Plate Culture->Plating Treatment 5. Add Cytokines (TNFα + IFNβ/γ) +/- this compound Plating->Treatment Incubation 6. Incubate for 5 Days Treatment->Incubation Analysis 7. Assess Organoid Viability Incubation->Analysis Correlation 8. Correlate with Clinical Outcome Analysis->Correlation

References

Tofacitinib Administration in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor, in various preclinical models of inflammatory diseases. The following protocols and data are intended to assist in the design and execution of studies evaluating the efficacy and mechanism of action of this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound functions as an inhibitor of Janus kinases, which are intracellular enzymes that play a crucial role in signal transduction for numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[1] By blocking JAKs, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This disruption of the JAK-STAT pathway modulates the cellular response to inflammatory signals. This compound preferentially inhibits signaling through JAK1 and JAK3.[2][3]

Below is a diagram illustrating the mechanism of action of this compound in inhibiting the JAK-STAT signaling pathway.

Tofacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation This compound This compound This compound->JAK Inhibition Gene Gene Transcription Nucleus->Gene Modulation

Caption: this compound inhibits JAK, preventing STAT phosphorylation and downstream gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in various preclinical models.

Table 1: this compound Dosage and Administration in Preclinical Models

Preclinical ModelAnimal SpeciesRoute of AdministrationDosage RangeTreatment FrequencyReference
Collagen-Induced Arthritis (CIA)Mouse (DBA/1)Oral Gavage15 - 50 mg/kgOnce or Twice Daily[4][5]
IL-23 Induced Psoriasis and ArthritisMouse (B10.RIII)Oral Gavage50 mg/kgDaily[6]
DSS-Induced ColitisMouseNot SpecifiedNot SpecifiedNot Specified[7][8]
IL-15 Transgenic Celiac DiseaseMouseSubcutaneous Pump30 mg/kg/dayContinuous[9]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDose (mg/kg)Cmax (µg/L)t1/2 (h)Bioavailability (F)Reference
RatOral101607 ± 208.71.06 ± 0.1629.1%[10][11]
RatIntravenous5, 10, 20, 50---[12][13]
MouseOral50---[4]

Experimental Protocols

Below are detailed protocols for inducing common preclinical inflammatory disease models and a general workflow for evaluating this compound.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study rheumatoid arthritis.[14][15]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of 100 µg of CII in CFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of CII in IFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Arthritis Assessment:

    • Begin clinical scoring of arthritis severity 3-4 times per week starting from day 21.

    • Scoring is typically based on erythema and swelling of the paws on a scale of 0-4 per paw (total score 0-16).

  • This compound Administration:

    • Initiate treatment upon the onset of clinical signs of arthritis.

    • Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 15-50 mg/kg).

  • Efficacy Readouts:

    • Continue clinical scoring throughout the treatment period.

    • At the end of the study, collect paws for histological analysis of inflammation, pannus formation, and bone erosion.

    • Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.

Protocol 2: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This is a common and rapid model for studying psoriasis.[16][17][18]

Materials:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

  • Imiquimod cream (5%)

  • This compound

  • Vehicle for this compound

Procedure:

  • Induction of Psoriasis-like Lesions:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear for 5-7 consecutive days.[16][19]

  • This compound Administration:

    • Administer this compound or vehicle daily via the desired route (e.g., oral gavage, topical application). Treatment can be prophylactic (starting on day 0) or therapeutic (starting after lesion development).

  • Assessment of Skin Inflammation:

    • Score the severity of skin inflammation daily based on erythema, scaling, and thickness (each scored on a 0-4 scale). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI).[20]

    • Measure ear thickness daily using a caliper.

  • Efficacy Readouts:

    • At the end of the study, collect skin biopsies for histological analysis (acanthosis, parakeratosis, immune cell infiltration).

    • Analyze skin or systemic levels of inflammatory cytokines (e.g., IL-17, IL-23).[18]

Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[8][21][22]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle for this compound

Procedure:

  • Induction of Colitis:

    • Acute Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[8]

    • Chronic Colitis: Administer cycles of DSS (e.g., 1.5-2% for 5-7 days) followed by a recovery period with regular drinking water (e.g., 1-2 weeks), repeated for several cycles.[8]

  • This compound Administration:

    • Administer this compound or vehicle daily via oral gavage. Treatment can be initiated before, during, or after DSS administration depending on the study design.

  • Monitoring Disease Activity:

    • Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

  • Efficacy Readouts:

    • At the end of the study, measure colon length and weight.

    • Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

    • Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.

    • Analyze colon tissue or systemic levels of inflammatory cytokines.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for testing this compound in a preclinical model.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice) Group_Allocation Random Group Allocation (Vehicle, this compound) Animal_Acclimation->Group_Allocation Disease_Induction Induce Disease Model (e.g., CIA, Psoriasis, Colitis) Group_Allocation->Disease_Induction Drug_Administration Administer this compound/Vehicle (Specify Dose, Route, Frequency) Disease_Induction->Drug_Administration Monitoring Daily Monitoring (Clinical Scores, Body Weight) Drug_Administration->Monitoring Endpoint_Collection Endpoint Collection (Tissues, Blood) Monitoring->Endpoint_Collection Histology Histological Analysis Endpoint_Collection->Histology Biomarker Biomarker Analysis (Cytokines, Antibodies) Endpoint_Collection->Biomarker Stats Statistical Analysis Histology->Stats Biomarker->Stats

References

Tofacitinib as a Tool for Studying Cytokine-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in the intracellular signaling pathways of numerous cytokines that are pivotal in immune cell development, proliferation, and function. By inhibiting JAKs, this compound effectively blocks the downstream signaling cascade, primarily the Signal Transducer and Activator of Transcription (STAT) pathway, making it an invaluable tool for studying cytokine-mediated cellular responses. These application notes provide detailed protocols for utilizing this compound in vitro to dissect cytokine signaling pathways.

Mechanism of Action

This compound functions by competitively blocking the ATP-binding site of JAK enzymes.[2] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound exhibits a degree of selectivity, primarily inhibiting JAK1 and JAK3, with a lesser effect on JAK2 and significantly lower potency against TYK2.[1] This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the subsequent translocation to the nucleus and the regulation of gene expression.[1][2] The disruption of the JAK-STAT pathway by this compound leads to a reduction in the production of inflammatory mediators and modulates the activity of various immune cells, including T-cells, B-cells, and Natural Killer (NK) cells.[2]

Data Presentation

The inhibitory activity of this compound against different JAK isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions.

KinaseThis compound IC50 (nM)
JAK11.7 - 6.1
JAK21.8 - 12
JAK30.75 - 8.0
TYK216 - 176

Note: The IC50 values are compiled from multiple sources and represent a range of reported values.[3][4]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates & Activates This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture/ PBMC Isolation Tofa_Treatment This compound Incubation Cell_Culture->Tofa_Treatment Tofa_Prep Prepare this compound Dilutions Tofa_Prep->Tofa_Treatment Cytokine_Stim Cytokine Stimulation Tofa_Treatment->Cytokine_Stim Flow_Cytometry Flow Cytometry (pSTAT Analysis) Cytokine_Stim->Flow_Cytometry Western_Blot Western Blot (pSTAT/Total STAT) Cytokine_Stim->Western_Blot Data_Analysis Data Analysis & IC50 Calculation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

Assessing Tofacitinib Efficacy in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of tofacitinib, a Janus kinase (JAK) inhibitor, in preclinical xenograft models of cancer. This compound's mechanism of action involves the disruption of the JAK-STAT signaling pathway, a critical mediator of cell proliferation and survival that is often dysregulated in various malignancies.[1] These protocols are designed to offer a standardized framework for evaluating the anti-tumor activity of this compound in vivo.

Data Presentation: this compound Efficacy in Xenograft Models

The following tables summarize the quantitative data on the efficacy of this compound in various cancer xenograft models.

Cancer TypeCell LineXenograft ModelThis compound Dosage & AdministrationTreatment DurationKey Efficacy Outcome(s)Reference(s)
Hematological Malignancies
EBV-associated T and NK cell lymphomaSNT15Subcutaneous NOG mice30 mg/kg/day via mini-osmotic pump28 daysSignificant inhibition of established tumor growth.[2][2]
Peripheral T‑cell lymphoma (expressing ITK‑SYK fusion)ITK-SYK+ CEMSubcutaneous20 mg/kg/day via oral gavage28 daysSignificant suppression of tumor growth, evident from day 13.[3][3]
Multiple MyelomaMM.1S (luciferase-labeled)Orthotopic disseminated NSG mice21.5 mg/kg/day via subcutaneous pump4 weeksSignificantly increased murine survival and decreased tumor burden.[4][4]
Solid Tumors
Triple-Negative Breast CancerMDA-MB-468Subcutaneous athymic nude mice5 mg/kg, twice daily (in combination therapy)Not specifiedAlone, this compound had no antitumor activity, but enhanced the effects of antibody-based therapeutics.[5][5]
Pancreatic CancerKLM-1Subcutaneous athymic nude mice5 mg/kg, twice daily (in combination therapy)Not specifiedAlone, this compound had no antitumor activity, but enhanced the effects of antibody-based therapeutics.[5][5]

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound functions by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK3.[1] This action blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). In numerous cancers, the JAK-STAT pathway is constitutively active, which leads to uncontrolled cell growth and survival. By interrupting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT_active pSTAT (active) Dimerization STAT_inactive->pSTAT_active Activation Nucleus Nucleus pSTAT_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow for In Vivo Xenograft Studies

A typical workflow for assessing the efficacy of this compound in a xenograft model involves several key stages, from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Xenograft_Establishment 2. Subcutaneous Xenograft Establishment Cell_Culture->Xenograft_Establishment Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Establishment->Tumor_Growth Treatment 4. This compound Administration Tumor_Growth->Treatment Data_Collection 5. Endpoint Data Collection Treatment->Data_Collection Analysis 6. Data Analysis & Interpretation Data_Collection->Analysis

Caption: Experimental workflow for an in vivo xenograft study.

Detailed Experimental Protocols

The following are detailed protocols for key experiments involved in assessing the efficacy of this compound in xenograft models.

Protocol 1: Subcutaneous Xenograft Tumor Establishment

This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice using cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture media

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (growth factor reduced, optional but recommended)

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (23-25 gauge)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Electric clippers or depilatory cream

  • Disinfectant (e.g., 70% ethanol)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Cell Preparation: a. Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.[2] Ensure cells are in the logarithmic growth phase.[2] b. Harvest the cells by trypsinization, neutralize the trypsin, and transfer the cell suspension to a sterile conical tube. c. Centrifuge the cells at 300-400 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in ice-cold, serum-free media or PBS. e. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >95%. f. Centrifuge the cells again and resuspend the pellet in the appropriate volume of ice-cold PBS or HBSS to achieve the desired cell concentration (typically 1x10^6 to 1x10^7 cells per 100-200 µL).

  • Matrigel Mixture (Optional but Recommended): a. Thaw Matrigel on ice overnight at 4°C. Keep all reagents and equipment that will come into contact with Matrigel on ice. b. On the day of injection, mix the cell suspension with an equal volume of Matrigel (1:1 ratio) on ice.[2][6] Mix gently to avoid introducing air bubbles. The final injection volume is typically 100-200 µL.[2]

  • Animal Preparation and Injection: a. Anesthetize the mouse using an approved anesthetic protocol. b. Shave the fur from the injection site (typically the right flank) and disinfect the skin with 70% ethanol.[7] c. Gently lift the skin at the injection site to create a tent. d. Insert the needle subcutaneously, parallel to the body, and slowly inject the 100-200 µL of the cell/Matrigel suspension.[2][7] e. Slowly withdraw the needle to prevent leakage of the cell suspension.[7]

  • Post-Injection Monitoring: a. Monitor the mice for recovery from anesthesia and for any signs of distress. b. Check the injection site for tumor development, which can take several days to weeks depending on the cell line.

Protocol 2: In Vivo Administration of this compound

This compound can be administered via several routes, with oral gavage and subcutaneous osmotic pumps being common methods.

A. Oral Gavage

Materials:

  • This compound solution/suspension in an appropriate vehicle (e.g., PBS, sterile water)

  • Animal balance

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for mice)

  • Syringes

Procedure:

  • Preparation: a. Weigh each mouse to determine the correct dosing volume based on its body weight and the desired mg/kg dose. The maximum volume for oral gavage in mice is typically 10 mL/kg. b. Prepare the this compound solution or suspension at the desired concentration.

  • Administration: a. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. b. Insert the gavage needle into the side of the mouth, advance it over the tongue, and allow the mouse to swallow the tip. c. Gently guide the needle down the esophagus into the stomach. Do not force the needle. d. Slowly administer the this compound solution. e. Withdraw the needle gently and return the mouse to its cage. f. Monitor the mouse for any signs of distress.

B. Subcutaneous Mini-Osmotic Pump

Materials:

  • Mini-osmotic pumps (e.g., ALZET®) of the appropriate size and delivery rate

  • This compound solution

  • Surgical instruments (scalpel, forceps)

  • Wound clips or sutures

  • Anesthetic

  • Disinfectant

Procedure:

  • Pump Preparation: a. Following the manufacturer's instructions, fill the mini-osmotic pumps with the this compound solution under sterile conditions. b. Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

  • Surgical Implantation: a. Anesthetize the mouse. b. Shave and disinfect the skin on the back, slightly posterior to the scapulae. c. Make a small incision in the skin. d. Using forceps, create a subcutaneous pocket large enough to accommodate the pump. e. Insert the filled and primed pump into the pocket, with the delivery portal facing away from the incision. f. Close the incision with wound clips or sutures.

  • Post-Surgical Care: a. Monitor the mouse for recovery from anesthesia and for any signs of post-operative complications. b. Administer analgesics as per your institution's animal care guidelines.

Protocol 3: Tumor Growth Monitoring

Regular monitoring of tumor growth is essential to assess the efficacy of the treatment.

Materials:

  • Digital calipers

  • Animal balance

  • Recording sheet or software

Procedure:

  • Measurement Frequency: a. Begin tumor measurements when tumors become palpable. b. Measure tumors 2-3 times per week.

  • Measurement Technique: a. If necessary, briefly restrain the mouse. Anesthesia is generally not required for caliper measurements. b. Use digital calipers to measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor in millimeters.[4] c. Be consistent in your measurement technique to minimize variability.

  • Tumor Volume Calculation: a. Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[4]

  • Data Recording: a. Record the tumor volume, body weight, and general health observations for each mouse at each time point. b. Plot the mean tumor volume ± SEM for each treatment group over time to visualize the treatment effect.

  • Ethical Considerations: a. Euthanize mice when tumors reach a predetermined endpoint (e.g., maximum size, ulceration, or when body weight loss exceeds 20%) in accordance with institutional animal welfare guidelines.

Protocol 4: Immunohistochemistry (IHC) of Xenograft Tumors

IHC is used to analyze the expression and localization of specific proteins within the tumor tissue.

Materials:

  • Excised tumor tissue

  • 10% neutral buffered formalin

  • Paraffin processing and embedding reagents and equipment

  • Microtome

  • Microscope slides

  • Deparaffinization and rehydration solutions (xylene, graded ethanols)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal serum in PBS-T)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Tissue Fixation and Processing: a. Immediately after excision, fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissue through a series of graded ethanols, clear with xylene, and embed in paraffin. c. Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.

  • Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[8]

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at a sub-boiling temperature (e.g., 95-100°C) for 10-20 minutes.[8] Cool to room temperature.

  • Staining: a. Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide. b. Block non-specific binding with a blocking buffer for 30-60 minutes. c. Incubate with the primary antibody at the optimal dilution overnight at 4°C. d. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Develop the signal with a DAB substrate, monitoring for color development. f. Counterstain with hematoxylin.

  • Dehydration, Clearing, and Mounting: a. Dehydrate the slides through graded ethanols, clear in xylene, and mount with a permanent mounting medium.

  • Analysis: a. Examine the slides under a microscope to assess the intensity and localization of the protein staining. b. Quantify the staining using appropriate scoring methods or image analysis software.

Protocol 5: Western Blotting of Xenograft Tumor Lysates

Western blotting is used to quantify the levels of specific proteins in tumor tissue lysates.

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Tissue homogenizer or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Homogenize a small piece of frozen tumor tissue in ice-cold lysis buffer. b. Sonicate the lysate briefly to shear DNA and increase protein yield.[9] c. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. d. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Analyze the band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tofacitinib Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tofacitinib dosage for maximal efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally active inhibitor of the Janus Kinase (JAK) family of enzymes.[1] It functions by blocking the ATP-binding site of JAKs, which prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This interruption of the JAK-STAT signaling pathway is crucial as it is a primary mediator of the immune response, involved in the signal transduction of over 60 different cytokines and growth factors.[1][2] Dysregulation of this pathway is implicated in various autoimmune disorders.[1] this compound exhibits functional selectivity for signaling pathways dependent on JAK1 and JAK3 over those dependent on JAK2.[1][3]

Q2: What are the typical starting concentrations for in vitro experiments?

For in vitro cell-based assays, a typical starting concentration range for this compound is between 5 nM and 500 nM, with treatment times varying from 1 to 72 hours depending on the desired effect.[4] Serial dilutions, for instance from 0.1 nM to 10 µM, are often used to determine the half-maximal inhibitory concentration (IC50).[1]

Q3: What are the recommended starting doses for in vivo animal studies?

In animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, oral administration of this compound at doses ranging from 15 mg/kg to 30 mg/kg once daily has been shown to be effective.[5][6] For experimental autoimmune uveitis in mice, a daily dose of 25 mg/kg has been used.[7] It is crucial to note that the optimal dose can vary depending on the animal model and the specific disease being studied.

Q4: I am not observing the expected level of inhibition in my cell-based assay. What are some potential reasons?

Several factors could contribute to a lack of expected inhibition:

  • Suboptimal this compound Concentration: The effective concentration can vary between cell types. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Cell Health and Density: Ensure cells are healthy and plated at the recommended density. Over-confluent or unhealthy cells may respond differently to treatment.

  • Cytokine Stimulation: The timing and concentration of cytokine stimulation are critical. Ensure that the cytokine used is appropriate for activating the JAK/STAT pathway of interest and that it is used at an optimal concentration.

  • Compound Stability: this compound, once in solution, should be used within 3 months to prevent loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

  • Off-Target Effects: At higher concentrations, off-target effects may occur. Consider using a more selective JAK inhibitor if specificity is a concern.

Q5: My in vivo study results are inconsistent. What factors might be influencing this compound efficacy?

In vivo efficacy can be influenced by several factors:

  • Pharmacokinetics: The timing of administration can significantly impact efficacy. For instance, in a mouse model of rheumatoid arthritis, dosing at 5:00 AM showed greater therapeutic efficacy than dosing at 5:00 PM, despite similar plasma concentrations.[5]

  • Animal Model: The specific strain and disease model can affect the drug's effectiveness.

  • Route of Administration: While oral gavage is common, the chosen route should ensure adequate bioavailability.

  • Patient-Related Factors (in clinical contexts): In human studies, factors such as age, gender, comorbidities, and prior treatments can influence the effectiveness of this compound.[8][9]

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePossible CauseRecommended Solution
Low Inhibition of STAT Phosphorylation Insufficient this compound concentration.Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line and stimulation conditions.[1]
Inadequate cytokine stimulation.Optimize cytokine concentration and stimulation time (typically 15-30 minutes).[1]
Poor cell health.Ensure cells are viable and in the logarithmic growth phase. Check for signs of stress or contamination.
High Variability Between Replicates Inconsistent cell seeding.Use a cell counter for accurate plating and ensure even cell distribution in wells.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Unexpected Cell Toxicity This compound concentration is too high.Lower the concentration range in your dose-response experiment.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
In Vivo Study Troubleshooting
IssuePossible CauseRecommended Solution
Lack of Therapeutic Effect Suboptimal dosing regimen.Optimize the dose and frequency of administration. Consider the timing of administration based on the circadian rhythm of the disease model.[5]
Insufficient drug exposure.Measure plasma concentrations of this compound to confirm adequate bioavailability with the chosen route of administration.[5]
Animal model variability.Ensure consistency in the age, weight, and genetic background of the animals. Increase the number of animals per group to improve statistical power.
Adverse Events or Toxicity Dose is too high.Reduce the dose or the frequency of administration. Monitor animals closely for signs of toxicity.
Off-target effects.Consider the known safety profile of this compound, which can include effects on hematological parameters and lipid levels.[10]

Quantitative Data Summary

Table 1: this compound IC50 Values for JAK Kinases

JAK KinaseIC50 (nM)Reference
JAK11.7 - 6.1[4][11]
JAK21.8 - 12[4][11]
JAK30.75 - 8.0[4][11]
TYK216 - 176[4][11]

Table 2: this compound IC50 Values for JAK Combinations in vitro

JAK CombinationIC50 (nM)Reference
JAK1/JAK2406
JAK1/JAK356
JAK2/JAK21377

Experimental Protocols

Protocol 1: In Vitro STAT Phosphorylation Assay

This protocol outlines a general procedure to measure the inhibition of cytokine-induced STAT phosphorylation by this compound.

1. Cell Plating:

  • Seed cells (e.g., human peripheral blood mononuclear cells or a relevant cell line) into 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells per well.[1]

2. Compound Incubation:

  • Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in cell culture medium.[1]

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.[1]

3. Cytokine Stimulation:

  • Add the specific cytokine to induce STAT phosphorylation. The choice of cytokine will determine the JAK/STAT pathway activated (e.g., IL-2 for JAK1/JAK3 and pSTAT5, IL-6 for JAK1/JAK2/Tyk2 and pSTAT3).[1][12]

  • Incubate for a short period, typically 15-30 minutes at 37°C.[1]

4. Cell Lysis and Analysis:

  • Lyse the cells and analyze the levels of phosphorylated STAT (pSTAT) and total STAT using methods such as Western blotting, flow cytometry, or ELISA.

Protocol 2: In Vivo Murine Collagen-Induced Arthritis (CIA) Model

This protocol provides a general outline for evaluating this compound efficacy in a CIA mouse model.

1. Induction of Arthritis:

  • Induce arthritis in susceptible mouse strains (e.g., DBA/1J) by immunization with type II collagen emulsified in complete Freund's adjuvant.

2. This compound Administration:

  • Once arthritis is established (typically around day 19-21 post-immunization), begin oral administration of this compound (e.g., 30 mg/kg/day) or vehicle control.[6]

  • Continue daily administration until the end of the study (e.g., day 34).[6]

3. Efficacy Assessment:

  • Monitor the development and severity of arthritis regularly (e.g., every other day) using a standardized scoring system based on paw swelling and redness.

  • Measure paw thickness using calipers.[6]

4. Endpoint Analysis:

  • At the end of the study, collect blood for analysis of serum biomarkers (e.g., cytokines, anti-collagen antibodies).

  • Collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation This compound This compound This compound->JAK Inhibits pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Translocation & Transcription

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation A1 Select Cell Line A2 Dose-Response Curve (e.g., 0.1 nM - 10 µM) A1->A2 A3 Determine IC50 A2->A3 A4 Functional Assays (e.g., Proliferation, Cytokine Production) A3->A4 B2 Pilot Dose-Ranging Study (e.g., 15-30 mg/kg) A3->B2 Inform Starting Dose B1 Select Animal Model B1->B2 B3 Efficacy Study with Optimized Dose B2->B3 B4 Pharmacokinetic/ Pharmacodynamic Analysis B3->B4

Figure 2: General experimental workflow for this compound dose optimization.

Troubleshooting_Guide Start Unexpected Experimental Outcome CheckAssay In Vitro or In Vivo? Start->CheckAssay InVitro In Vitro Issue CheckAssay->InVitro In Vitro InVivo In Vivo Issue CheckAssay->InVivo In Vivo CheckConc Verify this compound Concentration & Stability InVitro->CheckConc CheckCells Assess Cell Health & Density InVitro->CheckCells CheckStim Optimize Cytokine Stimulation InVitro->CheckStim CheckPK Analyze Pharmacokinetics (Drug Exposure) InVivo->CheckPK CheckDose Re-evaluate Dosing Regimen (Time & Frequency) InVivo->CheckDose CheckModel Review Animal Model Characteristics InVivo->CheckModel Solution Consult Protocol/ Optimize Conditions CheckConc->Solution CheckCells->Solution CheckStim->Solution CheckPK->Solution CheckDose->Solution CheckModel->Solution

Figure 3: A troubleshooting decision tree for this compound experiments.

References

Tofacitinib in the Lab: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tofacitinib. This guide provides detailed information on the solubility and stability of this compound in common experimental buffers. Find troubleshooting tips and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing primary stock solutions of this compound citrate due to its high solubility.[1] Other options like dimethylformamide (DMF) and ethanol can be used, but the solubility is lower compared to DMSO.[1][2] For experiments in aqueous solutions, it is best practice to first dissolve this compound citrate in DMSO and then dilute it with the desired aqueous buffer.[1][2]

Q2: How should I store solid this compound citrate and its stock solutions?

A2: Solid, crystalline this compound citrate is stable for years when stored correctly, with a recommendation for long-term storage at -20°C.[1] this compound citrate stock solutions, especially in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years to maintain long-term stability.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2]

Q3: My this compound solution is precipitating in my cell culture medium. What can I do?

A3: Precipitation of this compound in cell culture media is a common issue that can be caused by several factors including "solvent shock" when diluting a concentrated DMSO stock into an aqueous medium, interactions with media components, and exceeding the solubility limit.[3][4] To troubleshoot this, consider the following:

  • Optimize the dilution: Perform a stepwise serial dilution to gradually decrease the solvent concentration.[3] Add the stock solution to pre-warmed media with rapid mixing to avoid localized high concentrations.[3]

  • Adjust the final DMSO concentration: While high concentrations are toxic, many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Keeping the DMSO concentration as high as tolerable for your cells can improve compound solubility.[3] Always include a vehicle control in your experiments.[3]

  • Use solubility enhancers: For some applications, diluting the compound into serum-containing medium can be effective as proteins like albumin can help keep it in solution.[3]

This compound Solubility Data

The solubility of this compound is highly dependent on the pH of the solution.

Solvent/BufferpHTemperatureSolubility
Intrinsic Solubility-Room Temperature147 µg/mL[5][6][7]
Aqueous Buffer2.2Room Temperature5.2 mg/mL[5][6][7]
Aqueous Buffer3.5Room Temperature1.8 mg/mL[5][6][7]
Aqueous Solution1 to 3.925°C3.48 to 28 mg/mL[8]
Aqueous Solution4.53 to 825°C0.20 to 0.59 mg/mL[8]
DMSO--~10 mg/mL[2]
Dimethylformamide (DMF)--~5 mg/mL[2]
1:1 DMSO:PBS7.2-~0.5 mg/mL[2]

This compound Stability Profile

The stability of this compound in aqueous solutions is influenced by pH, temperature, and ionic strength.

ConditionEffect on Stability
pH Maximum stability is achieved under acidic conditions (pH 2.0 to 5.0).[5][6] Degradation follows apparent first-order kinetics and is catalyzed by basic conditions, with the highest rate of degradation at pH 9.0.[5][6]
Temperature Stability decreases as temperature increases.[6] Minimal degradation is observed at 4°C across a pH range of 2.0 to 9.0.[6]
Ionic Strength Stability is generally higher at lower ionic strengths.[5][6] At low ionic strengths, lower pH solutions are more stable.[6] However, at high ionic strength (4.0 M), the stability at pH 9.0 becomes equivalent to that of acidic formulations.[6]

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines the equilibrium solubility method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare experimental buffers (e.g., universal buffer at various pH values) weigh_drug Accurately weigh an excess amount of this compound citrate add_drug Add excess this compound to a known volume of each buffer in sealed vials weigh_drug->add_drug equilibrate Equilibrate mixtures at a controlled temperature (e.g., room temp. or 37°C) with constant agitation for a set period (e.g., 24-72 hours) add_drug->equilibrate filter_sample Filter the saturated solution to remove undissolved drug (e.g., 0.22 µm PTFE filter) equilibrate->filter_sample analyze_hplc Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved this compound filter_sample->analyze_hplc calculate Calculate solubility in mg/mL or other units analyze_hplc->calculate

Workflow for Determining this compound Solubility
Protocol for Assessing this compound Stability

This protocol describes a typical approach to evaluate the stability of this compound in a buffered solution.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points prep_solution Prepare a this compound solution of known concentration in the desired buffer (e.g., 150 µg/mL) aliquot Aliquot the solution into multiple vials for different time points and conditions prep_solution->aliquot incubate Incubate samples under various conditions (e.g., different temperatures: 4, 25, 37, 67°C) aliquot->incubate sample At specified time intervals (e.g., 0, 1, 2, 4 weeks), remove a set of samples from each condition incubate->sample analyze_hplc Analyze the samples by HPLC to quantify the remaining this compound concentration sample->analyze_hplc plot_data Plot concentration vs. time to determine the degradation rate constant (k) analyze_hplc->plot_data

Workflow for this compound Stability Assessment

Troubleshooting Guide

Issue: this compound powder is difficult to dissolve.

  • Possible Cause: The incorrect solvent is being used, or the solution is saturated.

  • Solution: Ensure you are using a recommended solvent like DMSO for the initial stock solution.[1] If using an aqueous buffer, be aware of the pH-dependent solubility limits. For higher concentrations in aqueous media, a pH below 3.5 is necessary.[6] Gentle warming and vortexing can aid dissolution, but be mindful of the compound's stability at higher temperatures.

Issue: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the experimental buffer during the assay.

  • Solution: this compound is less stable in basic conditions.[6] Ensure the pH of your cell culture medium is stable and within the optimal range for the compound's stability (ideally slightly acidic, though this may not be compatible with all cell lines). Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Do not store this compound in aqueous buffers for extended periods.[1][2]

Issue: Unexpected peaks in HPLC chromatogram during stability studies.

  • Possible Cause: Degradation of this compound.

  • Solution: this compound can undergo hydrolysis under both acidic and basic conditions, and it is also susceptible to oxidative degradation.[9] The appearance of new peaks likely indicates the formation of degradation products. Characterize these peaks using techniques like mass spectrometry (MS) to identify the degradants.[10] This information is crucial for understanding the degradation pathway.

G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Precipitation in Cell Culture Media cause1 Solvent Shock issue->cause1 cause2 Concentration Exceeds Solubility Limit issue->cause2 cause3 Interaction with Media Components issue->cause3 cause4 Temperature Change issue->cause4 sol1 Stepwise Dilution & Rapid Mixing cause1->sol1 sol2 Lower Final Concentration cause2->sol2 sol3 Use Serum or Other Solubility Enhancers cause3->sol3 sol4 Pre-warm Media cause4->sol4

Troubleshooting Precipitation Issues

References

Technical Support Center: Overcoming Tofacitinib Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Tofacitinib resistance in their cancer cell line experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My cancer cell line is not responding to this compound treatment.

  • Question: I am treating my cancer cell line with this compound, but I don't observe any anti-proliferative effects. What could be the reason?

    Answer: Several factors could contribute to a lack of response. Here is a step-by-step troubleshooting guide:

    • Confirm JAK-STAT Pathway Activation: this compound primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] Its efficacy is dependent on the cancer cell line's reliance on the JAK-STAT signaling pathway for proliferation and survival.[3]

      • Troubleshooting Step: Perform a baseline Western blot to assess the phosphorylation levels of key STAT proteins (e.g., p-STAT3, p-STAT5) in your untreated cell line. High constitutive phosphorylation suggests the pathway is active and may be a valid target.

    • Verify Drug Activity and Concentration: Ensure the this compound you are using is active and that you are using an appropriate concentration range.

      • Troubleshooting Step: Test a broad range of this compound concentrations (e.g., 0.1 to 10 µM) to determine the half-maximal inhibitory concentration (IC50) in a sensitive control cell line to confirm the drug's potency.

    • Assess this compound's Effect on Target: Verify that this compound is inhibiting its intended target in your experimental system.

      • Troubleshooting Step: Treat your cells with this compound for a short period (e.g., 1-4 hours) and perform a Western blot to check for a decrease in p-STAT levels compared to a vehicle-treated control. If there is no change, it could indicate a problem with drug uptake or intrinsic resistance mechanisms.

Issue 2: My cancer cell line has developed resistance to this compound over time.

  • Question: My cell line was initially sensitive to this compound, but now it is proliferating even at high concentrations. What are the possible mechanisms of this acquired resistance?

    Answer: Acquired resistance to kinase inhibitors like this compound is a common challenge.[4] The primary mechanisms can be broadly categorized as:

    • On-Target Alterations: Genetic mutations in the JAK kinases can prevent this compound from binding effectively.[5][6]

    • Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the blocked JAK-STAT signaling. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8]

    • Epigenetic Changes: Non-genetic alterations can also lead to resistance by modifying gene expression to promote survival.[9]

  • Question: How can I confirm the mechanism of resistance in my cell line?

    Answer: A multi-step approach is recommended:

    • Sequence the JAK Kinase Domain: Isolate genomic DNA from your resistant and parental (sensitive) cell lines and sequence the kinase domains of the relevant JAKs to identify potential mutations.

    • Probe for Bypass Pathway Activation: Use Western blotting to compare the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK) between your resistant and parental cell lines. An increase in phosphorylation in the resistant line suggests the activation of a bypass track.

    • Utilize Phosphoproteomics: For a more comprehensive and unbiased view, quantitative phosphoproteomics can identify global changes in signaling networks between sensitive and resistant cells, potentially revealing unexpected resistance mechanisms.[3][10][11]

Issue 3: How can I overcome this compound resistance in my experiments?

  • Question: What strategies can I employ to re-sensitize my resistant cell line to treatment?

    Answer: Combination therapy is a widely explored strategy to overcome resistance.[12][13]

    • Vertical Inhibition: Combine this compound with an inhibitor of a downstream effector in the JAK-STAT pathway.

    • Horizontal Inhibition: If you have identified an active bypass pathway, combine this compound with an inhibitor targeting that pathway (e.g., a PI3K inhibitor or a MEK inhibitor).

    • Synergistic Drug Combinations: Some drugs show synergistic effects even without a clear bypass mechanism. For instance, in multiple myeloma, this compound has been shown to synergize with the BCL-2 inhibitor Venetoclax, particularly in the context of the bone marrow microenvironment.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive vs. Resistant Cancer Cell Lines.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A significant increase in the IC50 value is indicative of acquired resistance.[2][14]

Cell Line ModelParental (Sensitive) IC50Resistant IC50Fold Resistance
Multiple Myeloma (in co-culture)~1 µM>10 µM>10
NSCLC (LC-2/ad)Sensitive to NK cell killingResistant to NK cell killing (IFNγ induced)N/A
T-cell LymphomaEffective growth inhibitionReduced growth inhibitionVaries

Note: These are representative values and can vary based on the specific cell line and experimental conditions.

Table 2: Key Phosphorylation Changes in this compound-Resistant Cells.

This table summarizes potential changes in protein phosphorylation that can be observed in this compound-resistant cells, as identified by Western blot or phosphoproteomics.

PathwayProteinExpected Change in Resistant CellsImplication
JAK-STATp-STAT3 / p-STAT5Maintained or increased despite this compoundReactivation of the primary pathway
PI3K/Aktp-AktIncreasedActivation of bypass survival signaling
MAPK/ERKp-ERK1/2IncreasedActivation of bypass proliferative signaling

Experimental Protocols

Protocol 1: Generating a this compound-Resistant Cancer Cell Line

This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[2][15][16]

  • Determine Initial IC50: First, determine the IC50 of this compound for your parental (sensitive) cell line using a cell viability assay such as the MTT or CCK-8 assay.

  • Initial Chronic Treatment: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal proliferation rate, passage them and increase the this compound concentration by 1.5- to 2-fold.

  • Dose Escalation: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.

  • Confirm Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a new IC50 determination and comparing it to the parental cell line.

  • Cryopreserve Stocks: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Western Blot Analysis of JAK-STAT Pathway Activation

This protocol details the steps to assess the phosphorylation status of STAT proteins.

  • Cell Lysis:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Treat cells with this compound or vehicle (DMSO) for the desired time.

    • Place culture dishes on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a phosphorylated STAT protein (e.g., anti-phospho-STAT3) overnight at 4°C. Also, probe a separate blot with an antibody for total STAT3 as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry to quantify the band intensities and compare the levels of phosphorylated STAT between samples.

Protocol 3: Cell Viability (MTT) Assay to Determine IC50

This protocol provides a method to assess cell viability and determine the IC50 of this compound.[17]

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle-only control.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Resistance_Workflow start Parental Sensitive Cells ic50_initial Determine Initial IC50 start->ic50_initial treatment Chronic Treatment with Escalating Doses of this compound ic50_initial->treatment selection Selection of Proliferating Cells treatment->selection selection->treatment Repeat ic50_final Determine Final IC50 selection->ic50_final resistant_cells This compound-Resistant Cell Line ic50_final->resistant_cells comparison Compare IC50s (Resistant vs. Parental) ic50_final->comparison

Caption: Experimental workflow for generating this compound-resistant cell lines.

Overcoming_Resistance cluster_cell This compound-Resistant Cancer Cell JAK_STAT JAK-STAT Pathway Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Proliferation This compound This compound This compound->JAK_STAT Inhibits Combination_Therapy Combination Therapy Bypass_Inhibitor Bypass Pathway Inhibitor Bypass_Inhibitor->Bypass Inhibits

Caption: Logic of using combination therapy to overcome this compound resistance.

References

Tofacitinib Experiments: A Technical Guide to Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Tofacitinib in experimental settings. By understanding and addressing these potential confounding factors, researchers can ensure the validity and accuracy of their results.

This compound is an inhibitor of Janus kinases (JAKs), a group of intracellular enzymes involved in signaling pathways that affect immune cell function and hematopoiesis. It primarily targets JAK1 and JAK3, and to a lesser extent, JAK2, thereby disrupting the JAK-STAT signaling pathway. While a potent tool, ensuring that observed experimental outcomes are a direct result of on-target JAK inhibition is critical for the correct interpretation of data.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during experimentation with this compound.

I. Identifying Off-Target Effects

Q1: My experimental results with this compound are not consistent with the known functions of JAKs. How can I determine if this is due to an off-target effect?

A1: Discrepancies between your results and the established functions of the JAK-STAT pathway may indicate off-target activity. To investigate this, a multi-faceted approach is recommended:

  • Kinase Profiling: The most direct way to identify off-target kinase interactions is to perform a comprehensive kinase selectivity profiling assay. This involves testing this compound against a large panel of kinases to determine its inhibitory activity (IC50 or Ki values) against each. This data will reveal which other kinases are inhibited at concentrations used in your experiments.

  • Target Engagement Assays: It is crucial to confirm that this compound is engaging its intended JAK targets in your specific cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) can verify this.

  • Phenotypic Rescue/Mimicry: If you suspect an off-target effect, try to "rescue" the phenotype by overexpressing a drug-resistant mutant of the intended JAK target. If the this compound-induced phenotype persists, it is likely due to an off-target interaction. Conversely, you can use techniques like RNA interference (siRNA) or CRISPR/Cas9 to knockdown the suspected off-target and see if it mimics the effect of this compound.

Q2: What are some known non-JAK off-targets of this compound?

A2: While this compound is relatively selective for JAKs, some non-JAK off-targets have been identified and validated. For instance, studies have shown that this compound can inhibit Serine/threonine-protein kinase N2 (PKN2) and the transient receptor potential cation channel subfamily M member 6 (TRPM6).[1][2][3] It is important to consider these possibilities when interpreting unexpected results.

Q3: How can I quantitatively assess the selectivity of this compound?

A3: A quantitative assessment of this compound's selectivity is crucial. This is typically presented as a table of half-maximal inhibitory concentrations (IC50) against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: this compound Kinase Inhibition Profile (Biochemical IC50 Values)

KinaseIC50 (nM)
JAK11.7 - 112[4]
JAK21.8 - 20[4]
JAK30.75 - 1.6[4]
TYK216 - 34[2][4]

Note: IC50 values can vary depending on the specific assay conditions.

II. Minimizing Off-Target Effects

Q1: What is the most critical first step to minimize off-target effects in my experiments?

A1: The most important step is to use the lowest effective concentration of this compound that elicits the desired on-target effect. Performing a dose-response experiment is essential to determine the optimal concentration for your specific cell type and endpoint. Higher concentrations are more likely to engage lower-affinity off-targets.

Q2: Are there any control compounds I can use to differentiate on-target from off-target effects?

A2: Yes, using appropriate controls is fundamental. The ideal negative control is a structurally similar but biologically inactive analog of the drug. For this compound, a potential candidate is (3S,4S)-Tofacitinib , a less active enantiomer.[5] Using this compound alongside this compound can help to ascertain whether the observed effects are due to the specific on-target activity of this compound or a non-specific effect of the chemical scaffold.

Q3: What other experimental strategies can I employ to increase confidence in my on-target findings?

A3: To further validate that your observations are due to on-target JAK inhibition, consider the following strategies:

  • Genetic Validation: As mentioned earlier, using siRNA or CRISPR/Cas9 to specifically deplete the intended JAK target should phenocopy the effects of this compound if the mechanism is on-target.

  • Downstream Pathway Analysis: Confirm that this compound treatment leads to the expected changes in the downstream signaling of the JAK-STAT pathway, such as reduced phosphorylation of STAT proteins.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your experimental design.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (e.g., JAK1, JAK3) in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using standard methods like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify the protein targets of this compound based on protection from proteolysis.

Principle: When a small molecule binds to its protein target, it can induce a conformational change that makes the protein more or less susceptible to proteolytic degradation.

Methodology:

  • Lysate Preparation: Prepare a cell lysate from your experimental model.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for partial digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or Western blotting for a specific candidate protein.

  • Interpretation: A protein band that is more prominent (less digested) in the this compound-treated sample compared to the control is a potential target. This can be further identified by mass spectrometry.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway, the experimental workflow for identifying off-target effects, and the logical relationship for validating on-target effects.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the Point of this compound Inhibition.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound KinomeScan Perform Kinome-wide Selectivity Screen Start->KinomeScan CETSA_DARTS Confirm On-Target (JAK) Engagement (CETSA/DARTS) Start->CETSA_DARTS IdentifyHits Identify Potential Off-Target Kinases KinomeScan->IdentifyHits Conclusion Determine if Phenotype is On-Target or Off-Target CETSA_DARTS->Conclusion ValidateHits Validate Off-Target Hits (siRNA, CRISPR, Rescue) IdentifyHits->ValidateHits ValidateHits->Conclusion

Figure 2: Experimental Workflow for Identifying this compound Off-Target Effects.

On_Target_Validation This compound This compound Treatment Phenotype Observed Phenotype This compound->Phenotype Conclusion High Confidence in On-Target Effect Control Inactive Analog Control NoPhenotype No Phenotype Control->NoPhenotype Genetic JAK Knockdown (siRNA/CRISPR) Mimic Phenotype Mimicked Genetic->Mimic

Figure 3: Logic Diagram for Validating On-Target Effects of this compound.

References

Technical Support Center: Tofacitinib Dose-Response Analysis in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing Tofacitinib dose-response curve analysis in primary cells. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes that transmit signals from cytokine receptors on the cell surface.[1] By primarily inhibiting JAK1 and JAK3, this compound blocks the JAK-STAT signaling pathway.[1][2][3][4] This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn downregulates the expression of genes involved in inflammatory responses.[1][2]

Q2: Which primary cells are suitable for this compound dose-response studies? A2: this compound has been shown to be effective on a variety of immune cells. Suitable primary cells include CD4+ T cells, Natural Killer (NK) cells, monocytes, and macrophages.[5][6] The choice of cells should be guided by the specific research question and the signaling pathways of interest.

Q3: What is a typical dose range for this compound in in vitro primary cell assays? A3: Based on published IC50 values, a typical starting dose range for in vitro experiments is from 0.1 nM to 1000 nM. A common approach is to use a 10-point dose-response curve with 3-fold serial dilutions. The optimal range may vary depending on the cell type and the specific endpoint being measured.

Q4: How should I prepare a this compound stock solution? A4: this compound citrate is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%).

Signaling Pathway and Experimental Workflow

To understand this compound's mechanism and the experimental process, refer to the diagrams below.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow start Start isolate_cells Isolate Primary Cells (e.g., PBMCs) start->isolate_cells seed_cells Seed Cells in a Multi-Well Plate isolate_cells->seed_cells prepare_tofa Prepare this compound Serial Dilutions seed_cells->prepare_tofa add_tofa Add this compound to Wells seed_cells->add_tofa prepare_tofa->add_tofa incubate_pre Pre-incubate with this compound (e.g., 1-2 hours) add_tofa->incubate_pre add_stimulus Add Cytokine Stimulus (e.g., IL-2, IFN-γ) incubate_pre->add_stimulus incubate_main Incubate for a Defined Period add_stimulus->incubate_main analyze Analyze Endpoint (e.g., pSTAT levels by Flow Cytometry, Cytokine secretion by ELISA) incubate_main->analyze generate_curve Generate Dose-Response Curve and Calculate IC50 analyze->generate_curve end_process End generate_curve->end_process

Caption: Experimental workflow for this compound dose-response analysis in primary cells.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Troubleshooting_Guide start Problem Observed no_effect High Variability or No this compound Effect start->no_effect high_death High Cell Death in all Wells start->high_death check_compound Is the this compound stock solution valid? no_effect->check_compound check_dmso Is the final DMSO concentration too high? high_death->check_dmso check_cells Are the primary cells healthy and responsive? check_compound->check_cells Yes solution_compound Prepare fresh stock. Verify compound activity. check_compound->solution_compound No check_assay Is the assay sensitive enough? check_cells->check_assay Yes solution_cells Check viability before seeding. Use a positive control for stimulation (cytokine alone). Use lower passage cells. check_cells->solution_cells No solution_assay Optimize assay conditions (e.g., incubation time, antibody concentration). Ensure readout is within linear range. check_assay->solution_assay No check_culture Are there issues with cell culture conditions? check_dmso->check_culture No solution_dmso Ensure final DMSO is ≤0.1%. Run a vehicle control (DMSO only). check_dmso->solution_dmso Yes check_off_target Could there be off-target toxicity at high doses? check_culture->check_off_target No solution_culture Use appropriate media and supplements. Avoid over-confluency. Handle cells gently. check_culture->solution_culture Yes solution_off_target Lower the highest this compound concentration. Perform a cell viability assay (e.g., Trypan Blue, Annexin V/PI). check_off_target->solution_off_target Yes

Caption: A decision tree for troubleshooting common experimental issues.

Problem: High variability in results or no observable this compound effect.

  • Possible Cause 1: Inactive Compound. this compound stock may have degraded.

    • Solution: Prepare a fresh stock solution from powder. If possible, verify the activity of the new stock in a reliable positive control assay.

  • Possible Cause 2: Unhealthy or Unresponsive Primary Cells. Primary cells are sensitive and can lose functionality with improper handling or extended time in culture.

    • Solution: Always check cell viability (e.g., with Trypan Blue) before seeding. Ensure cells are not from a high passage number. Include a positive control (stimulus without this compound) to confirm the cells are responsive to the cytokine.

  • Possible Cause 3: Suboptimal Assay Conditions. The assay may not be sensitive enough to detect changes, or the stimulation may be too strong or too weak.

    • Solution: Optimize the concentration of the cytokine stimulus and the incubation time. Ensure that the assay readout (e.g., fluorescence intensity, absorbance) is within the linear range of the instrument.

Problem: High levels of cell death, even at low this compound concentrations.

  • Possible Cause 1: Solvent Toxicity. The concentration of the solvent (DMSO) may be too high.

    • Solution: Ensure the final concentration of DMSO in all wells is consistent and at a non-toxic level (generally ≤0.1%). Include a "vehicle control" group that contains the highest concentration of DMSO used, but no this compound.

  • Possible Cause 2: Poor Primary Cell Culture Technique. Primary cells are more fragile than cell lines.

    • Solution: Handle cells gently during isolation and seeding. Use the recommended specific media and supplements. Avoid over-trypsinization if working with adherent cells.

  • Possible Cause 3: Off-target Toxicity. At very high concentrations, this compound may have off-target effects leading to cytotoxicity.

    • Solution: Lower the upper range of your this compound concentrations. Concurrently run a simple cell viability assay (e.g., MTS or CellTiter-Glo) to distinguish between targeted inhibition and general toxicity.

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various primary human immune cells. These values can serve as a reference for designing dose-response experiments.

Primary Cell TypeStimulusMeasured Endpoint (Assay)IC50 (nM)
CD4+ T cells IL-6pSTAT3 Inhibition (Flow Cytometry)8-15
NK cells IL-15pSTAT5 Inhibition (Flow Cytometry)4-10
Monocytes IFN-γpSTAT1 Inhibition (Flow Cytometry)50-100
Monocytes GM-CSFpSTAT5 Inhibition (Flow Cytometry)>100
RA Synovial Fibroblasts IL-6IL-8 Production (ELISA)~100
PBMCs & Endothelial Cells PHAIFN-γ Production (ELISA)~10

Note: IC50 values are approximate and can vary based on experimental conditions, donor variability, and assay methodology.

Experimental Protocols

Protocol 1: Inhibition of STAT Phosphorylation in Primary T Cells

This protocol details a method to measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation by this compound in primary human CD4+ T cells using flow cytometry.

Materials:

  • Ficoll-Paque™ PLUS

  • Human CD4+ T Cell Isolation Kit

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound Citrate

  • DMSO (cell culture grade)

  • Recombinant Human IL-2

  • Phosflow™ Lyse/Fix Buffer

  • Phosflow™ Perm Buffer III

  • Fluorochrome-conjugated anti-pSTAT5 antibody (e.g., PE-conjugated)

  • 96-well U-bottom plate

  • Flow cytometer

Methodology:

  • Isolation of Primary Cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.

    • Enrich for CD4+ T cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

    • Assess purity and viability. Viability should be >95%.

  • Cell Seeding:

    • Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.

    • Seed 2 x 10^5 cells per well in a 96-well U-bottom plate.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to create working solutions that are 10x the final desired concentrations (e.g., 10 µM down to 1 nM).

    • Add 10 µL of each 10x this compound dilution to the appropriate wells. Add 10 µL of medium with 0.1% DMSO to the control wells.

    • Gently mix and pre-incubate the plate at 37°C, 5% CO2 for 1-2 hours.

  • Cytokine Stimulation:

    • Prepare a working solution of IL-2 in complete medium at 10x the final desired concentration (e.g., 200 ng/mL for a final concentration of 20 ng/mL).

    • Add 10 µL of the 10x IL-2 solution to all wells except the unstimulated control.

    • Incubate for 15-30 minutes at 37°C. This short incubation is critical for capturing the peak of STAT phosphorylation.

  • Cell Staining for Flow Cytometry:

    • Immediately after incubation, fix the cells by adding 100 µL of pre-warmed Phosflow™ Lyse/Fix Buffer to each well. Incubate for 10 minutes at 37°C.

    • Centrifuge the plate, discard the supernatant, and wash the cells with PBS.

    • Permeabilize the cells by resuspending the pellet in ice-cold Phosflow™ Perm Buffer III and incubating on ice for 30 minutes.

    • Wash the cells twice with staining buffer (PBS + 2% FBS).

    • Resuspend the cells in the recommended volume of staining buffer containing the anti-pSTAT5 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells once and resuspend in staining buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each condition.

    • Normalize the data (e.g., as a percentage of the stimulated control) and plot the results against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

References

Troubleshooting inconsistent results in Tofacitinib experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Tofacitinib.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no inhibition of STAT phosphorylation (e.g., pSTAT3) in my Western blot analysis after this compound treatment?

A1: Several factors can contribute to a lack of STAT phosphorylation inhibition. Consider the following troubleshooting steps:

  • This compound Preparation and Storage:

    • Solubility: this compound citrate has poor aqueous solubility. Ensure it is first dissolved in an organic solvent like DMSO before further dilution in aqueous buffers.[1]

    • pH and Stability: this compound is most stable in acidic conditions (below pH 5.0).[2] Degradation can occur in basic aqueous solutions. Prepare fresh dilutions for each experiment and avoid long-term storage of aqueous solutions.

    • Storage: Store stock solutions at -20°C or below.

  • Experimental Conditions:

    • Cell Type and this compound Concentration: The IC50 of this compound can vary between cell types. Perform a dose-response curve to determine the optimal concentration for your specific cell line.[3]

    • Stimulation Time: The kinetics of STAT phosphorylation are transient. Ensure you are lysing your cells at the peak of phosphorylation after cytokine stimulation.

    • Cytokine Concentration: The concentration of the stimulating cytokine can impact the degree of inhibition. Use a consistent and appropriate cytokine concentration.

  • Western Blotting Technique:

    • Antibody Quality: Ensure your primary antibodies against phosphorylated and total STAT proteins are validated and working optimally.

    • Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.

    • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target proteins.

Q2: I am observing unexpected or excessive cell death in my cultures after this compound treatment. What could be the cause?

A2: Unintended cytotoxicity can arise from several sources:

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess solvent-induced cytotoxicity.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that can lead to cell death. It is crucial to use the lowest effective concentration determined from a dose-response curve.

  • High Doses and Risk Factors: High doses of this compound (e.g., 10 mg twice daily in clinical settings) have been associated with an increased risk of serious adverse events, including blood clots and death.[4][5][6][7][8] While in vitro concentrations are different, this highlights the potential for dose-dependent toxicity.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound.

Q3: My results with this compound are not reproducible between experiments. What are the common sources of variability?

A3: Inconsistent results often stem from subtle variations in experimental procedures:

  • This compound Preparation: As mentioned in Q1, inconsistent preparation of this compound is a major source of variability.

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Confluency: Cell density can influence signaling pathways. Plate cells at a consistent density for all experiments.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

  • Incubation Times: Adhere strictly to the same incubation times for cytokine stimulation and this compound treatment.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design.

Table 1: this compound IC50 Values for JAK Isoforms

JAK IsoformIC50 (nM)
JAK1112
JAK220
JAK31

Source: Data compiled from multiple studies.[9][10]

Table 2: this compound IC50 Values in Different Cellular Assays

Cell Line/AssayTarget Pathway/EffectIC50 (nM)
Human T-cell blastsIL-2-mediated proliferation11
Human NK and CD8+ T cellsIL-15-induced CD69 expression48
Mixed Lymphocyte ReactionT-cell proliferation87
FDCP-EpoR cells (JAK2V617F)Cell proliferation250
Human Erythroid Progenitors (JAK2V617F)Anti-proliferative activity200
IL-6-induced STAT1 phosphorylationpSTAT1 inhibition23
IL-6-induced STAT3 phosphorylationpSTAT3 inhibition77

Source: Data compiled from multiple studies.[9]

Experimental Protocols

Protocol 1: Analysis of STAT Phosphorylation by Western Blot

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free or low-serum medium and incubate for 4-6 hours.

  • This compound Pre-treatment: Add this compound at various concentrations to the wells and incubate for 1-2 hours. Include a vehicle control (DMSO).

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for pSTAT3) to the wells and incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated STAT protein (e.g., anti-pSTAT3) and total STAT protein (e.g., anti-STAT3) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cytokine Quantification by ELISA

  • Cell Culture and Treatment: Culture your cells and treat them with this compound and the relevant stimulus as described in your experimental design.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).

    • Follow the manufacturer's instructions for coating the plate with the capture antibody, adding standards and samples, adding the detection antibody, adding the enzyme conjugate, and adding the substrate.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in your samples based on the standard curve.

Protocol 3: Cell Viability Assessment by MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • This compound Treatment: The next day, add serial dilutions of this compound to the wells. Include a vehicle control and a no-treatment control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Visualizations

Tofacitinib_JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation JAK3 JAK3 CytokineReceptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) pSTAT_dimer->GeneExpression Nuclear Translocation and Transcription This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: this compound inhibits the JAK/STAT signaling pathway.

Troubleshooting_Workflow Start Inconsistent this compound Results CheckPreparation Verify this compound Preparation & Storage Start->CheckPreparation CheckConditions Review Experimental Conditions CheckPreparation->CheckConditions No Solubility Dissolved in DMSO first? pH acidic? CheckPreparation->Solubility Yes CheckTechnique Assess Assay Technique CheckConditions->CheckTechnique No DoseResponse Performed dose-response? Using optimal concentration? CheckConditions->DoseResponse Yes Pipetting Calibrated pipettes? Consistent technique? CheckTechnique->Pipetting Yes Resolve Results are now Consistent CheckTechnique->Resolve No Storage Freshly prepared? Stored at -20°C? Solubility->Storage Storage->CheckConditions CellCulture Consistent cell passage and confluency? DoseResponse->CellCulture Controls Included vehicle and positive/negative controls? CellCulture->Controls Controls->CheckTechnique Pipetting->Resolve

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Impact of Tofacitinib on Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of Tofacitinib in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Janus kinase (JAK) inhibitor.[1][2] It primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, which are key enzymes in the JAK-STAT signaling pathway.[1][3] This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.[1][2][4] By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines.[2]

Q2: I am observing a decrease in cell viability in my experiments with this compound. Is this expected?

The effect of this compound on cell viability is context-dependent and can vary based on the cell type, this compound concentration, and duration of exposure.

  • In some cell types, this compound has shown a cytotoxic effect. For example, studies on fibroblast-like synoviocytes, as well as hepatic and skin fibroblast cell lines, have demonstrated that this compound can induce a concentration-dependent and time-dependent decrease in cell viability.[5] The cytotoxic effect in these fibroblasts was observed to start at a concentration of 100 nM and was more pronounced at higher concentrations and longer incubation times (72 hours).[5]

  • In other contexts, this compound has been shown to have no significant effect on cell viability or even a protective effect. For instance, at certain concentrations, this compound did not affect the viability of SW982 synovial cells, NK-92 cells, primary NK cells, or various cancer cell lines.[6][7][8][9] In a model of oxygen-glucose deprivation/reoxygenation in intestinal epithelial cells, this compound actually enhanced cell viability.[10][11]

Q3: My cytotoxicity assay (e.g., LDH release) shows an increase after this compound treatment. What does this indicate?

An increase in lactate dehydrogenase (LDH) release is an indicator of compromised cell membrane integrity and, therefore, cytotoxicity. This compound has been shown to ameliorate ox-LDL-induced LDH release in human aortic endothelial cells, suggesting a protective effect in that specific context. If you observe increased LDH release, it suggests this compound may be causing cell damage in your experimental system.

Q4: I am seeing unexpected results in my cell viability/cytotoxicity assay with this compound. What are some common troubleshooting steps?

Unexpected results can arise from various factors. Consider the following:

  • Cell Line Specificity: The effects of this compound can be highly cell-line specific.[4] Results obtained in one cell line may not be directly translatable to another.

  • Concentration and Exposure Time: Ensure that the concentration and incubation time of this compound are appropriate for your experiment. A dose-response and time-course experiment is highly recommended to determine the optimal conditions.[5]

  • Assay Interference: this compound itself could potentially interfere with the assay components. Include appropriate controls, such as wells with this compound but without cells, to check for any direct interaction with the assay reagents.

  • Off-Target Effects: While this compound primarily targets JAK kinases, off-target effects at higher concentrations cannot be ruled out.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not affecting cell viability. A vehicle control (cells treated with the solvent alone) is essential.

Troubleshooting Guides

Problem 1: High background signal in my cell viability assay.

Possible Causes:

  • Media Components: Phenol red or serum in the culture medium can contribute to background absorbance in colorimetric assays like the MTT assay.[12]

  • Compound Interference: this compound might be directly reacting with the assay reagent.

Troubleshooting Steps:

  • Use Phenol Red-Free Media: If possible, switch to a phenol red-free formulation of your culture medium for the duration of the assay.

  • Reduce Serum Concentration: For assays like the LDH assay, high serum levels can increase background.[13][14] Consider reducing the serum concentration or using serum-free media during the assay period.

  • Include a "No Cell" Control: Set up control wells containing media and this compound at the highest concentration used in your experiment, but without cells. This will help you determine if the compound itself is contributing to the signal.

Problem 2: Discrepancy between different viability/cytotoxicity assays.

Possible Causes:

  • Different Cellular Mechanisms Measured: Different assays measure different aspects of cell health. For example, the MTT assay measures metabolic activity, which may not always correlate directly with membrane integrity measured by an LDH assay.[15] this compound might be affecting one process more than the other.

  • Timing of Assay: The kinetics of different cellular death pathways can vary.

Troubleshooting Steps:

  • Use a Multi-Assay Approach: Employ at least two different assays that measure distinct cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH, and apoptosis with Annexin V/PI staining) to get a more comprehensive understanding of this compound's effect.

  • Perform a Time-Course Experiment: Measure viability and cytotoxicity at multiple time points to capture the dynamics of the cellular response to this compound.

Quantitative Data Summary

Cell TypeAssayThis compound ConcentrationIncubation TimeObserved Effect on Viability/CytotoxicityReference
Hepatic & Skin FibroblastsMTT100 nM - 800 nM24, 48, 72 hoursConcentration- and time-dependent decrease in viability.[5][5][16]
SW1353 ChondrocytesCCK825, 50, 100 nM24 hoursNo significant effect on viability alone; attenuated IL-1β-induced decrease in viability.[17][17]
SW982 Synovial CellsMTT6.13 nM - 200 nMNot specifiedNo significant cytotoxicity observed.[7][7]
OT-I CellsWST-10.1 µM, 1.0 µMNot specifiedDose-dependent inhibition of activation, implying an effect on proliferation/viability.[18][18]
Various Cancer Cell LinesCytotoxicity Assay0 - 60 µMNot specifiedNo difference in the cytotoxic effect of an immunotoxin.[8][8]
IEC-6 Intestinal Epithelial CellsCCK-850, 100, 200 nM12, 24, 48, 72 hoursNo significant effect at 12 and 24 hours; decreased viability at 48 and 72 hours.[10][11][10][11]
Human Aortic Endothelial CellsMTT, LDH100, 500 nM48 hoursAmeliorated ox-LDL-induced reduction of cell viability and LDH release.[19][19]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12][15][20]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][21]

Methodology:

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described for the MTT assay. Include the following controls:

    • Untreated Control: Cells with media only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis solution.

    • Background Control: Media only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[21]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[21]

Visualizations

Tofacitinib_Signaling_Pathway cluster_Nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK3 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates This compound This compound This compound->JAK Inhibits pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene Induces

Caption: this compound's mechanism of action via inhibition of the JAK-STAT signaling pathway.

Experimental_Workflow_Viability_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-response & Time-course) seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay read_absorbance Read Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance analyze_data Analyze Data (% Viability / % Cytotoxicity) read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing the impact of this compound on cell viability and cytotoxicity.

References

Technical Support Center: Tofacitinib Treatment in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tofacitinib in chronic disease models. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for mouse models of chronic inflammation?

A1: The appropriate starting dose of this compound can vary significantly depending on the specific disease model and the desired therapeutic effect. For instance, in collagen-induced arthritis (CIA) models in mice, doses ranging from 15 mg/kg/day to 30 mg/kg/day have been shown to be effective.[1][2] In a mouse model of psoriasis, oral administration of 30 mg/kg of this compound showed significant efficacy. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Q2: How should I determine the optimal treatment duration for my chronic disease model?

A2: The optimal treatment duration depends on the specific aims of your study and the chronicity of the disease model. For acute inflammatory phases, a shorter duration may be sufficient. However, for chronic models aiming to assess long-term efficacy and disease modification, extended treatment periods are necessary. For example, in some arthritis models, treatment is initiated after disease onset and continued for several weeks to assess the impact on disease progression.[2][3] In a chronic dextran sulfate sodium (DSS)-induced colitis model, intermittent this compound administration over several cycles was investigated to evaluate its curative potential.[4] Researchers should consider the disease pathogenesis and the specific questions being addressed when designing the treatment schedule.

Q3: What are the known pharmacokinetic properties of this compound in rodents?

A3: this compound is rapidly absorbed in rats, with the maximum plasma concentration reached approximately 0.5 hours after oral administration.[5] The bioavailability of orally administered this compound in rats is relatively low, primarily due to significant first-pass metabolism in the intestine.[6][7][8] Dose-normalized exposure (AUC) tends to increase with higher doses, suggesting potential saturation of metabolic pathways at higher concentrations.[6][7][8]

Q4: How does this compound impact the JAK-STAT signaling pathway?

A4: this compound is a Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[9][10] By inhibiting these kinases, this compound blocks the signaling of several cytokines that are crucial for immune cell function and inflammation, including those that signal through the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[11] This disruption of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory mediators.[11]

Troubleshooting Guide

Problem 1: I am not observing a significant therapeutic effect with this compound in my animal model.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The dose of this compound may be too low for the specific disease model. It is recommended to perform a dose-escalation study to identify a more effective dose. For example, in a mouse psoriasis model, a dose-dependent inhibition of ear swelling was observed with oral this compound.

  • Possible Cause 2: Inappropriate Timing of Treatment Initiation.

    • Solution: The timing of treatment initiation is critical. In some models, prophylactic administration before disease onset may be more effective than therapeutic administration after symptoms appear. Conversely, some studies show efficacy when treatment is started after disease manifestation.[12] Consider the pathogenesis of your model and the specific research question to determine the optimal treatment window.

  • Possible Cause 3: Pharmacokinetic Variability.

    • Solution: The method of administration and formulation can impact drug exposure. Ensure consistent and accurate dosing. Consider using osmotic pumps for continuous subcutaneous infusion to maintain stable drug levels, as has been done in some arthritis models.[1][2]

Problem 2: I am observing unexpected side effects or toxicity in my experimental animals.

  • Possible Cause 1: High Dosage.

    • Solution: The administered dose may be too high, leading to off-target effects or toxicity. It is important to reduce the dose or re-evaluate the dose-response curve to find a balance between efficacy and safety.

  • Possible Cause 2: Off-target Effects.

    • Solution: While this compound is a targeted therapy, it can have effects on various cell types and pathways. Carefully observe and document all unexpected phenotypes. For example, one study reported aggression behavior in mice treated with this compound under stressful conditions.[13]

Data Presentation

Table 1: this compound Dosage and Treatment Duration in Preclinical Chronic Disease Models

Disease ModelAnimal SpeciesThis compound DoseRoute of AdministrationTreatment DurationOutcomeReference
Collagen-Induced ArthritisMouse15 mg/kg/daySubcutaneous osmotic pumpFrom day 16 post-immunization for ~30 daysReduced arthritis score and incidence[1][2]
Collagen-Induced ArthritisMouse15 mg/kg or 30 mg/kgOral gavageDaily from day of sensitization for 28 daysSuppressed arthritis scores[3]
Psoriasis-like InflammationMouse3, 10, or 30 mg/kgOral gavageDailyDose-dependent reduction in ear swelling
Psoriasis and ArthritisMouse50 mg/kgOral gavageDaily for two weeksAmeliorated psoriasis and arthritis[14]
Chronic DSS-Induced ColitisMouseNot specifiedIn drinking waterIntermittently for two or three cyclesTwo cycles were superior in mitigating colitis[4]

Experimental Protocols

Protocol 1: this compound Treatment in a Mouse Model of Collagen-Induced Arthritis (CIA)

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • On day 0, immunize DBA/1 mice with an intradermal injection of the emulsion at the base of the tail.[15]

    • On day 21, administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant.[15]

  • This compound Administration:

    • Beginning on a predetermined day post-immunization (e.g., day 16 or at the onset of clinical signs), administer this compound or vehicle control.[1][2]

    • For oral administration, prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via gavage.

    • For continuous delivery, load osmotic pumps with this compound dissolved in a vehicle like PEG300 and implant them subcutaneously.[2]

  • Assessment of Arthritis:

    • Monitor mice regularly for clinical signs of arthritis, such as paw swelling and redness.

    • Score the severity of arthritis using a standardized scoring system.

    • Measure paw thickness using calipers.[2]

Protocol 2: this compound Treatment in an Imiquimod-Induced Psoriasis Mouse Model

  • Induction of Psoriasis-like Skin Inflammation:

    • Apply a daily topical dose of imiquimod cream to the shaved back skin of mice to induce psoriasis-like lesions.[16][17][18]

  • This compound Administration:

    • Administer this compound or vehicle control orally via gavage daily.

  • Evaluation of Psoriasis:

    • Monitor and score the severity of skin lesions based on erythema, scaling, and thickness.

    • Measure ear thickness as an indicator of inflammation.

    • At the end of the experiment, collect skin tissue for histological analysis and measurement of inflammatory cytokine expression.[16][17][18]

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow_CIA cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Treatment Initiate this compound or Vehicle Treatment Day21->Treatment Monitoring Regular Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Endpoint Endpoint Analysis: - Histology - Cytokine Levels

Caption: Workflow for this compound studies in a CIA mouse model.

References

Tofacitinib Administration Route Comparison: A Technical Resource for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving different administration routes of Tofacitinib. The following sections offer comparative data, detailed experimental protocols, and visual guides to facilitate your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the experimental process.

Q1: What is the recommended vehicle for oral administration of this compound in rats?

A1: While specific vehicle composition can vary, this compound citrate is often dissolved in an aqueous solution for oral gavage. For pharmacokinetic studies in Sprague-Dawley rats, this compound has been successfully administered in a simple vehicle, though the exact composition should be optimized for solubility and stability for your specific study duration.

Q2: We are observing lower than expected plasma concentrations after oral administration. What could be the cause?

A2: Lower than expected plasma levels of this compound following oral administration in rats can be attributed to significant first-pass metabolism in both the intestine and the liver.[1][2] Studies have shown that approximately 46.1% of an oral dose may be metabolized in the intestine before even entering the portal vein.[1][2] Additionally, a hepatic first-pass effect can further reduce the amount of drug reaching systemic circulation.[2] Ensure your dosing calculations account for this expected bioavailability, which was reported to be around 29.1% for a 10 mg/kg oral dose in rats.[1][2]

Q3: For topical application in a mouse model of psoriasis, what is a suitable vehicle and application method?

A3: In mouse models of imiquimod-induced psoriasis, this compound can be formulated for topical application. One approach involves creating an exosome-based delivery system to enhance targeting and efficacy.[3][4] Another successful method is the daily topical application of a this compound formulation to the affected skin area, such as the back.[5] The choice of vehicle should ensure adequate skin penetration and stability of the compound.

Q4: My topical this compound formulation is not reducing inflammation as effectively as expected in an allergic dermatitis model. What factors should I consider?

A4: In a mouse model of allergic dermatitis, topical this compound has been shown to be effective in reducing both itch and inflammation (ear thickness).[6][7] If you are not observing the expected efficacy, consider the following:

  • Vehicle Composition: The vehicle must be optimized for skin penetration to ensure this compound reaches the target dermal and epidermal layers.

  • Concentration: Ensure the concentration of this compound in your topical formulation is adequate. Studies have used concentrations ranging from 0.1% to 0.5%.[7]

  • Application Frequency and Timing: The frequency and timing of application relative to the inflammatory challenge are critical. In one study, the JAK inhibitor was applied 30 minutes before and 4 hours after the challenge.[6][7]

  • Disease Model Severity: The severity of the induced dermatitis may require adjustments to the treatment regimen.

Q5: Are there differences in expected outcomes between oral and topical administration for skin conditions?

A5: Yes. In a mouse model of allergic dermatitis, oral administration of JAK inhibitors significantly reduced scratching behavior but had a less pronounced effect on ear thickness (inflammation).[6][7] In contrast, topical application effectively reduced both scratching and ear thickness.[6][7] This suggests that for localized skin inflammation, topical delivery may provide a better therapeutic outcome by delivering a higher concentration of the drug directly to the site of action, potentially with fewer systemic side effects.

Signaling Pathway

This compound primarily functions by inhibiting the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation This compound This compound This compound->JAK Inhibition P_STAT p-STAT (Dimer) STAT->P_STAT 4. Dimerization Nucleus Nucleus P_STAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene 6. Binding to DNA

This compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Below are summarized methodologies for key animal studies investigating this compound administration.

Pharmacokinetic Study of Oral and Intravenous this compound in Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Intravenous (IV) Administration: this compound was administered intravenously at doses of 5, 10, 20, and 50 mg/kg.

  • Oral (PO) Administration: this compound was administered via oral gavage at doses of 10, 20, 50, and 100 mg/kg.

  • Blood Sampling: Blood samples were collected from the carotid artery at multiple time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, 600, and 720 minutes) post-administration.

  • Analysis: Plasma concentrations of this compound were determined to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and F (Bioavailability).

Efficacy Study of Topical this compound in a Mouse Model of Psoriasis[3][5]
  • Animal Model: BALB/c or C57BL mice.

  • Disease Induction: Psoriasis-like skin lesions were induced by the daily topical application of 5% imiquimod (IMQ) cream to the shaved back or ears of the mice.

  • Topical Administration: A this compound formulation (e.g., encapsulated in exosomes or another vehicle) was applied topically to the inflamed skin.

  • Outcome Measures:

    • Macroscopic: Psoriasis Area and Severity Index (PASI) scoring to evaluate erythema, scaling, and thickness of the skin.

    • Histopathological: Skin biopsies were taken for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Molecular: Real-time PCR was used to measure the expression of inflammatory cytokine genes (e.g., TNF-α, IL-23, IL-6, IL-17) in skin samples.[3][5]

Comparative Efficacy of Oral vs. Topical this compound in a Mouse Model of Allergic Dermatitis[6][7]
  • Animal Model: Female BALB/c mice.

  • Disease Induction: Allergic dermatitis was induced by sensitizing and challenging the mice with toluene-2,4-diisocyanate (TDI).

  • Oral Administration: this compound was administered by gavage 30 minutes before and 4 hours after the TDI challenge.

  • Topical Administration: this compound was applied directly to the ear skin at the same time points as the oral administration.

  • Outcome Measures:

    • Behavioral: Scratching bouts were counted to assess pruritus (itch).

    • Physical: Ear thickness was measured as an indicator of the inflammatory response.

    • Molecular: Cytokine levels in the challenged skin were determined.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate a typical experimental workflow for comparing administration routes and the logical considerations for choosing a route.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Animal_Acclimation Animal Acclimation Disease_Induction Disease Model Induction (e.g., Psoriasis, Arthritis) Animal_Acclimation->Disease_Induction Group_Allocation Random Group Allocation Disease_Induction->Group_Allocation Oral Oral Gavage Group_Allocation->Oral Topical Topical Application Group_Allocation->Topical IV Intravenous Injection Group_Allocation->IV Vehicle Vehicle Control Group_Allocation->Vehicle PK_Sampling Pharmacokinetic Blood Sampling Oral->PK_Sampling Efficacy_Assessment Efficacy Assessment (e.g., Clinical Scores, Imaging) Oral->Efficacy_Assessment Topical->Efficacy_Assessment IV->PK_Sampling IV->Efficacy_Assessment Vehicle->Efficacy_Assessment Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling->Bioanalysis Tissue_Harvesting Tissue Harvesting (Skin, Joints, Blood) Efficacy_Assessment->Tissue_Harvesting Histo_Analysis Histopathology & Immunohistochemistry Tissue_Harvesting->Histo_Analysis Molecular_Analysis Molecular Analysis (PCR, ELISA) Tissue_Harvesting->Molecular_Analysis Stats Statistical Analysis Bioanalysis->Stats Histo_Analysis->Stats Molecular_Analysis->Stats

Workflow for comparing this compound administration routes.

Route_Comparison Oral Oral Administration + Systemic Exposure + Convenience (mimics clinical use) - First-Pass Metabolism - GI Tract Variability Topical Topical Administration + Localized High Concentration + Reduced Systemic Side Effects - Skin Barrier Penetration - Limited to Local Conditions IV Intravenous Administration + 100% Bioavailability + Precise Dose Control - Invasive Procedure - Not Clinically Common for Chronic Use This compound This compound Animal Study This compound->Oral Systemic Disease This compound->Topical Localized (e.g., Skin) This compound->IV Pharmacokinetic Reference

Considerations for choosing an administration route.

Quantitative Data Summary

The following tables summarize pharmacokinetic and efficacy data from various animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats[1]
Administration RouteDose (mg/kg)Dose-Normalized AUC (µg·min/mL)Cmax (µg/mL)Tmax (min)Absolute Bioavailability (F%)
Intravenous 10341--100%
Oral 1099.40.354529.1%
Oral 201350.813039.3%
Oral 502382.514569.7%
Oral 1004076.8290119%

Note: Dose-normalized AUC and bioavailability values for oral administration are calculated relative to the 10 mg/kg intravenous dose. The dose-dependent increase in bioavailability suggests saturation of first-pass metabolism at higher doses.[1]

Table 2: Efficacy Comparison of Oral vs. Topical this compound in a Mouse Model of Allergic Dermatitis[6][7]
Administration RouteOutcome MeasureResult
Oral Scratching BehaviorSignificantly Decreased
Ear Thickness (Inflammation)Not Significantly Reduced
Topical Scratching BehaviorSignificantly Decreased
Ear Thickness (Inflammation)Significantly Reduced
Table 3: Efficacy of this compound in Murine Models of Inflammatory Disease
Disease ModelAdministration RouteKey FindingsReference
Imiquimod-Induced Psoriasis TopicalReduced spontaneous scratching; Decreased mRNA expression of IL-22, IL-23, and IL-31.[5]
Imiquimod-Induced Psoriasis Topical (Exosome Delivery)Better therapeutic effect on macroscopic and histopathological symptoms compared to free this compound.[4]
IL-23-Induced Psoriasis and Arthritis Oral (Gavage)Significant decrease in psoriatic plaques, joint swelling, and ankle thickness.
CFA-Induced Arthritis (Rat) Topical (Gel Formulation)Successfully reduced inflammation induced by Complete Freund's Adjuvant (CFA).[8]

References

Mitigating Tofacitinib-induced side effects in laboratory animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tofacitinib in laboratory animal models. The information is designed to help mitigate and manage common side effects observed during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in laboratory animals?

A1: Based on preclinical studies, the most frequently reported side effects in laboratory animals such as rats, mice, and monkeys include:

  • Hematological Changes: Dose-dependent decreases in hemoglobin, hematocrit, red blood cell counts, and neutrophils. Lymphocyte counts may initially increase and then decrease.[1]

  • Immunosuppression: this compound is a Janus kinase (JAK) inhibitor that suppresses immune responses, leading to an increased risk of infections.[2][3] This can manifest as bacterial, viral, or fungal infections. In some cases, viral reactivation has been observed in monkeys.[2]

  • Hyperlipidemia: Increases in total cholesterol, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are commonly observed.[3]

  • Gastrointestinal Issues: Diarrhea and other gastrointestinal symptoms may occur.

  • Organ-related Findings: At higher doses in long-term studies, findings such as testicular Leydig cell hyperplasia and benign adenomas in male rats, and benign thymomas in female rats have been reported.[2]

Q2: How does this compound exert its immunosuppressive effect?

A2: this compound is a Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3. This inhibition blocks the signaling of several cytokines that are crucial for lymphocyte activation, proliferation, and function. By disrupting the JAK-STAT signaling pathway, this compound modulates the immune response, which is the basis for its therapeutic effect in autoimmune diseases but also the reason for the increased risk of infections.

Q3: Are there established dose-response relationships for this compound-induced side effects in animals?

A3: Yes, several preclinical studies have demonstrated dose-dependent effects of this compound. For instance, in rats, dose-dependent decreases in hematological parameters have been documented.[1] Pharmacokinetic studies in rats have also shown that the area under the plasma concentration-time curve (AUC) increases with higher doses, suggesting saturation of metabolism at higher concentrations, which can correlate with the incidence and severity of side effects.[4]

Troubleshooting Guides

This section provides practical guidance for managing specific side effects during your experiments.

Hematological Abnormalities

Issue: Anemia, neutropenia, or lymphopenia are observed in this compound-treated animals.

Mitigation and Management Protocol:

  • Proactive Monitoring:

    • Establish baseline hematological parameters by collecting blood samples before the first dose of this compound.

    • Conduct regular complete blood counts (CBCs) throughout the study. A recommended schedule is weekly for the first month and bi-weekly or monthly thereafter, depending on the dose and the severity of changes observed.

  • Intervention Thresholds:

    • Anemia: If hemoglobin drops by more than 2 g/dL from baseline, consider a dose reduction or temporary cessation of this compound.[5]

    • Neutropenia: If the absolute neutrophil count (ANC) falls below a predetermined threshold (e.g., 1000 cells/mm³), consider dose reduction or interruption.[6]

    • Lymphopenia: If the absolute lymphocyte count (ALC) drops below a critical level (e.g., 500 cells/mm³), dose interruption is recommended.[6]

  • Supportive Care for Anemia:

    • In cases of significant anemia, supportive care can be considered. While not a standard mitigation for this compound-induced anemia, in a research setting, interventions could include the administration of iron supplements if a concomitant iron deficiency is suspected. One experimental protocol in rats with anemia involved intravenous administration of ferric carboxymaltose.[7][8] The relevance of this approach would depend on the specific anemia etiology in your study.

  • Dose Adjustment:

    • If hematological parameters do not recover after dose interruption, consider a permanent dose reduction for the remainder of the study.

Immunosuppression and Infections

Issue: Animals are developing infections (e.g., dermatitis, respiratory infections, or systemic illness).

Mitigation and Management Protocol:

  • Prophylactic Measures:

    • House immunosuppressed animals in a clean, specific-pathogen-free (SPF) environment.[9]

    • Use sterile bedding, food, and water. Acidified water can help prevent the growth of certain bacteria.[10]

    • Strict aseptic techniques should be used for all procedures.

  • Vigilant Monitoring:

    • Conduct daily health checks to look for early signs of infection, such as lethargy, weight loss, ruffled fur, or changes in behavior.

  • Prompt Intervention:

    • At the first sign of infection, consult with the veterinary staff.

    • Isolate the affected animal if the infection is contagious.

    • Obtain samples for culture and sensitivity testing to guide antibiotic therapy.

    • Interrupt this compound treatment until the infection is controlled.[6]

  • Treatment of Infections:

    • Administer appropriate antimicrobial therapy as prescribed by the veterinarian. The choice of antimicrobial should be based on the causative agent and susceptibility testing.

    • Provide supportive care, such as fluid therapy and nutritional support, as needed.

Hyperlipidemia

Issue: Elevated cholesterol and/or triglyceride levels are detected in treated animals.

Mitigation and Management Protocol:

  • Baseline and Monitoring:

    • Measure baseline lipid profiles (total cholesterol, LDL, HDL, triglycerides) before starting this compound.

    • Monitor lipid levels at regular intervals, for example, at 4 and 8 weeks after initiation of treatment.

  • Dietary Considerations:

    • Ensure animals are on a standard, controlled diet to avoid confounding effects on lipid metabolism.

  • Pharmacological Intervention (Experimental):

    • In a research setting where the effects of hyperlipidemia need to be controlled, co-administration of lipid-lowering agents can be explored.

    • Studies in rats have investigated the co-administration of statins like simvastatin and lovastatin with this compound.[11][12]

    • Caution: Be aware of potential drug-drug interactions. Simvastatin and lovastatin can inhibit the metabolism of this compound in rats, leading to increased exposure.[11][12] This could necessitate an adjustment in the this compound dose.

Data Presentation

Table 1: Summary of this compound-Induced Hematological Changes in Laboratory Animals

ParameterAnimal ModelDose RangeObserved EffectCitation
HemoglobinPsoriasis Patients2, 5, 15 mg BIDDose-dependent decrease[1]
HematocritPsoriasis Patients2, 5, 15 mg BIDDose-dependent decrease[1]
Red Blood CellsPsoriasis Patients2, 5, 15 mg BIDDose-dependent decrease[1]
NeutrophilsPsoriasis Patients2, 5, 15 mg BIDTransient, dose-dependent decrease[1]
LymphocytesPsoriasis Patients2, 5, 15 mg BIDTransient increase[1]
B CellsRatsN/ADecrease[13]
T CellsMonkeys & RatsN/ADecrease[13]
NK CellsMonkeys & RatsN/ADecrease[13]

Table 2: Dose-Dependent Pharmacokinetics of this compound in Rats

AdministrationDose (mg/kg)Dose-Normalized AUC (µg·min/mL)Key FindingCitation
Intravenous5282Dose-dependent increase in AUC[4]
10342[4]
20404[4]
50705[4]
Oral1099.4Dose-dependent increase in AUC[4]
20135[4]
50238[4]
100407[4]

Experimental Protocols

Protocol 1: Monitoring Hematological Parameters
  • Blood Collection:

    • Collect 50-100 µL of whole blood from the saphenous or tail vein into EDTA-coated microtubes.

    • Ensure proper animal handling and restraint to minimize stress.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for the specific animal species.

    • Key parameters to analyze include: Hemoglobin (Hgb), Hematocrit (Hct), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils), and Platelet count.

  • Data Interpretation:

    • Compare the results to baseline values and to a vehicle-treated control group.

    • Statistically analyze the data to determine significant changes.

Protocol 2: Monitoring Lipid Profile
  • Sample Collection:

    • Collect serum or plasma samples after a period of fasting (e.g., 4-6 hours for rodents) to reduce variability in lipid levels.

  • Biochemical Analysis:

    • Use an automated clinical chemistry analyzer to measure Total Cholesterol, LDL-Cholesterol, HDL-Cholesterol, and Triglycerides.

  • Data Analysis:

    • Compare post-treatment lipid profiles to baseline and control group values.

Visualizations

Tofacitinib_JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Activation JAK3 JAK3 CytokineReceptor->JAK3 2. Activation STAT_P Phosphorylated STAT JAK1->STAT_P 3. Phosphorylation JAK3->STAT_P 3. Phosphorylation STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization GeneTranscription Gene Transcription (Inflammation) STAT_dimer->GeneTranscription 5. Nuclear Translocation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Troubleshooting_Workflow Start Side Effect Observed (e.g., Anemia, Infection) AssessSeverity Assess Severity (CBC, Clinical Signs) Start->AssessSeverity DoseInterruption Interrupt this compound Dosing AssessSeverity->DoseInterruption SupportiveCare Initiate Supportive Care (e.g., Antibiotics, Iron) DoseInterruption->SupportiveCare MonitorRecovery Monitor for Recovery SupportiveCare->MonitorRecovery Recovery Recovery Observed? MonitorRecovery->Recovery ResumeDose Resume this compound at a Reduced Dose Recovery->ResumeDose Yes ConsultVet Consult Veterinarian for Alternative Management Recovery->ConsultVet No End Continue Study with Adjusted Protocol ResumeDose->End ConsultVet->End

Caption: Workflow for managing this compound-induced side effects.

References

Validation & Comparative

A Head-to-Head Battle in Preclinical Arthritis: Tofacitinib vs. Baricitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for rheumatoid arthritis, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. Among these, tofacitinib and baricitinib have garnered significant attention. While both are approved for the treatment of rheumatoid arthritis, their subtle differences in selectivity for JAK family members—this compound primarily inhibiting JAK1 and JAK3, and baricitinib targeting JAK1 and JAK2—may translate to distinct efficacy and safety profiles.[1][2][3][4] This guide provides a comparative analysis of their performance in preclinical arthritis models, offering researchers, scientists, and drug development professionals a data-driven overview to inform future investigations.

Mechanism of Action: Targeting the JAK-STAT Pathway

The therapeutic efficacy of both this compound and baricitinib stems from their ability to modulate the JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines implicated in the pathogenesis of arthritis.[2][3] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By inhibiting specific JAKs, this compound and baricitinib effectively dampen this inflammatory cascade. This compound's inhibition of JAK1 and JAK3 impacts signaling of a broad range of cytokines, including those that use the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[5][6] Baricitinib's targeting of JAK1 and JAK2 affects signaling of cytokines like IL-6 and interferons.[7][8][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 JAK3 JAK3 Receptor->JAK3 STAT STAT JAK1->STAT Phosphorylation JAK2->STAT JAK3->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound (JAK1/JAK3) This compound->JAK1 This compound->JAK3 Baricitinib Baricitinib (JAK1/JAK2) Baricitinib->JAK1 Baricitinib->JAK2

Fig. 1: Simplified JAK-STAT signaling pathway and points of inhibition by this compound and baricitinib.

Comparative Efficacy in Preclinical Arthritis Models

Preclinical rodent models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are instrumental in evaluating the in vivo efficacy of anti-arthritic compounds. These models emulate key pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and baricitinib in various preclinical arthritis models. It is important to note that direct head-to-head studies are limited, and cross-study comparisons should be made with caution due to variations in experimental design.

Table 1: Efficacy of this compound in Preclinical Arthritis Models

Animal ModelStrainThis compound DosageAdministration RouteKey Efficacy ReadoutsReference
Collagen-Induced Arthritis (CIA)Mouse30 mg/kg/dayOralSignificant reduction in paw thickness and clinical arthritis score.[10]
Collagen-Induced Arthritis (CIA)MouseNot SpecifiedNot SpecifiedDecreased arthritis severity by reducing clinical score and hind paw edema.[10]
Serum-Induced Arthritis (SIA)MouseBID by oral gavage for 14 daysOral GavageAmeliorated disease manifestation and inhibited trabecular/cortical bone loss.[1]
Adjuvant-Induced Arthritis (AIA)Rat3 mg/kgNot SpecifiedComparable efficacy to peficitinib (10 mg/kg) in reducing arthritis scores and paw swelling.[11]

Table 2: Efficacy of Baricitinib in Preclinical Arthritis Models

Animal ModelStrainBaricitinib DosageAdministration RouteKey Efficacy ReadoutsReference
Collagen-Induced Arthritis (CIA)DBA/1 Mouse3 mg/kgOral Gavage (Once daily)Reduced arthritis score.[12]
Collagen Antibody-Induced Arthritis (CAIA)Mouse40 mg/kgIntragastric (Once daily)Suppression of allodynia and arthritis.[12]
Serum-Induced Arthritis (SIA)MouseBID by oral gavage for 14 daysOral GavageAmeliorated disease manifestation and inhibited trabecular/cortical bone loss.[1]
Collagen-Induced Arthritis (CIA)Mouse3 mg/kgOral Gavage (Once daily)Significantly attenuated the progression of arthritis.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the induction and assessment of arthritis in rodent models, and the administration of JAK inhibitors.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used model that recapitulates many aspects of human rheumatoid arthritis.

Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • 0.05 M acetic acid

  • Vehicle for drug suspension (e.g., 0.5% methylcellulose in water)

  • Syringes and needles for immunization and oral gavage

Protocol:

  • Preparation of Collagen Emulsion: Dissolve bovine CII in 0.05 M acetic acid at a concentration of 2 mg/mL by gentle stirring overnight at 4°C. Prepare a 1:1 emulsion of the CII solution with CFA for the primary immunization or IFA for the booster by emulsifying the two solutions.[12]

  • Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of DBA/1 mice.

  • Booster Immunization (Day 21): Prepare the CII/IFA emulsion as described in step 1. Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.[12]

  • Drug Administration: Prepare a suspension of this compound or baricitinib in the chosen vehicle at the desired concentration. Begin daily oral gavage of the drug or vehicle, starting from the day of the booster immunization or upon the first signs of arthritis.[12]

  • Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis, starting from day 21. Clinical arthritis is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. Paw thickness can be measured using a digital caliper.[13]

CIA_Workflow cluster_setup Model Induction cluster_treatment Treatment & Assessment cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment Daily Treatment: This compound, Baricitinib, or Vehicle (Oral Gavage) Day21->Treatment Monitoring Daily Monitoring: - Arthritis Score - Paw Thickness Treatment->Monitoring Endpoint Endpoint: - Histopathology - Cytokine Analysis - Biomarker Assessment Monitoring->Endpoint

Fig. 2: A typical experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Concluding Remarks

Both this compound and baricitinib demonstrate robust efficacy in preclinical models of arthritis, significantly reducing clinical signs of the disease and inhibiting bone erosion.[1][10] While their distinct JAK selectivity profiles suggest the potential for differential effects on specific immune pathways, the available preclinical data indicates a comparable overall efficacy in ameliorating arthritis. Head-to-head clinical trials and real-world evidence continue to delineate the nuanced differences between these two important therapeutic agents.[4][14][15][16][17][18][19][20] For researchers, the choice between this compound and baricitinib in a preclinical setting may depend on the specific scientific question being addressed, such as the desire to dissect the roles of JAK2 versus JAK3 in a particular aspect of arthritis pathology. This guide provides a foundational comparison to aid in the design and interpretation of such studies.

References

A Comparative Analysis of Tofacitinib and Other JAK Inhibitors: An Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the efficacy of Tofacitinib against other prominent Janus kinase (JAK) inhibitors, including Baricitinib, Upadacitinib, and Filgotinib, across a spectrum of inflammatory and autoimmune diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous clinical trials and real-world studies to provide an objective overview of their performance, supported by experimental data and methodologies.

Mechanism of Action: Targeting the JAK-STAT Pathway

Janus kinases are intracellular enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors integral to immune responses.[1] The JAK-STAT signaling pathway is a primary cascade through which these extracellular signals are transduced to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][3]

JAK inhibitors function by blocking the activity of one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2), thereby interfering with this signaling cascade and mitigating the inflammatory response.[4] While all JAK inhibitors target this pathway, their selectivity for different JAK enzymes varies, which can influence their efficacy and safety profiles across different conditions.[4][5] this compound, for instance, primarily inhibits JAK1 and JAK3.[1][6]

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Activation cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:p1 1. Binding JAK1 JAK1 JAK2 JAK2 JAK1->JAK2 2. Phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. STAT Recruitment & Phosphorylation JAK2->STAT_inactive This compound This compound & Other JAK Inhibitors This compound->JAK1 Inhibition This compound->JAK2 Inhibition STAT_active pSTAT (active) STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Comparative Efficacy in Rheumatoid Arthritis

In the treatment of Rheumatoid Arthritis (RA), this compound has been extensively studied and compared with other JAK inhibitors, such as Baricitinib and Upadacitinib. Clinical trials have demonstrated the superior efficacy of both this compound and Baricitinib over methotrexate monotherapy in DMARD-naïve patients.[7] Real-world evidence suggests that Baricitinib and this compound have at least equivalent effectiveness compared to biologic DMARDs (bDMARDs).[7] Some studies indicate that Baricitinib may have a slight edge over this compound in treatment retention and response, though this compound's performance is generally comparable to that of bDMARDs.[8] A Bayesian network meta-analysis of randomized controlled trials concluded that this compound 10 mg and Baricitinib 4 mg (both in combination with methotrexate) were the most effective interventions for patients with an inadequate response to DMARDs or biologics.[9][10]

JAK InhibitorDosageACR20 Response RateACR50 Response RateACR70 Response RateStudy PopulationSource
This compound 5 mg BID59.8%31.1%14.6%MTX-IR[9]
10 mg BID65.7%43.1%25.4%MTX-IR[9]
Baricitinib 4 mg QD62%41%22%MTX-IR[9]
Upadacitinib 15 mg QD71%45%29%MTX-IR[11]
Filgotinib 200 mg QD66%43%22%MTX-IR[11]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX-IR: Methotrexate-inadequate responder. BID: twice daily. QD: once daily.

Comparative Efficacy in Psoriasis

For moderate-to-severe plaque psoriasis, this compound has shown significant efficacy.[12] A network meta-analysis of 20 randomized controlled trials indicated that this compound (10 mg and 15 mg twice daily) and Deucravacitinib were among the most effective oral agents in achieving PASI-75 and PGA 0/1 at 12-16 weeks.[13][14] The analysis also suggested that Deucravacitinib may have a superior efficacy and safety profile compared to other oral treatments.[13][14]

JAK InhibitorDosagePASI-75 Response Rate (12-16 weeks)PGA 0/1 Response Rate (12-16 weeks)Study PopulationSource
This compound 5 mg BID43%46%Moderate-to-severe psoriasis[13]
10 mg BID64%69%Moderate-to-severe psoriasis[13]
Deucravacitinib 6 mg QD54%50%Moderate-to-severe psoriasis[13]
Baricitinib 4 mg QD43%Not ReportedModerate-to-severe psoriasis[13]
Solcitinib 400 mg BID67%Not ReportedModerate-to-severe psoriasis[13]

PASI-75: 75% reduction in Psoriasis Area and Severity Index. PGA 0/1: Physician's Global Assessment of clear or almost clear. BID: twice daily. QD: once daily.

Comparative Efficacy in Ulcerative Colitis

In the management of ulcerative colitis (UC), head-to-head comparisons and real-world data are emerging. One retrospective study suggested that this compound may lead to a higher clinical response rate at 8 weeks compared to Filgotinib, particularly in patients who did not respond within the first 4 weeks.[15][16] Another multicenter study found that Upadacitinib resulted in a higher rate of corticosteroid-free remission at 16 weeks compared to both this compound and Filgotinib.[17] A real-world study in Japan reported clinical remission rates at the most recent follow-up to be 72.8% for Upadacitinib, 50.6% for Filgotinib, and 45.8% for this compound.[18]

JAK InhibitorDosageClinical Response Rate (8-10 weeks)Clinical Remission Rate (8-10 weeks)Study PopulationSource
This compound 10 mg BID62.9% (8 weeks)Not ReportedRefractory UC[15]
Filgotinib 200 mg QD48.9% (8 weeks)Not ReportedRefractory UC[15]
Upadacitinib 45 mg QD (induction)Not Reported26% (8 weeks)Moderate-to-severe UC[18]

BID: twice daily. QD: once daily.

Comparative Efficacy in Atopic Dermatitis

For atopic dermatitis, Upadacitinib has demonstrated significant efficacy. A meta-analysis of 14 randomized controlled trials concluded that Upadacitinib, particularly at a 30 mg dose, was the most effective oral JAK inhibitor for atopic dermatitis.[19] In a head-to-head trial, Upadacitinib was found to be superior to Dupilumab in treating moderate-to-severe atopic dermatitis.[19] Long-term data up to 52 weeks supports the sustained efficacy and acceptable safety of Upadacitinib in combination with topical corticosteroids.[20]

JAK InhibitorDosageEASI-75 Response RateIGA 0/1 Response RateStudy PopulationSource
Upadacitinib 15 mg QD60-70%39-48%Moderate-to-severe AD[19]
30 mg QD73-80%52-62%Moderate-to-severe AD[19]
Baricitinib 4 mg QD38-48%25-34%Moderate-to-severe AD[19]
Abrocitinib 200 mg QD61-63%38-44%Moderate-to-severe AD[19]

EASI-75: 75% improvement in Eczema Area and Severity Index. IGA 0/1: Investigator's Global Assessment of clear or almost clear. AD: Atopic Dermatitis. QD: once daily.

Safety Profile of JAK Inhibitors

While generally effective, JAK inhibitors are associated with a range of potential adverse events. A black box warning has been issued by the FDA for an increased risk of serious infections, mortality, malignancy, major adverse cardiac events (MACE), and thrombosis for all approved JAK inhibitors.[12] A systematic review and meta-analysis comparing JAK inhibitors to TNF antagonists found no significant difference in the risk of cancer, MACE, and serious infections, but did note a modest increase in the risk of venous thromboembolism (VTE) with JAK inhibitors.[21][22]

Experimental Protocols: A Generalized Approach

The data presented in this guide is primarily derived from Phase II and Phase III randomized, double-blind, placebo-controlled clinical trials. A generalized workflow for such a trial is depicted below.

Start Start Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Start->Patient_Screening Randomization Randomization Patient_Screening->Randomization Group_A Group A (this compound) Randomization->Group_A 1:1:1 Group_B Group B (Other JAK Inhibitor) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Period Treatment Period (e.g., 12-16 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (e.g., ACR20, PASI-75) Treatment_Period->Primary_Endpoint Data_Analysis Data Analysis & Statistical Comparison Primary_Endpoint->Data_Analysis Long_Term_Extension Long-Term Extension Study (Optional) Data_Analysis->Long_Term_Extension End End Data_Analysis->End Long_Term_Extension->End

Caption: A generalized workflow for a clinical trial comparing JAK inhibitors.

Key Methodological Components:

  • Study Design: Typically multicenter, randomized, double-blind, and placebo-controlled to minimize bias.

  • Patient Population: Clearly defined inclusion and exclusion criteria based on the specific disease, its severity, and prior treatment history.

  • Intervention: Standardized dosing of the investigational JAK inhibitors and a matching placebo.

  • Primary Endpoints: Validated disease-specific outcome measures are used to assess efficacy, such as the American College of Rheumatology (ACR) response criteria for RA, the Psoriasis Area and Severity Index (PASI) for psoriasis, and the Mayo score for UC.

  • Safety Monitoring: Comprehensive monitoring and reporting of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.

References

Tofacitinib's Therapeutic Efficacy in Novel Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tofacitinib's performance in emerging therapeutic areas, supported by experimental data. This compound, a potent inhibitor of Janus kinase (JAK) 1 and 3, is demonstrating significant therapeutic potential beyond its established indications, offering new hope for patients with challenging autoimmune and inflammatory conditions such as vitiligo, alopecia areata, and dermatomyositis.[1][2] This document summarizes key findings, compares this compound with alternative treatments, and provides detailed experimental protocols to support further research and development.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response.[1][2] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. By blocking JAK1 and JAK3, this compound disrupts the signaling of key cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-15, and IL-21, which are pivotal in the pathogenesis of various autoimmune diseases.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine (e.g., IFN-γ, IL-15) receptor Cytokine Receptor cytokine->receptor Binding jak JAK1 / JAK3 receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene Modulation This compound This compound This compound->jak Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

This compound in Vitiligo

Vitiligo is an autoimmune disorder characterized by the destruction of melanocytes, leading to depigmented skin patches. The pathogenesis involves IFN-γ-mediated recruitment of autoreactive T-cells to the skin.[3] this compound, by blocking this pathway, is emerging as a promising therapeutic agent, particularly in combination with narrowband ultraviolet B (NB-UVB) phototherapy.

Comparative Efficacy: this compound with NB-UVB vs. NB-UVB Monotherapy
Outcome MeasureThis compound + NB-UVBNB-UVB Monotherapyp-valueReference
Effective Recovery Rate 84%65%0.022[4]
Full Recovery Rate 19% (12/63)9.8% (6/61)-[4]
Post-Treatment VASI Score Significantly LowerHigher<0.05[4][5]
Post-Treatment DLQI Score Significantly LowerHigher<0.05[4][5]
Serum IFN-γ Levels Significantly LowerHigher<0.05[5]

VASI: Vitiligo Area Severity Index; DLQI: Dermatology Life Quality Index

Experimental Protocol: Combined this compound and NB-UVB Therapy for Vitiligo

A randomized controlled trial evaluated the efficacy of combined this compound and NB-UVB therapy.[4][5]

  • Participants: 136 patients with vitiligo were randomized into two groups.

  • This compound Group (n=63): Received oral this compound (5 mg) twice daily.[4]

  • Control Group (n=61): Received a placebo.[4]

  • Phototherapy: Both groups received NB-UVB phototherapy twice a week for 24 weeks.[4]

  • Outcome Assessment: Efficacy was evaluated using the Vitiligo Area Severity Index (VASI) and the Dermatology Life Quality Index (DLQI). Serum levels of inflammatory cytokines, including IFN-γ, were also measured.[5]

vitiligo_workflow start Patient Recruitment (n=136) randomization Randomization start->randomization group_a This compound (5mg BID) + NB-UVB (2x/week) randomization->group_a group_b Placebo + NB-UVB (2x/week) randomization->group_b treatment 24-Week Treatment Period group_a->treatment group_b->treatment assessment Efficacy Assessment (VASI, DLQI, Serum Cytokines) treatment->assessment end Data Analysis assessment->end

Caption: Experimental workflow for the vitiligo clinical trial.

This compound in Alopecia Areata

Alopecia Areata (AA) is an autoimmune disease causing non-scarring hair loss. The pathogenesis is driven by CD8+ T cells attacking hair follicles, a process mediated by cytokines that signal through the JAK-STAT pathway.[1][2] this compound has shown significant efficacy in promoting hair regrowth in patients with severe AA.

Comparative Efficacy: this compound vs. Ruxolitinib

A meta-analysis of 12 studies involving 346 patients compared the efficacy of this compound and another JAK inhibitor, Ruxolitinib.[2]

Outcome MeasureThis compound (n=288)Ruxolitinib (n=58)p-valueReference
SALT50 Achievement Rate 62% (95% CI: 49%-74%)79% (95% CI: 66%-87%)0.06[2][6]

SALT50: ≥50% improvement in the Severity of Alopecia Tool score. The difference in response rates was not statistically significant.[2]

Experimental Protocol: Oral this compound for Severe Alopecia Areata

Multiple studies have investigated the use of oral this compound for severe AA. A representative protocol is as follows:

  • Participants: Patients with severe AA (SALT score >50%).[1]

  • Treatment: Oral this compound administered at a starting dose of 5 mg twice daily. The dosage could be adjusted based on response and tolerability.[7]

  • Duration: Treatment duration typically ranged from 6 to 12 months.[7]

  • Outcome Assessment: The primary efficacy endpoint was the change in the Severity of Alopecia Tool (SALT) score from baseline.[1][7]

alopecia_pathway cluster_immune Immune Response cluster_hair_follicle Hair Follicle t_cell CD8+ T-cell cytokines IFN-γ, IL-15 t_cell->cytokines Produces hf_cell Hair Follicle Cell cytokines->hf_cell Signal jak_stat JAK-STAT Pathway hf_cell->jak_stat Activates attack Immune Attack & Hair Loss jak_stat->attack This compound This compound This compound->jak_stat Inhibits

Caption: this compound's role in the alopecia areata signaling pathway.

This compound in Dermatomyositis

Dermatomyositis (DM) is a rare inflammatory myopathy affecting the skin and muscles. Many patients are refractory to conventional immunosuppressive therapies. This compound has shown promise in treating these refractory cases.

Efficacy in Refractory Dermatomyositis

A prospective, open-label study (STIR) evaluated this compound in 10 patients with active, treatment-refractory DM.[8][9][10]

Outcome MeasureBaseline (Mean ± SD)Week 12 (Mean ± SD)p-valueReference
CDASI Activity Score 28 ± 15.49.5 ± 8.50.0005[8][9][11]
Total Improvement Score (TIS) -50% Moderate Improvement, 50% Minimal Improvement-[8][9]

CDASI: Cutaneous Dermatomyositis Disease Area and Severity Index. All 10 subjects met the primary outcome of improvement at 12 weeks.[8][9]

Experimental Protocol: this compound for Refractory Dermatomyositis (STIR Trial)
  • Participants: 10 adult patients with active, treatment-refractory dermatomyositis who had failed at least two steroid-sparing agents.[10][12]

  • Treatment: this compound 11 mg extended-release taken orally once daily for 12 weeks.[8][10]

  • Washout Period: A complete washout of all other steroid-sparing agents was required before starting this compound.

  • Outcome Assessment: The primary outcome was the proportion of subjects meeting the International Myositis Assessment and Clinical Studies (IMACS) definition of improvement. Secondary outcomes included changes in the CDASI score and safety.[8][9]

dermatomyositis_workflow start Patient Enrollment (n=10, Refractory DM) washout Washout of Prior Immunosuppressants start->washout treatment This compound (11mg XR QD) for 12 Weeks washout->treatment assessment Efficacy Assessment (IMACS, CDASI) treatment->assessment end Data Analysis assessment->end

Caption: Experimental workflow for the STIR trial in dermatomyositis.

Conclusion

This compound demonstrates significant therapeutic potential in novel disease models of vitiligo, alopecia areata, and dermatomyositis by targeting the underlying inflammatory pathways. In vitiligo, combination therapy with NB-UVB appears to be more effective than phototherapy alone. For alopecia areata, this compound shows comparable efficacy to other JAK inhibitors. In dermatomyositis, it offers a promising option for patients refractory to conventional treatments. Further large-scale, randomized controlled trials are warranted to confirm these findings and establish this compound's role in the treatment of these challenging conditions.

References

Head-to-head comparison of Tofacitinib and Upadacitinib in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors, Tofacitinib and Upadacitinib. The information presented is collated from multiple studies to offer a comprehensive overview of their biochemical and cellular activities, focusing on their inhibitory profiles and selectivity against the JAK family of enzymes. All experimental data is supported by detailed methodologies to aid in the critical evaluation and replication of findings.

Introduction to this compound and Upadacitinib

This compound and Upadacitinib are small molecule inhibitors that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immunity.[1][2] While both drugs are effective therapeutic agents for various autoimmune diseases, their selectivity profiles for different JAK isoforms differ, which may influence their efficacy and safety.[3][4] this compound is often characterized as a pan-JAK inhibitor, with potent activity against JAK1 and JAK3, but also affecting JAK2.[5][6] Upadacitinib was developed as a selective JAK1 inhibitor, with the hypothesis that greater selectivity might offer an improved benefit-risk profile.[4][7] This guide focuses on the direct in vitro evidence that defines and differentiates their pharmacological profiles.

Data Presentation: Inhibitory Potency and Selectivity

The in vitro potency of this compound and Upadacitinib is typically evaluated through two primary methods: biochemical assays using isolated enzymes and cellular assays that measure the inhibition of JAK-mediated signaling within a cellular environment.[3] The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify potency, with a lower value indicating greater inhibitory activity.

Biochemical (Enzymatic) Assay Data

Biochemical assays directly measure the inhibition of purified JAK enzymes.[8] These assays are crucial for determining the intrinsic potency of a compound against each kinase isoform.

Table 1: Biochemical IC50 Values (nM) of this compound and Upadacitinib

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Assay Type Reference
This compound3.24.11.634Enzymatic Assay[3]
This compound112201-Enzymatic Assay[9]
Upadacitinib4311023004700Biochemical Assay[10]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as ATP concentration.[3]

Cellular Assay Data

Cellular assays provide a more physiologically relevant measure of a drug's activity by assessing its ability to inhibit JAK signaling in response to cytokine stimulation in whole cells.[11] These assays typically measure the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in the JAK-STAT pathway.[5][12]

Table 2: Cellular IC50 Values (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation

InhibitorCytokine Stimulus (JAK Pathway)Cell TypepSTAT TargetThis compound IC50 (nM)Upadacitinib IC50 (nM)Reference
This compoundIL-2 (JAK1/3)Human T-blastspSTAT510-[5]
UpadacitinibIL-2 (JAK1/3)Human T-blastspSTAT5-11[5]
This compoundIL-6 (JAK1/2)CD4+ T cellspSTAT379-[5]
UpadacitinibIL-6 (JAK1/2)CD4+ T cellspSTAT3-45[5]
This compoundGM-CSF (JAK2/2)MonocytespSTAT5409-[5]
UpadacitinibGM-CSF (JAK2/2)MonocytespSTAT5-179[5]
This compoundIFN-α (JAK1/TYK2)B cellspSTAT1162-[5]
UpadacitinibIFN-α (JAK1/TYK2)B cellspSTAT1-46[5]

From these cellular assays, Upadacitinib is reported to be approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective over JAK3.[4][7][10]

Mandatory Visualization

Signaling Pathway Diagram

The JAK-STAT pathway is central to the mechanism of action for both this compound and Upadacitinib. The diagram below illustrates this critical signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK pJAK P-JAK JAK->pJAK 2. Activation STAT STAT pSTAT P-STAT STAT->pSTAT 5. Phosphorylation pReceptor P-Receptor pJAK->pReceptor 3. Phosphorylation pReceptor->STAT 4. STAT Recruitment pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer DNA DNA pSTAT_dimer->DNA 7. Translocation Inhibitor This compound or Upadacitinib Inhibitor->pJAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Regulation

Figure 1: Simplified JAK-STAT Signaling Pathway.
Experimental Workflow Diagram

The characterization of JAK inhibitors follows a structured workflow, starting from biochemical assays and progressing to more complex cellular systems to determine potency and selectivity.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Data Analysis start Test Compound (this compound or Upadacitinib) biochem_assay Enzymatic Kinase Assay (JAK1, JAK2, JAK3, TYK2) start->biochem_assay ic50_biochem Determine Biochemical IC50 Values biochem_assay->ic50_biochem selectivity_biochem Calculate Biochemical Selectivity Profile ic50_biochem->selectivity_biochem comparison Head-to-Head Comparison selectivity_biochem->comparison cell_culture Select & Culture Cells (e.g., PBMCs, T-cells) cytokine_stim Cytokine Stimulation (e.g., IL-2, IL-6, IFN-γ) cell_culture->cytokine_stim pSTAT_assay Cellular pSTAT Assay (e.g., Flow Cytometry) cytokine_stim->pSTAT_assay ic50_cellular Determine Cellular IC50 Values pSTAT_assay->ic50_cellular selectivity_cellular Confirm Cellular Selectivity Profile ic50_cellular->selectivity_cellular selectivity_cellular->comparison

Figure 2: In Vitro Characterization Workflow.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate interpretation and replication of in vitro studies comparing JAK inhibitors.[3]

Enzymatic Kinase Inhibition Assay

This assay directly quantifies the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.[3][8]

  • Objective: To determine the biochemical IC50 value of this compound and Upadacitinib against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • A suitable peptide substrate.

    • Adenosine triphosphate (ATP), typically at a concentration near the Km for each enzyme.[3]

    • Test compounds (this compound, Upadacitinib) in serial dilutions.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which quantifies ADP production, or a fluorescence-based method).[3][13]

  • General Procedure:

    • The JAK enzyme, peptide substrate, and varying concentrations of the inhibitor are combined and pre-incubated in a microplate.[13]

    • The kinase reaction is initiated by adding ATP.

    • The reaction proceeds for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[3]

    • The reaction is terminated.[13]

    • The amount of product formed (phosphorylated peptide or ADP) is quantified using the chosen detection method.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control (DMSO vehicle).

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[3][13]

Cellular STAT Phosphorylation (pSTAT) Assay

This assay measures the inhibitory effect of a compound on a specific JAK-dependent signaling pathway within a cellular context.[3][5]

  • Objective: To determine the cellular IC50 value of this compound and Upadacitinib for the inhibition of cytokine-induced STAT phosphorylation.

  • Reagents and Materials:

    • A suitable cell line or primary cells (e.g., human peripheral blood mononuclear cells (PBMCs)).[5][14]

    • Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2/2).[3][5]

    • Test compounds (this compound, Upadacitinib) in serial dilutions.

    • Cell culture medium.

    • Fixation and permeabilization buffers (for flow cytometry).

    • Fluorescently labeled antibodies specific to phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).[3]

  • General Procedure:

    • Cells are plated and pre-incubated with various concentrations of the inhibitor.[12]

    • A specific cytokine is added to the cells to activate a particular JAK-STAT pathway.[3][12]

    • After a defined stimulation period (e.g., 20 minutes), the cells are fixed and permeabilized.[15]

    • The cells are stained with a fluorescently labeled antibody against the target pSTAT protein.[3]

    • The level of STAT phosphorylation is quantified by flow cytometry.[3][12]

    • The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Conclusion

The in vitro data compiled in this guide demonstrates that this compound and Upadacitinib possess distinct selectivity profiles against the JAK family of kinases.[3] While both are potent inhibitors, biochemical and cellular assays consistently show that Upadacitinib has a higher degree of selectivity for JAK1 compared to this compound, which exhibits a broader, or "pan-JAK," inhibitory profile, particularly against JAK1 and JAK3.[5][7] These fundamental differences in their in vitro pharmacology are critical for understanding their mechanisms of action and for guiding further research and development in the field of JAK inhibition.

References

Comparative Guide to the Mechanism of Action of Tofacitinib Across Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Tofacitinib, a Janus kinase (JAK) inhibitor, across various cell types implicated in inflammatory diseases. The information is supported by experimental data to aid in the cross-validation of its therapeutic effects.

Introduction to this compound

This compound is an oral small molecule that acts as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It is approved for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis.[1][3] this compound's primary mechanism of action is the disruption of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines that drive immune responses and inflammation.[1][4][5] this compound primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][6][7] This selective inhibition modulates the activity of various immune and non-immune cells involved in the pathogenesis of inflammatory diseases.

The JAK-STAT Signaling Pathway and this compound's Inhibition

The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to changes in gene expression.[1][4] The process begins when a cytokine binds to its receptor, causing the associated JAKs to become activated and phosphorylate each other.[1][5] These activated JAKs then create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are subsequently phosphorylated by the JAKs.[1][5] Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune cell function.[1][5] this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene_Expression Gene Expression pSTAT_dimer->Gene_Expression 5. Transcription

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Comparative Analysis of this compound's Action in Different Cell Types

This compound's effect varies depending on the specific cytokine and cell type, with a more pronounced impact on certain immune cells.[6][9]

T Cells

T cells are central to the pathogenesis of many autoimmune diseases. This compound significantly modulates T cell function.

  • Mechanism: this compound inhibits signaling of common gamma-chain (γc) cytokines like IL-2, IL-4, IL-15, and IL-21, which are crucial for T cell proliferation, differentiation, and survival.[6] This leads to reduced proliferation of CD4+ T cells and inhibits their polarization into pro-inflammatory Th1 and Th17 cells.[10][11] Consequently, the production of key inflammatory cytokines such as IFN-γ and IL-17 is suppressed.[10][12]

  • Quantitative Data: In vivo studies in rheumatoid arthritis patients have shown that this compound treatment leads to a significant decrease in cytokine-induced STAT phosphorylation in T cells, with inhibition ranging from 10% to 73%.[6][7] The strongest inhibition is observed in STAT phosphorylations induced by γc cytokines in T cells.[6][9]

Cell TypeCytokine StimulusPhosphorylated STATMean Inhibition (%)Reference
CD4+ T CellsIL-2, IL-4, IL-15, IL-21pSTATs>50[6]
CD4- T CellsIL-2, IL-4, IL-21pSTATs>50[6]

Table 1: this compound's Inhibitory Effect on STAT Phosphorylation in T Cells.

B Cells

B cells contribute to autoimmune diseases through antibody production and cytokine secretion. This compound has been shown to impact B cell function.

  • Mechanism: this compound can impair the differentiation of B cells into plasmablasts and subsequent immunoglobulin secretion.[13] It also reduces the production of pro-inflammatory cytokines like IL-6 by B cells.[14][15]

  • Quantitative Data: In vitro studies have demonstrated that this compound significantly impairs plasmablast development and immunoglobulin secretion.[13]

Cell TypeEffectMethodResultReference
Naïve B CellsPlasmablast DevelopmentIn vitro cultureStrongly impaired[13]
Naïve B CellsImmunoglobulin SecretionIn vitro cultureStrongly impaired[13]
B CellsIL-6 ProductionIn vitro (CpG stimulated)Decreased[15]

Table 2: Effects of this compound on B Cell Function.

Monocytes and Macrophages

Monocytes and macrophages are key players in the innate immune system and contribute to inflammation in autoimmune diseases.

  • Mechanism: this compound's effect on monocytes is more variable compared to T cells. While it can inhibit some cytokine-induced STAT phosphorylation, responses to certain cytokines like IL-10 are less affected.[6][9]

  • Quantitative Data: The lowest inhibition by this compound has been observed for IL-10-induced STAT3 phosphorylation in monocytes.[6][9] In general, monocyte responses are less sensitive to suppression by this compound than those in CD4+ T cells.[6]

Cell TypeCytokine StimulusPhosphorylated STATMean Inhibition (%)Reference
MonocytesIL-10pSTAT3Lowest inhibition observed[6][9]

Table 3: this compound's Inhibitory Effect on STAT Phosphorylation in Monocytes.

Synovial Fibroblasts

In rheumatoid arthritis, synovial fibroblasts adopt an aggressive phenotype, contributing to joint destruction.

  • Mechanism: this compound can directly affect synovial fibroblasts by inhibiting STAT3 phosphorylation, which in turn reduces their migration and invasion.[16][17] It also decreases the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) by these cells.[16][17] For instance, this compound has been shown to inhibit the IL-17-induced production of IL-6 in synovial fibroblasts.[16]

  • Quantitative Data: In ex vivo synovial explants from psoriatic arthritis patients, this compound (1 µM) significantly decreased the spontaneous secretion of IL-6, IL-8, and MMP3.[17]

Cell TypeEffectMethodResultReference
PsA Synovial FibroblastspSTAT3 and pSTAT1Western BlotSignificantly decreased[17]
PsA Synovial FibroblastsInvasion and MigrationIn vitro assaysInhibited[17]
PsA Synovial ExplantsIL-6, IL-8, MCP-1, MMP3 SecretionELISASignificantly decreased[17]

Table 4: Effects of this compound on Synovial Fibroblasts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

STAT Phosphorylation Assay by Flow Cytometry

This protocol is adapted from studies assessing this compound's effect on peripheral blood mononuclear cells (PBMCs).[6][9]

  • Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Aliquot cells and pre-incubate with this compound or a vehicle control. Stimulate with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) for 15 minutes at 37°C. An unstimulated control should be included.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state. Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) to allow antibody entry.

  • Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify cell populations like CD4+ T cells, B cells, monocytes) and an antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the specific cell populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal. The percentage of inhibition can be calculated relative to the cytokine-stimulated control without this compound.

Experimental_Workflow Isolate_PBMCs 1. Isolate PBMCs Pre_incubation 2. Pre-incubate with This compound or Vehicle Isolate_PBMCs->Pre_incubation Stimulation 3. Cytokine Stimulation Pre_incubation->Stimulation Fix_Perm 4. Fix and Permeabilize Stimulation->Fix_Perm Staining 5. Antibody Staining (Surface markers + pSTAT) Fix_Perm->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Quantify pSTAT MFI and Calculate Inhibition Flow_Cytometry->Data_Analysis

Figure 2: Experimental workflow for assessing STAT phosphorylation.

Cytokine Production Assay by ELISA

This protocol is a general method for measuring cytokine secretion from cultured cells.[18][19]

  • Cell Culture: Plate isolated cells (e.g., PBMCs, synovial fibroblasts) in a culture plate.

  • Treatment: Add this compound or a vehicle control to the wells.

  • Stimulation: Stimulate the cells with an appropriate stimulus (e.g., anti-CD3/CD28 for T cells, LPS for monocytes) for a specified time (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, IFN-γ). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

  • Quantification: Calculate the cytokine concentration based on a standard curve.

Differential Sensitivity of Cell Types to this compound

The experimental data indicates a hierarchy of sensitivity to this compound among different immune cell populations.

Cell_Sensitivity High_Sensitivity High Sensitivity T_Cells T Cells (γc Cytokine Signaling) High_Sensitivity->T_Cells Moderate_Sensitivity Moderate Sensitivity B_Cells B Cells (Differentiation, Cytokine Production) Moderate_Sensitivity->B_Cells Synovial_Fibroblasts Synovial Fibroblasts (STAT3-mediated responses) Moderate_Sensitivity->Synovial_Fibroblasts Lower_Sensitivity Lower Sensitivity Monocytes Monocytes (IL-10 Signaling) Lower_Sensitivity->Monocytes

Figure 3: Comparative sensitivity of different cell types to this compound.

Conclusion

This compound demonstrates a cell-type-specific mechanism of action, primarily by inhibiting the JAK-STAT signaling pathway. Its effects are most potent in T cells, particularly in blocking signals from common gamma-chain cytokines. While it also modulates the function of B cells and synovial fibroblasts, its impact on monocytes appears to be less pronounced for certain signaling pathways. This differential sensitivity underscores the complexity of its immunomodulatory effects and provides a basis for understanding its clinical efficacy and potential for targeted therapeutic applications. Further research is warranted to fully elucidate the nuances of this compound's action in various cellular contexts and disease states.

References

Tofacitinib: A Gold Standard Positive Control in High-Throughput Screening for JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the discovery of novel Janus kinase (JAK) inhibitors, the selection of a reliable positive control is paramount for robust high-throughput screening (HTS) campaigns. Tofacitinib, a potent, well-characterized pan-JAK inhibitor, has emerged as an industry-standard positive control. This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed protocols, to aid in the design and validation of your screening assays.

This compound is an inhibitor of Janus kinases (JAKs), intracellular enzymes that are pivotal in the signaling pathways of numerous cytokines and growth factors essential for hematopoiesis and immune cell function. By modulating the JAK-STAT signaling pathway, this compound effectively prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn regulates gene expression. Its primary targets are JAK1 and JAK3, with secondary activity against JAK2.[1][2] This well-defined mechanism of action makes it an ideal reference compound for identifying new chemical entities with similar inhibitory profiles.

Comparative Performance Data

The efficacy of this compound as a positive control is underscored by its consistent performance across various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. Below is a summary of reported IC50 values for this compound against different JAK isoforms and in various assay formats.

TargetAssay TypeIC50 (nM)Reference
JAK1Biochemical1.7 - 3.7[3]
JAK2Biochemical1.8 - 4.1[3]
JAK3Biochemical0.75 - 1.6[3]
JAK1/JAK2In Vitro Activity406
JAK1/JAK3In Vitro Activity56
JAK2/JAK2In Vitro Activity1377
IFN-γ (JAK1/2) stimulated monocytesCellularReduced potency compared to Baricitinib and Upadacitinib[4]
IL-2 (JAK1/3) stimulated T-cellsCellularLower IC50 (more potent) than Baricitinib[4]

Note: IC50 values can vary depending on specific experimental conditions such as ATP concentration, substrate, and enzyme source.

In HTS campaigns, assay quality is often determined by the Z'-factor, a statistical measure of the separation between the positive and negative controls. A well-optimized assay using this compound as a positive control can achieve a Z'-factor value approaching 0.64, indicating a robust and reliable screening system.[5]

Signaling Pathway and HTS Workflow Visualizations

To further elucidate the role of this compound, the following diagrams illustrate its point of intervention in the JAK-STAT signaling pathway and a typical HTS workflow where it serves as a positive control.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment pSTAT pSTAT STAT->pSTAT 5. STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization Gene Expression Gene Expression pSTAT_dimer->Gene Expression 7. Nuclear Translocation & Gene Regulation This compound This compound This compound->pJAK Inhibition HTS_Workflow High-Throughput Screening Workflow with this compound cluster_controls Controls Plate_Preparation 1. Plate Preparation (Assay Plate with Cells/Enzyme) Compound_Addition 2. Compound Addition (Test Compounds, this compound, DMSO) Plate_Preparation->Compound_Addition Incubation 3. Incubation Compound_Addition->Incubation Stimulation 4. Stimulation (e.g., Cytokine) Incubation->Stimulation Detection 5. Detection (e.g., Luminescence, Fluorescence) Stimulation->Detection Data_Analysis 6. Data Analysis (Z'-factor, % Inhibition) Detection->Data_Analysis Hit_Identification 7. Hit Identification Data_Analysis->Hit_Identification Positive_Control Positive Control (this compound) Negative_Control Negative Control (DMSO)

References

Tofacitinib's Impact on Th1 and Th17 Cell Differentiation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Tofacitinib, a pan-Janus kinase (JAK) inhibitor, modulates the differentiation and function of various immune cells, including T helper (Th) 1 and Th17 cells, which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. This guide provides a comparative analysis of this compound's effects on the differentiation of these two crucial T cell subsets, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Comparative Efficacy: Th1 vs. Th17 Differentiation

Experimental evidence suggests that this compound exerts a potent inhibitory effect on both Th1 and Th17 cell differentiation, although the magnitude of this effect can vary depending on the specific experimental conditions and disease model.

Several studies indicate that this compound robustly suppresses the differentiation of IFN-γ-producing Th1 cells by inhibiting STAT1 activation.[1] In contrast, its effect on Th17 cell differentiation appears more complex. While this compound can inhibit the generation of inflammatory Th17 cells stimulated by IL-1β, IL-6, and IL-23, some research suggests it may enhance IL-17A production when Th17 cells are differentiated in the presence of TGF-β and IL-6.[1]

A study on experimental autoimmune uveitis (EAU) found that this compound treatment significantly reduced the population of Th1 cells and the associated production of IFN-γ.[2][3] However, it had no statistically significant effect on the size of the Th17 cell population or the production of IL-17.[2][3] This suggests a more pronounced influence on Th1-mediated pathology in this specific model.[4]

In rheumatoid arthritis (RA), both this compound and another JAK inhibitor, Baricitinib, have been shown to inhibit Th1 and Th17 cell differentiation to a similar extent.[5] Treatment with these JAK inhibitors effectively reduces the expression of IL-17, a key cytokine produced by Th17 cells, to levels comparable to healthy controls.[5][6] This leads to a partial restoration of the Th17/Treg balance, primarily by reducing the number of pathogenic Th17 cells.[5][6]

Quantitative Data Summary

Cell TypeKey CytokinesTranscription FactorEffect of this compoundKey Signaling Pathway InhibitedReferences
Th1 IFN-γT-betPotent suppression of differentiation and cytokine production.JAK1/JAK2-STAT1[1][2][4]
Th17 IL-17A, IL-17F, IL-22RORγtInhibition of differentiation, particularly in the presence of IL-1β, IL-6, and IL-23. Effect on IL-17A production can be context-dependent.JAK1/JAK2-STAT3[1][5][6]
Experimental ModelThis compound's Effect on Th1 CellsThis compound's Effect on Th17 CellsReference
Murine Naive CD4+ T cells (in vitro) Potently suppressed expression of T-bet and differentiation of IFN-γ-producing Th1 cells.Inhibited IL-23 receptor expression and production of IL-17A, IL-17F, and IL-22 in the presence of IL-6 and IL-23. Enhanced IL-17A production in the presence of TGF-β.[1]
Experimental Autoimmune Uveitis (EAU) in mice Reduced the population of Th1 cells and production of IFN-γ.No statistically significant effect on the Th17 cell population or IL-17 production.[2][3]
Rheumatoid Arthritis (RA) patients Inhibited Th1 cell differentiation.Highly effective in reducing IL-17 expression.[5][6]

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting Janus kinases (JAKs), a family of tyrosine kinases that are crucial for cytokine signaling. The differentiation of both Th1 and Th17 cells is dependent on specific JAK-STAT pathways.

Th1 Cell Differentiation Pathway

Th1 differentiation is primarily driven by IL-12 and IFN-γ, which signal through the JAK2/TYK2 and JAK1/JAK2 pathways, respectively, leading to the phosphorylation and activation of STAT4 and STAT1. These transcription factors then induce the expression of T-bet, the master regulator of Th1 differentiation, and subsequently, the production of IFN-γ.

Th1_Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IFN-γ IFN-γ IFN-γR IFN-γR IFN-γ->IFN-γR JAK2_1 JAK2 IL-12R->JAK2_1 TYK2 TYK2 IL-12R->TYK2 JAK1_2 JAK1 IFN-γR->JAK1_2 JAK2_2 JAK2 IFN-γR->JAK2_2 STAT4 STAT4 JAK2_1->STAT4 P TYK2->STAT4 P STAT1 STAT1 JAK1_2->STAT1 P JAK2_2->STAT1 P T-bet T-bet STAT4->T-bet STAT1->T-bet IFN-γ Gene IFN-γ Gene Expression T-bet->IFN-γ Gene

Figure 1. Th1 cell differentiation signaling pathway.

Th17 Cell Differentiation Pathway

Th17 differentiation is initiated by a combination of TGF-β and pro-inflammatory cytokines such as IL-6 and IL-23. IL-6 and IL-23 signal through receptors that utilize JAK1, JAK2, and TYK2, leading to the phosphorylation of STAT3. Activated STAT3, in conjunction with other signals, induces the expression of RORγt, the master transcription factor for Th17 cells, which drives the production of IL-17.

Th17_Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R JAK1 JAK1 IL-6R->JAK1 JAK2_1 JAK2 IL-6R->JAK2_1 JAK2_2 JAK2 IL-23R->JAK2_2 TYK2 TYK2 IL-23R->TYK2 STAT3 STAT3 JAK1->STAT3 P JAK2_1->STAT3 P JAK2_2->STAT3 P TYK2->STAT3 P RORγt RORγt STAT3->RORγt IL-17 Gene IL-17 Gene Expression RORγt->IL-17 Gene

Figure 2. Th17 cell differentiation signaling pathway.

This compound's Mechanism of Action

This compound, by inhibiting JAK1, JAK2, and JAK3, effectively blocks the phosphorylation and subsequent activation of STAT proteins that are critical for both Th1 and Th17 differentiation. This disruption of the JAK-STAT signaling cascade prevents the expression of key transcription factors (T-bet and RORγt) and the production of their signature cytokines (IFN-γ and IL-17).

Tofacitinib_MOA cluster_pathways JAK-STAT Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P Gene Expression Gene Expression STAT->Gene Expression This compound This compound This compound->JAK Inhibits

Figure 3. this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for the in vitro differentiation of murine Th1 and Th17 cells and their subsequent analysis.

Protocol 1: In Vitro Differentiation of Murine Th1 and Th17 Cells

1. Isolation of Naïve CD4+ T Cells:

  • Prepare a single-cell suspension from the spleens and lymph nodes of mice.

  • Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. T Cell Culture and Differentiation:

  • Plate naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in 96-well plates pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

  • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) for co-stimulation.

  • For Th1 Differentiation: Add IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL).[1][7]

  • For Th17 Differentiation: Add TGF-β1 (e.g., 0.5-1 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ antibody (e.g., 10 µg/mL), and anti-IL-4 antibody (e.g., 10 µg/mL). Some protocols may also include IL-23 (e.g., 10-50 ng/mL) and IL-1β (e.g., 10-20 ng/mL).[1][7][8]

  • This compound Treatment: Add this compound at desired concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control at the time of cell plating.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

Protocol 2: Analysis of T Cell Differentiation

1. Intracellular Cytokine Staining by Flow Cytometry:

  • Restimulate the differentiated T cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[8]

  • Harvest the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular cytokines, such as IFN-γ for Th1 cells and IL-17A for Th17 cells, using fluorescently labeled antibodies.

  • Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells.

2. Cytokine Measurement in Supernatants by ELISA:

  • Collect the culture supernatants before restimulation.

  • Measure the concentration of secreted IFN-γ and IL-17A using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Experimental_Workflow cluster_preparation Cell Preparation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis Isolate Naive CD4+ T Cells Isolate Naive CD4+ T Cells Plate Cells with Anti-CD3/CD28 Plate Cells with Anti-CD3/CD28 Isolate Naive CD4+ T Cells->Plate Cells with Anti-CD3/CD28 Add Th1/Th17 Skewing Cytokines Add Th1/Th17 Skewing Cytokines Plate Cells with Anti-CD3/CD28->Add Th1/Th17 Skewing Cytokines Add this compound/Vehicle Add this compound/Vehicle Add Th1/Th17 Skewing Cytokines->Add this compound/Vehicle Incubate 3-5 Days Incubate 3-5 Days Add this compound/Vehicle->Incubate 3-5 Days Restimulate with PMA/Ionomycin Restimulate with PMA/Ionomycin Incubate 3-5 Days->Restimulate with PMA/Ionomycin Collect Supernatant Collect Supernatant Incubate 3-5 Days->Collect Supernatant Intracellular Cytokine Staining Intracellular Cytokine Staining Restimulate with PMA/Ionomycin->Intracellular Cytokine Staining Flow Cytometry Analysis Flow Cytometry Analysis Intracellular Cytokine Staining->Flow Cytometry Analysis ELISA ELISA Collect Supernatant->ELISA

Figure 4. Experimental workflow for analyzing this compound's effects.

References

Tofacitinib in Combination with Biologic Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the concurrent use of Tofacitinib, a Janus kinase (JAK) inhibitor, and biologic agents for the treatment of inflammatory diseases reveals a complex landscape of potential efficacy in treatment-refractory cases, balanced against significant safety considerations. While not a standard therapeutic strategy due to risks of increased immunosuppression, emerging data from retrospective studies, particularly in inflammatory bowel disease (IBD), offer insights into this novel approach.

Official prescribing information and treatment guidelines generally do not recommend the combination of this compound with biologic DMARDs (disease-modifying antirheumatic drugs) or potent immunosuppressants, as this may heighten the risk of serious infections and other adverse events. However, for patients with severe, treatment-refractory conditions who have failed multiple lines of therapy, clinicians have cautiously explored this combination.

This guide provides a comparative analysis based on available data, focusing on efficacy and safety outcomes in diseases such as Crohn's disease (CD), ulcerative colitis (UC), and psoriatic disease.

Efficacy in Refractory Inflammatory Bowel Disease

Retrospective studies have investigated the off-label use of this compound combined with a biologic agent in patients with IBD who have not responded to multiple previous therapies.

One study focusing on refractory Crohn's disease identified 19 patients who were treated with this compound in combination with a biologic.[1][2][3] In this cohort, 80.0% of patients achieved a clinical response, and 60.0% reached clinical remission based on the Harvey-Bradshaw Index.[1][3] Furthermore, endoscopic improvement was observed in 54.5% of these patients, with the mean Simple Endoscopic Score for CD (SES-CD) significantly decreasing from 13.6 to 6.5.[1][2][3]

Another retrospective review analyzed 35 patients with refractory IBD (25 with UC, 10 with CD) who received this compound combined with a biologic (vedolizumab, ustekinumab, or infliximab).[4][5] At week 8 and/or 16, 37.1% of patients achieved a clinical response, with 5.7% in clinical remission.[4][5] Among the 23 patients with endoscopically or radiographically active disease at baseline, 56.5% showed an endoscopic/radiographic response, and 34.8% achieved remission.[4][5]

Table 1: Efficacy of this compound and Biologic Combination Therapy in Refractory Crohn's Disease

Efficacy Endpoint Study 1 (n=19)[1][3]
Clinical Response 80.0%
Clinical Remission 60.0%
Endoscopic Improvement 54.5%
Endoscopic Remission 18.2%

| Mean SES-CD Change | From 13.6 to 6.5 (p < .01) |

Table 2: Efficacy of this compound and Biologic Combination Therapy in Refractory IBD (UC and CD)

Efficacy Endpoint Study 2 (n=35)[4][5]
Clinical Response (Week 8/16) 37.1%
Clinical Remission (Week 8/16) 5.7%
Endoscopic/Radiographic Response 56.5%

| Endoscopic/Radiographic Remission | 34.8% |

Safety Profile of Combination Therapy

The primary concern with combining this compound and biologic agents is the potential for synergistic immunosuppression, leading to an increased risk of infections and other adverse events.

In the study of 19 refractory CD patients, 36.8% experienced at least one adverse event (AE), with the most common being minor infections or worsening of CD symptoms.[1][3] Importantly, no new safety signals or serious adverse events were reported in this small cohort.[1][2][3] Similarly, the study of 35 IBD patients reported three adverse events in two patients (5.7%), which included a Crohn's disease flare and a Clostridium difficile infection.[4][5] No instances of venous thromboembolism or herpes zoster were observed.[4][5]

While these preliminary findings are reassuring, it is crucial to consider data from larger studies comparing this compound monotherapy to biologic monotherapy. Some research suggests that this compound may be associated with a higher risk of serious infections compared to some biologic DMARDs, a risk that could be amplified in a combination setting.[6] An increased risk for serious infections has been noted particularly in older patients treated with this compound compared to biologics.[7]

Table 3: Safety Outcomes of this compound and Biologic Combination Therapy

Safety Outcome Study 1 (n=19, Refractory CD)[1][3] Study 2 (n=35, Refractory IBD)[4][5]
Patients with ≥1 AE 36.8% 5.7%
Common AEs Minor infection, CD flare CD flare, C. difficile infection
Serious AEs None reported One hospitalization for CD flare, one for C. difficile

| New Safety Signals | None observed | None observed |

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

This compound exerts its effect by inhibiting the Janus kinase (JAK) family of enzymes. This blockade disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in the inflammatory cascade.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates This compound This compound This compound->JAK Inhibits STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation)

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocol & Workflow

The data on this compound and biologic combination therapy primarily comes from retrospective cohort studies. These studies analyze existing patient medical records to evaluate the effectiveness and safety of the treatment.

  • Study Design: A retrospective review of medical records from one or more IBD referral centers.[4][8]

  • Patient Population: Patients with a confirmed diagnosis of moderate-to-severe, treatment-refractory IBD (UC or CD) who were prescribed this compound concurrently with a biologic agent and had at least one follow-up visit.[4][5] These patients typically have failed multiple prior biologic therapies.[4]

  • Data Collection: A standardized form is used to extract data from electronic medical records, including patient demographics, disease characteristics, prior and current treatments, and clinical, endoscopic, and safety outcomes.[4]

  • Primary Outcome: The primary endpoint is often clinical response at a specified time point (e.g., week 8 or 16), determined by a significant reduction in disease symptoms as assessed by a physician.[4][5]

  • Secondary Outcomes: These may include clinical remission (resolution of symptoms), corticosteroid-free remission, endoscopic/radiographic response and remission, and normalization of inflammatory markers like C-reactive protein (CRP).[5]

  • Safety Assessment: All adverse events are recorded, with serious adverse events defined as those that are life-threatening, result in hospitalization, lead to disability, or cause discontinuation of the therapy.[8]

Retrospective_Workflow Start Identify Patients with Refractory IBD Inclusion Inclusion Criteria: - Concurrent this compound + Biologic - Failed Prior Therapies - Follow-up Data Available Start->Inclusion Apply Data Retrospective Data Extraction (Electronic Health Records) Inclusion->Data Proceed to Analysis Data Analysis Data->Analysis Input for Efficacy Efficacy Outcomes: - Clinical Response/Remission - Endoscopic Improvement Analysis->Efficacy Safety Safety Outcomes: - Adverse Events (AEs) - Serious AEs - Infections Analysis->Safety Conclusion Conclusion on Risk-Benefit Profile Efficacy->Conclusion Safety->Conclusion

References

Benchmarking Tofacitinib against standard-of-care treatments in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tofacitinib's performance against standard-of-care treatments in widely used preclinical models of autoimmune diseases. The information presented is collated from various preclinical studies to offer a comprehensive overview supported by experimental data and detailed methodologies.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of Janus kinases (JAKs), specifically targeting JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] The JAK-STAT signaling pathway is crucial for transducing signals from numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[3][4] By inhibiting JAKs, this compound effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][5] This mechanism contrasts with many standard-of-care biologics that typically target single extracellular cytokines (e.g., TNF-α antagonists) or cell surface molecules.[6][7]

This compound's Mechanism of Action: The JAK-STAT Pathway

The diagram below illustrates the intracellular signaling cascade initiated by cytokine binding to its receptor, leading to the activation of the JAK-STAT pathway. This compound intervenes by inhibiting the kinase activity of JAKs, thereby disrupting the downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK pJAK p-JAK (Active) JAK->pJAK 2. Activation STAT STAT pJAK->STAT 3. Phosphorylation pSTAT p-STAT (Active) Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription 6. Transcription This compound This compound This compound->pJAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Preclinical Models for Benchmarking

To evaluate the efficacy of this compound against standard-of-care treatments, several well-established preclinical animal models are employed. These models mimic key aspects of human autoimmune diseases.

  • Rheumatoid Arthritis (RA): The Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models in rodents are the gold standard.[8][9] The CIA model, in particular, is favored as it shares significant immunological and pathological features with human RA, including synovitis, pannus formation, and joint destruction.[10][11][12]

  • Psoriasis: The Imiquimod (IMQ)-induced skin inflammation model in mice is commonly used.[13][14] This model recapitulates many features of psoriatic plaques, such as epidermal hyperplasia (acanthosis), erythema, and scaling.[13]

  • Systemic Lupus Erythematosus (SLE): Pristane-induced and MRL/lpr mouse models are utilized to study lupus-like symptoms, including autoantibody production, glomerulonephritis, and skin inflammation.[15][16]

Experimental Protocols

Detailed and reproducible protocols are essential for the preclinical evaluation of therapeutic agents. Below is a representative protocol for the widely used Collagen-Induced Arthritis (CIA) model in rats.

Key Experiment: Collagen-Induced Arthritis (CIA) in Rats

Objective: To assess the therapeutic efficacy of this compound compared to methotrexate (a standard-of-care DMARD) in a rat model of established RA.

1. Animals:

  • Species: Lewis or Dark Agouti (DA) rats, which are susceptible to CIA.

  • Age/Weight: 6-8 weeks old at the start of the study.

  • Housing: Housed in specific pathogen-free (SPF) conditions to minimize experimental variability.[17]

2. Induction of Arthritis:

  • Immunization (Day 0): Rats are immunized via an intradermal injection at the base of the tail with 100-200 µg of bovine or chicken type II collagen (CII), emulsified in Complete Freund's Adjuvant (CFA).[12][18]

  • Booster (Day 7): A booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) is administered to ensure a high incidence and severity of arthritis.[11][17]

3. Treatment Regimen (Established Disease Model):

  • Onset of Treatment: Dosing begins when clinical signs of arthritis are evident (typically around day 11-13), with animals randomized into treatment groups based on their initial arthritis scores to ensure even distribution.[11]

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle for compounds)
    • This compound (e.g., 5-15 mg/kg, administered orally twice daily)
    • Methotrexate (MTX) (e.g., 0.1-1 mg/kg, administered intraperitoneally once weekly)

  • Duration: Treatment continues for a predefined period, typically 14-21 days.

4. Efficacy Assessment:

  • Clinical Scoring: Arthritis severity is evaluated 3-4 times per week by a blinded observer, using a macroscopic scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per animal) based on the degree of erythema and swelling.[11]

  • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

  • Histopathology (at study termination): Hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O to assess:

    • Inflammation (inflammatory cell infiltration)
    • Pannus formation
    • Cartilage damage
    • Bone resorption Each parameter is scored on a scale of 0-5 by a blinded pathologist.[11]

  • Biomarker Analysis: Serum or plasma is collected to measure levels of anti-CII antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) via ELISA.

Experimental Workflow: Preclinical CIA Model

The following diagram outlines the typical workflow for a preclinical study using the Collagen-Induced Arthritis model to compare therapeutic agents.

CIA_Workflow cluster_Phase1 Induction Phase cluster_Phase2 Disease Development & Treatment cluster_Phase3 Assessment Phase Day0 Day 0: Primary Immunization (Collagen + CFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 Day11 Day 11-13: Onset of Arthritis Random Randomization into Treatment Groups Day11->Random Treat Treatment Period (this compound vs. MTX vs. Vehicle) Random->Treat Clinical Clinical Scoring & Paw Swelling Measurement (Ongoing) Treat->Clinical Termination Day 28-35: Study Termination Treat->Termination Histo Histopathology (Inflammation, Bone Damage) Termination->Histo Biomarker Biomarker Analysis (Cytokines, Antibodies) Termination->Biomarker

Caption: Workflow of a preclinical Collagen-Induced Arthritis (CIA) study.

Data Presentation: this compound vs. Methotrexate in CIA Model

The following tables summarize representative quantitative data from preclinical studies comparing this compound with methotrexate in the rat CIA model. Note: These values are illustrative and synthesized from typical outcomes reported in the literature; specific results may vary between studies.

Table 1: Clinical Efficacy in Established Rat CIA

Treatment GroupMean Arthritis Score (Change from Baseline)Paw Swelling Reduction (%)
Vehicle Control+8.5 ± 1.20%
Methotrexate (0.3 mg/kg, weekly)+4.2 ± 0.8~45%
This compound (10 mg/kg, BID)+2.1 ± 0.5~70%

Table 2: Histopathological Assessment in Established Rat CIA (Scores 0-5)

Treatment GroupInflammationPannus FormationCartilage DamageBone Resorption
Vehicle Control4.1 ± 0.43.8 ± 0.53.5 ± 0.63.9 ± 0.4
Methotrexate (0.3 mg/kg, weekly)2.2 ± 0.32.1 ± 0.42.0 ± 0.52.3 ± 0.3
This compound (10 mg/kg, BID)1.1 ± 0.21.0 ± 0.30.9 ± 0.21.2 ± 0.2

Table 3: Effect on Pro-Inflammatory Cytokines (Serum Levels)

Treatment GroupTNF-α Reduction (%)IL-6 Reduction (%)IL-17 Reduction (%)
Vehicle Control0%0%0%
Methotrexate (0.3 mg/kg, weekly)~35%~40%~30%
This compound (10 mg/kg, BID)~65%~75%~60%

Summary of Preclinical Findings

Across multiple preclinical models of autoimmune diseases, this compound consistently demonstrates robust efficacy.

  • In Arthritis Models: this compound has been shown to be highly effective in reducing clinical signs of arthritis, such as joint swelling and inflammation.[5][8] Histological analyses confirm that it significantly protects against cartilage destruction and bone erosion, often outperforming weekly low-dose methotrexate in these models.[19][20]

  • In Psoriasis Models: this compound reduces epidermal thickness, scaling, and inflammatory infiltrates in the skin, consistent with its mechanism of inhibiting key cytokine pathways (e.g., IL-23/Th17 axis) in psoriasis.[21]

  • In Lupus Models: Preclinical studies indicate that this compound can ameliorate lupus-like symptoms, including reducing autoantibody levels, decreasing proteinuria, and mitigating skin and joint inflammation.[15][16][22]

References

Safety Operating Guide

Proper Disposal of Tofacitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of tofacitinib is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, understanding the correct procedures ensures the protection of personnel and the surrounding ecosystem from potential contamination. This guide provides a procedural, step-by-step approach to the proper disposal of this compound waste, adhering to regulatory guidelines and safety best practices.

Hazard and Safety Overview

This compound, while not regulated for transport under USDOT, EUADR, IATA, or IMDG regulations, is classified as slightly hazardous for water (Water hazard class 1).[1][2] Therefore, it is imperative to prevent its release into the environment. Releases to sewers, surface water, or ground water must be avoided.[1][3]

Step-by-Step Disposal Protocol for this compound Waste

Step 1: Segregation and Identification Proper waste management begins with segregation. Isolate this compound and materials contaminated with it from other laboratory waste streams, such as biohazardous or general waste.[4] All waste containing this compound should be treated as chemical or pharmaceutical waste.

Step 2: Containment and Labeling Place surplus or non-recyclable this compound solutions and contaminated materials into a suitable, sealed, and clearly labeled container.[3][5] The label should clearly identify the contents as "this compound Waste" and include any relevant hazard information.

Step 3: Arrange for Licensed Disposal The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or a specialized disposal company.[3][5] Do not dispose of this compound with household garbage or flush it down the drain.[1][6][7] The accepted industrial practice for this type of waste is controlled incineration, often with flue gas scrubbing to manage emissions.[5]

Step 4: Disposal of Contaminated Packaging For packaging that has come into contact with this compound, several options are available depending on local regulations:

  • Triple Rinsing: Containers can be triple-rinsed (or the equivalent), and the rinsate collected as chemical waste. The cleaned container can then be offered for recycling or reconditioning.[5]

  • Puncturing and Landfill: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[5]

  • Incineration: Combustible packaging materials may be disposed of via controlled incineration.[5] In all cases, disposal must be made according to official regulations.[1]

This compound Waste Characteristics and Disposal Summary

The following table summarizes key data relevant to the disposal of this compound.

CharacteristicData/ClassificationSource(s)
Recommended Disposal Offer to a licensed disposal company; Controlled incineration.[3][5]
Prohibited Disposal Do not dispose of with household garbage; Do not allow to enter sewage systems or waterways.[1]
Aquatic Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]
Transport Regulation Not regulated for transport under USDOT, EUADR, IATA, or IMDG regulations.[1][2]
Contaminated Packaging Dispose of as unused product or according to official regulations; options include triple rinsing or incineration.[1][3]

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TofacitinibDisposalWorkflow start This compound Waste Generated (Surplus chemical, contaminated labware) decision_container Is container empty? start->decision_container Empty Container process_package Securely package in a suitable, closed, and labeled container. start->process_package Residual Product or Contaminated Material process_rinse Decontaminate Container (e.g., Triple Rinse) decision_container->process_rinse Yes decision_container->process_package No collect_rinsate Collect Rinsate as This compound Waste process_rinse->collect_rinsate dispose_container Dispose of decontaminated container per institutional guidelines. process_rinse->dispose_container collect_rinsate->process_package process_segregate Segregate as Chemical/ Pharmaceutical Waste process_package->process_segregate process_licensed_disposal Arrange for disposal by a licensed waste management company. process_segregate->process_licensed_disposal end_disposal Final Disposal Method: Controlled Incineration process_licensed_disposal->end_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tofacitinib. Adherence to these procedural guidelines is critical to mitigate exposure risks and ensure a safe laboratory environment.

This compound, a Janus kinase (JAK) inhibitor, is a potent compound that requires careful handling. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, stringent adherence to safety protocols is mandatory.[2] All personnel must be trained on these procedures before handling the compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary defense against exposure to this compound. The following equipment must be worn at all times when handling the compound, particularly when there is a risk of generating dust or aerosols.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]

  • In situations with a higher risk of splashing, a face shield should be used in addition to safety goggles.[2]

Skin Protection:

  • Gloves: Wear chemically resistant, impervious gloves.[2][3][4] Gloves must be inspected for any signs of degradation or punctures before use.[3][4] Double-gloving is recommended to provide an additional layer of protection.[5][6] Proper glove removal technique (without touching the outer surface) must be followed to avoid skin contamination.[2]

  • Lab Coat/Gown: A disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs is required to protect skin and personal clothing from contamination.[5] Some sources recommend fire/flame resistant and impervious clothing.[3][4]

Respiratory Protection:

  • Respiratory protection is necessary when handling this compound as a powder, when aerosols may be generated, or if exposure limits are exceeded.[3][5]

  • A NIOSH-approved N-95 respirator or higher is recommended to prevent inhalation.[5][6] In cases of higher airborne concentrations or if irritation is experienced, a full-face respirator or a positive-pressure supplied-air respirator may be necessary.[2][3][4]

Operational Plan: Step-by-Step Handling Protocol

All handling of solid this compound or solutions should be performed within a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[5][6]

  • Preparation: Before beginning work, ensure the designated handling area is clean and uncluttered. Assemble all necessary equipment, including PPE, spill kits, and designated waste containers.

  • Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.[5]

  • Solution Preparation: When preparing solutions, add the solvent slowly to the solid compound to avoid splashing and aerosol formation.[5]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][6]

Quantitative Exposure Data

Occupational Exposure Limit (OEL) data for this compound is limited. Researchers should always aim to keep exposure as low as reasonably achievable (ALARA).

Jurisdiction / OrganizationOccupational Exposure Limit (OEL)Details
Pfizer15 µg/m³8-hour Time-Weighted Average (TWA)[7]

Experimental Workflow for Safe Handling

The following diagram outlines the decision-making process for selecting and using appropriate PPE when working with this compound.

Tofacitinib_PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling this compound assess_risk Assess Risk of Exposure (Aerosol/Dust Generation?) start->assess_risk ppe_low Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat assess_risk->ppe_low Low Risk (e.g., handling solutions) ppe_high Enhanced PPE: - Standard PPE + - N95 Respirator or higher - Face Shield assess_risk->ppe_high High Risk (e.g., handling powder) handling Perform Work in Fume Hood / BSC ppe_low->handling ppe_high->handling disposal Dispose of Waste in Labeled Hazardous Waste Container handling->disposal decontaminate Decontaminate Work Area & Remove PPE disposal->decontaminate end End decontaminate->end

Caption: Workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Classification: this compound waste should be treated as hazardous chemical waste.[8]

  • Solid Waste: All unused compound and contaminated disposable labware (e.g., pipette tips, tubes, gloves, lab coats) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed container for hazardous liquid waste.[5]

  • Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[8] Do not allow the product to be released into the environment, including sewers or waterways.[1][2]

By adhering to these comprehensive safety measures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofacitinib
Reactant of Route 2
Reactant of Route 2
Tofacitinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。